Senicapoc
Description
Properties
IUPAC Name |
2,2-bis(4-fluorophenyl)-2-phenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F2NO/c21-17-10-6-15(7-11-17)20(19(23)24,14-4-2-1-3-5-14)16-8-12-18(22)13-9-16/h1-13H,(H2,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCTZUZTYRMOMKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)F)(C3=CC=C(C=C3)F)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60276906 | |
| Record name | Senicapoc | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60276906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
289656-45-7 | |
| Record name | Senicapoc | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=289656-45-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Senicapoc | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06280 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Senicapoc | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60276906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SENICAPOC | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TS6G201A6Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Senicapoc's Mechanism of Action in Erythrocytes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Senicapoc (ICA-17043) is a potent and selective inhibitor of the intermediate-conductance calcium-activated potassium channel, also known as the Gardos channel or KCa3.1. In erythrocytes, particularly in the context of sickle cell disease (SCD), the Gardos channel plays a pivotal role in the pathophysiology of red blood cell (RBC) dehydration. By blocking this channel, this compound prevents the efflux of potassium and subsequent water loss, thereby maintaining erythrocyte hydration. This action is critical as it directly counteracts the increase in intracellular hemoglobin S (HbS) concentration, a key factor that accelerates HbS polymerization and subsequent cell sickling. This guide provides a comprehensive overview of the molecular mechanism of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.
Core Mechanism of Action: Gardos Channel Inhibition
The primary molecular target of this compound in erythrocytes is the Gardos channel (KCa3.1), a voltage-independent potassium channel activated by intracellular calcium (Ca²⁺)[1]. In sickle erythrocytes, various factors, including mechanical stress and deoxygenation, can lead to an increase in intracellular Ca²⁺[2]. This rise in Ca²⁺ activates the Gardos channel, leading to an efflux of potassium ions (K⁺) from the cell. To maintain electrical neutrality, chloride ions (Cl⁻) and osmotically obliged water follow, resulting in cellular dehydration[3]. This dehydration increases the concentration of HbS, dramatically shortening the delay time for HbS polymerization and promoting the characteristic sickling of the erythrocyte[3].
This compound acts as a direct blocker of the Gardos channel pore, preventing K⁺ efflux[4][5]. Structural modeling and mutagenesis studies suggest that this compound, a triarylmethane compound, binds within the inner pore of the KCa3.1 channel, with key interactions involving threonine 250 and valine 275 residues[4][6]. By physically obstructing the ion conduction pathway, this compound effectively decouples the pathological rise in intracellular Ca²⁺ from the downstream consequences of K⁺ loss and cellular dehydration.
Quantitative Data: Potency and Efficacy of this compound
The inhibitory potency of this compound on the Gardos channel has been quantified in various studies. The following table summarizes key IC50 values.
| Species/Cell Type | Assay | IC50 (nM) | Reference |
| Human Erythrocytes | Ca²⁺-induced ⁸⁶Rb⁺ flux | 11 | [6][7] |
| Human Erythrocytes | RBC dehydration | 30 | [6][7] |
| Mouse (C57 Black) Erythrocytes | Gardos channel blockade | 50 ± 6 | [6] |
| Cultured Microglia | KCa3.1 currents | 7 | [8] |
Signaling Pathway in Erythrocytes
The activation of the Gardos channel is a critical downstream event in a broader signaling cascade initiated by various stimuli. A key upstream regulator of Ca²⁺ influx in erythrocytes is the mechanosensitive ion channel Piezo1[9][10]. Mechanical forces experienced by RBCs during circulation, particularly through narrow capillaries, can activate Piezo1, leading to Ca²⁺ entry[9][10][11]. This influx of Ca²⁺, in turn, activates the Gardos channel.
Clinical Efficacy in Sickle Cell Disease
A phase 2 clinical trial (NCT00040677) evaluated the efficacy and safety of this compound in patients with sickle cell anemia. The study demonstrated that this compound treatment, particularly at a high dose (10 mg/day), led to statistically significant improvements in several key hematological parameters, indicating a reduction in hemolysis and an increase in RBC survival.
Table of Clinical Trial Results (Phase 2, 12 weeks)
| Parameter | Placebo (n=30) | Low-Dose this compound (6 mg/day, n=29) | High-Dose this compound (10 mg/day, n=31) | P-value (High-Dose vs. Placebo) |
| Change in Hemoglobin (g/dL) | 0.01 | 0.28 | 0.68 | < .001 |
| Change in Hematocrit (%) | 0.1 | 0.9 | 2.2 | < .001 |
| Change in RBC Count (x10¹²/L) | 0.00 | 0.07 | 0.17 | < .001 |
| Change in % Dense RBCs | -0.08 | -1.13 | -2.41 | < .001 |
| Change in % Reticulocytes | -0.46 | -2.18 | -4.12 | < .001 |
| Change in Lactate Dehydrogenase (U/L) | -15 | -59 | -121 | .002 |
| Change in Indirect Bilirubin (mg/dL) | 0.12 | -0.74 | -1.18 | < .001 |
| Change in MCV (fL) | 0.1 | -1.1 | -1.7 | .003 |
| Change in MCH (pg) | 0.2 | -0.6 | -0.8 | .002 |
| Change in MCHC (g/dL) | -0.1 | 0.0 | 0.1 | .17 |
Data extracted from Ataga et al., Blood, 2008.[12][13][14][15][16]
Experimental Protocols
Gardos Channel Activity Assay (⁸⁶Rb⁺ Flux)
This assay measures the activity of the Gardos channel by quantifying the influx of the potassium surrogate, Rubidium-86 (⁸⁶Rb⁺), into erythrocytes upon stimulation with a calcium ionophore.
Detailed Methodology:
-
Erythrocyte Preparation:
-
Obtain whole blood in an appropriate anticoagulant (e.g., heparin).
-
Centrifuge to pellet the erythrocytes and remove the plasma and buffy coat.
-
Wash the erythrocytes three times with a magnesium-containing buffer (e.g., MFB: 145 mM NaCl, 2 mM KCl, 0.15 mM MgCl₂, 10 mM Tris-HCl, pH 7.4).
-
Resuspend the washed erythrocytes in the same buffer to a final hematocrit of 20-50%.
-
-
⁸⁶Rb⁺ Influx Assay:
-
Pre-incubate aliquots of the erythrocyte suspension with varying concentrations of this compound or a vehicle control for 10-15 minutes at room temperature.
-
Initiate the influx by adding a solution containing ⁸⁶RbCl (to a final activity of ~2 µCi/mL) and a Ca²⁺ ionophore (e.g., 5 µM A23187) to raise intracellular Ca²⁺ levels and activate the Gardos channel.
-
Incubate the reaction mixture at 37°C for 5-10 minutes.
-
Terminate the influx by adding an ice-cold "stop solution" containing a high concentration of a non-radioactive K⁺ channel blocker (e.g., quinine or clotrimazole) to prevent further ⁸⁶Rb⁺ movement.
-
Rapidly centrifuge the samples to pellet the erythrocytes.
-
Aspirate the supernatant and wash the cell pellet with the ice-cold stop solution.
-
Lyse the erythrocyte pellet with a hypotonic solution or detergent.
-
Measure the radioactivity in the lysate using a scintillation counter.
-
-
Data Analysis:
-
Calculate the rate of ⁸⁶Rb⁺ influx for each concentration of this compound.
-
Plot the influx rate against the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Erythrocyte Density Measurement (Percoll Gradient)
This method separates erythrocytes based on their density, allowing for the quantification of the "dense" cell fraction, which is increased in sickle cell disease due to dehydration.
Detailed Methodology:
-
Gradient Preparation:
-
Prepare a stock isotonic Percoll (SIP) solution by mixing 9 parts Percoll with 1 part 1.5 M NaCl.
-
For a continuous gradient, mix the SIP with 0.15 M NaCl to the desired starting density. Centrifuge this solution in an angle-head rotor at high speed (e.g., 30,000 x g for 15 minutes) to allow the Percoll to form a self-generated gradient.
-
For a discontinuous gradient, prepare several solutions of Percoll at different densities (e.g., 1.085 g/mL, 1.092 g/mL, 1.101 g/mL, etc.) and carefully layer them in a centrifuge tube from most dense at the bottom to least dense at the top[3].
-
-
Cell Separation:
-
Wash erythrocytes as described in the ⁸⁶Rb⁺ flux assay protocol.
-
Carefully layer a small volume of the washed erythrocyte suspension on top of the pre-formed Percoll gradient.
-
Centrifuge the tubes at a specified speed and time (e.g., 4000 x g for 30 minutes at 4°C) to allow the erythrocytes to migrate to their isopycnic point within the gradient[3].
-
-
Fractionation and Analysis:
-
After centrifugation, distinct bands of erythrocytes will be visible at different levels of the gradient.
-
Carefully aspirate the fractions from the top of the gradient.
-
The density of each fraction can be determined by running a parallel tube with density marker beads.
-
The percentage of cells in each fraction, particularly the dense fraction (typically defined as cells with a density >1.11 g/mL), is then calculated.
-
Conclusion
This compound represents a targeted therapeutic approach for sickle cell disease, directly addressing the critical issue of erythrocyte dehydration. Its mechanism of action, centered on the potent and selective inhibition of the Gardos channel, is well-characterized. By preventing the pathological loss of potassium and water from sickle erythrocytes, this compound helps to maintain normal cell volume and reduce the intracellular concentration of HbS. This, in turn, is expected to delay HbS polymerization, reduce cell sickling, and improve red blood cell survival, as supported by clinical trial data showing improvements in hemoglobin levels and markers of hemolysis. The detailed understanding of its mechanism and the availability of robust experimental protocols for its evaluation make this compound a significant molecule in the study and potential treatment of sickle cell disease and other conditions involving erythrocyte dehydration.
References
- 1. Calmodulin regulation of Ca2+ transport in human erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Calcium in Red Blood Cells—A Perilous Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influence of erythrocyte density on aggregability as a marker of cell age: Dissociation dynamics in extensional flow [arxiv.org]
- 4. KCa3.1 Channel Modulators as Potential Therapeutic Compounds for Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Kca3.1 Channels in Cancer [cellphysiolbiochem.com]
- 6. Structural Insights into the Atomistic Mechanisms of Action of Small Molecule Inhibitors Targeting the KCa3.1 Channel Pore - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Calcium influx: An essential process by which α-Synuclein regulates morphology of erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Applications of Percoll In Blood Cells [sigmaaldrich.com]
- 9. Piezo1 links mechanical forces to red blood cell volume - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Piezo1 as a force-through-membrane sensor in red blood cells | eLife [elifesciences.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. eclinpath.com [eclinpath.com]
- 15. noul.com [noul.com]
- 16. Regulatory mechanisms controlling store-operated calcium entry - PMC [pmc.ncbi.nlm.nih.gov]
The Core of Gardos Channel Inhibition by Senicapoc: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Senicapoc (ICA-17043) is a potent and selective small-molecule inhibitor of the intermediate-conductance calcium-activated potassium channel, KCa3.1, commonly known as the Gardos channel. This channel plays a crucial role in regulating potassium efflux and maintaining cell volume, particularly in erythrocytes and lymphocytes. Dysregulation of the Gardos channel is implicated in the pathophysiology of several diseases, most notably sickle cell disease (SCD), where it contributes to red blood cell dehydration and subsequent sickling. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its quantitative inhibitory properties, detailed experimental protocols for its evaluation, and its effects on relevant signaling pathways.
Introduction to the Gardos Channel (KCa3.1)
The Gardos channel (KCa3.1) is a voltage-independent potassium channel activated by an increase in intracellular calcium concentration ([Ca²⁺]i).[1][2] Upon activation, it facilitates the efflux of potassium ions (K⁺) from the cell. In erythrocytes, this K⁺ efflux, followed by osmotically obliged water loss, leads to cell dehydration.[3][4] In sickle cell disease, this dehydration increases the intracellular concentration of hemoglobin S (HbS), promoting its polymerization and the characteristic sickling of red blood cells.[5][6] Therefore, inhibition of the Gardos channel presents a logical therapeutic strategy to mitigate the primary pathology of SCD.
In immune cells such as T-lymphocytes, the KCa3.1 channel is a key regulator of Ca²⁺ signaling, which is essential for T-cell activation, proliferation, and cytokine production.[7][8] Upon T-cell receptor engagement, an influx of Ca²⁺ activates KCa3.1, leading to membrane hyperpolarization that sustains the driving force for further Ca²⁺ entry.[2][9]
This compound: A Potent and Selective KCa3.1 Inhibitor
This compound, chemically known as 2,2-bis(4-fluorophenyl)-2-phenylacetamide, is a highly potent and selective inhibitor of the Gardos channel.[5][10] It was developed to prevent the dehydration of sickle red blood cells by blocking the Gardos channel-mediated K⁺ efflux.[10][11]
Mechanism of Action
This compound acts as a direct pore blocker of the KCa3.1 channel.[12] Structural modeling and site-directed mutagenesis studies have suggested that this compound, similar to other triarylmethane blockers like TRAM-34, binds within the inner pore of the channel.[13] This binding physically obstructs the passage of potassium ions, thereby inhibiting ion conduction.[12]
Quantitative Data on this compound Inhibition
The inhibitory potency of this compound has been quantified in various in vitro and in vivo systems. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Species/Cell Type | Value | Reference(s) |
| IC₅₀ (KCa3.1 Channel) | Human | 11 nM | [14][15][16][17] |
| IC₅₀ (Ca²⁺-induced Rubidium Flux) | Human Red Blood Cells | 11 nM | [11][15][16][17] |
| IC₅₀ (Red Blood Cell Dehydration) | Human Red Blood Cells | 30 nM | [11][15][16][17] |
| IC₅₀ (KCa3.1 Channel) | Mouse (C57 Black) Red Blood Cells | 50 ± 6 nM | [15][17] |
| IC₅₀ (Microglia KCa3.1 Currents) | Mouse Microglia | 6.97 ± 3.17 nM | [18] |
Table 2: Clinical Trial Data for this compound in Sickle Cell Anemia (Phase II)
| Parameter | High-Dose this compound (10 mg/day) | Placebo | P-value | Reference(s) |
| Change in Hemoglobin Level | +0.68 g/dL | +0.01 g/dL | < .001 | [5][6] |
| Change in Percentage of Dense RBCs | -2.41% | -0.08% | < .001 | [5][6] |
| Change in Reticulocytes | -4.12% | -0.46% | < .001 | [5][6] |
| Change in Lactate Dehydrogenase | -121 U/L | -15 U/L | .002 | [5][6] |
| Change in Indirect Bilirubin | -1.18 mg/dL | +0.12 mg/dL | < .001 | [5][6] |
Note: A Phase III trial was terminated early due to a lack of efficacy in reducing the rate of sickle cell painful crises, despite improvements in anemia and hemolysis.[19][20]
Experimental Protocols
In Vitro Gardos Channel Inhibition Assay (Washed Red Blood Cell Assay)
This protocol is designed to measure the inhibition of Ca²⁺-induced K⁺ (or a surrogate ion like Rubidium) flux from red blood cells.
-
Blood Collection and Preparation:
-
Obtain heparinized human blood.
-
Dilute the whole blood 1:1 with Modified Flux Buffer (MFB: 140 mM NaCl, 5 mM KCl, 10 mM Tris, 0.1 mM EGTA, pH 7.4).
-
Centrifuge at 1000 rpm to pellet the red blood cells (RBCs).
-
Wash the RBC pellet three times with MFB.
-
Resuspend the final RBC pellet in MFB.[17]
-
-
Incubation with this compound:
-
Incubate aliquots of the washed RBC suspension with increasing concentrations of this compound for 10 minutes at room temperature.[17]
-
-
Activation of Gardos Channel and Flux Measurement:
-
Activate the Gardos channel by exposing the RBCs to a calcium ionophore (e.g., A23187) in the presence of external calcium.
-
Measure the rate of ⁸⁶Rb⁺ (as a tracer for K⁺) efflux from the pre-loaded RBCs over time.[5]
-
-
Data Analysis:
-
Calculate the percentage of inhibition of ⁸⁶Rb⁺ efflux for each this compound concentration compared to the control (no inhibitor).
-
Determine the IC₅₀ value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
-
Electrophysiological Measurement of KCa3.1 Currents
This protocol uses patch-clamp electrophysiology to directly measure the effect of this compound on KCa3.1 channel currents.
-
Cell Preparation:
-
Use a cell line expressing KCa3.1 channels (e.g., HEK293 cells transfected with KCNN4).
-
Culture the cells under appropriate conditions.
-
-
Patch-Clamp Recording:
-
Application of this compound:
-
Perfuse the recording chamber with bath solutions containing increasing concentrations of this compound.
-
Record the KCa3.1 currents before and after the application of the inhibitor.
-
-
Data Analysis:
-
Measure the amplitude of the KCa3.1 current at a specific voltage.
-
Calculate the percentage of current inhibition for each this compound concentration.
-
Determine the IC₅₀ value from the concentration-inhibition curve.[18]
-
Signaling Pathways and Logical Relationships
Gardos Channel-Mediated Red Blood Cell Dehydration
Caption: Gardos channel activation cascade in sickle cell disease and the inhibitory action of this compound.
Role of KCa3.1 in T-Cell Activation
Caption: KCa3.1-mediated signaling pathway in T-cell activation and its inhibition by this compound.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of the Gardos (KCa3.1) channel. Its mechanism of action as a pore blocker effectively prevents calcium-activated potassium efflux, a key process in the pathophysiology of red blood cell dehydration in sickle cell disease and in the modulation of immune responses. While clinical trials in SCD did not meet the primary endpoint of reducing vaso-occlusive crises, the drug demonstrated clear biological activity in improving hematologic parameters and reducing hemolysis.[5][19][20] The extensive preclinical and clinical data, along with established experimental protocols for its evaluation, make this compound a valuable tool for researchers studying the physiological and pathological roles of the KCa3.1 channel and a candidate for potential repurposing in other indications where KCa3.1 inhibition may be beneficial, such as certain inflammatory or fibrotic diseases.[23][24]
References
- 1. Regulatory role of KCa3.1 in immune cell function and its emerging association with rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The potassium channel KCa3.1 as new therapeutic target for the prevention of obliterative airway disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Gárdos channel: a review of the Ca2+-activated K+ channel in human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ashpublications.org [ashpublications.org]
- 6. ashpublications.org [ashpublications.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. THE Ca2+-ACTIVATED K CHANNEL KCa3.1 COMPARTMENTALIZES IN THE IMMUNOLOGICAL SYNAPSE OF HUMAN T LYMPHOCYTES - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How the Potassium Channel Response of T Lymphocytes to the Tumor Microenvironment Shapes Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. ICA-17043, a novel Gardos channel blocker, prevents sickled red blood cell dehydration in vitro and in vivo in SAD mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structural Insights into the Atomistic Mechanisms of Action of Small Molecule Inhibitors Targeting the KCa3.1 Channel Pore - PMC [pmc.ncbi.nlm.nih.gov]
- 13. KCa3.1 Channel Modulators as Potential Therapeutic Compounds for Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. axonmedchem.com [axonmedchem.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. abmole.com [abmole.com]
- 17. selleckchem.com [selleckchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Improvements in haemolysis and indicators of erythrocyte survival do not correlate with acute vaso-occlusive crises in patients with sickle cell disease: a phase III randomized, placebo-controlled, double-blind study of the Gardos channel blocker this compound (ICA-17043) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Pharmacological activation of KCa3.1/KCa2.3 channels produces endothelial hyperpolarization and lowers blood pressure in conscious dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The Intermediate Conductance Calcium-activated Potassium Channel KCa3.1 Regulates Vascular Smooth Muscle Cell Proliferation via Controlling Calcium-dependent Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 23. This compound: Repurposing a Drug to Target Microglia KCa3.1 in Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 24. clinicaltrials.eu [clinicaltrials.eu]
Senicapoc: A Comprehensive Technical Guide on its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of Senicapoc (ICA-17043), a potent and selective blocker of the intermediate-conductance calcium-activated potassium channel, also known as the Gardos channel (KCa3.1). Developed initially for the treatment of sickle cell disease (SCD), its mechanism of action has also led to investigations in other therapeutic areas, including neuroinflammatory conditions.
Core Pharmacodynamic Properties
This compound exerts its therapeutic effects by specifically targeting the Gardos channel, a key regulator of potassium efflux in various cell types, including red blood cells and microglia.
Mechanism of Action
This compound is a potent inhibitor of the Gardos channel (KCa3.1)[1][2]. In sickle cell disease, the polymerization of hemoglobin S is highly dependent on the intracellular hemoglobin concentration[1]. The Gardos channel, when activated by a rise in intracellular calcium, mediates the efflux of potassium and osmotically obliged water, leading to red blood cell dehydration and an increased hemoglobin S concentration, which in turn promotes sickling[1][3]. By blocking this channel, this compound aims to reduce potassium and water loss, thereby maintaining red blood cell hydration and mitigating the primary pathophysiology of the disease[3].
The finding that this compound can cross the blood-brain barrier has opened up its investigation for central nervous system (CNS) indications[4]. In the CNS, the KCa3.1 channel is crucial for the activation of microglia, the resident immune cells of the brain[5]. By inhibiting this channel on microglia, this compound can suppress neuroinflammatory processes, such as the release of nitric oxide and pro-inflammatory cytokines like IL-1β[5][6].
In Vitro and In Vivo Potency
This compound has demonstrated high potency in blocking the Gardos channel across various experimental systems.
| Parameter | Value | Species/System | Reference |
| IC50 (Gardos Channel Blockade) | 11 nM | Human Red Blood Cells | [3][7] |
| IC50 (Ca2+-induced Rubidium Flux) | 11 nM | Human Red Blood Cells | [7] |
| IC50 (RBC Dehydration Inhibition) | 30 nM | Human Red Blood Cells | [7] |
| IC50 (Gardos Channel Blockade) | 50 ± 6 nM | Mouse (C57 Black) Red Blood Cells | [7] |
| IC50 (Microglial KCa3.1 Currents) | 6.97 ± 3.17 nM | Mouse Microglial Cell Line | [6] |
Pharmacokinetic Profile
Clinical and preclinical studies have characterized the absorption, distribution, metabolism, and excretion properties of this compound.
Human Pharmacokinetics (Sickle Cell Disease Patients)
A Phase I, single-dose, dose-escalation study in patients with sickle cell disease provided key pharmacokinetic parameters. The total systemic exposure, as measured by AUC(0-infinity), increased nearly proportionally with the dose. However, the rate of absorption appeared to be delayed at doses greater than 100 mg[8]. The long half-life of this compound supports a once-daily dosing regimen[3][8].
| Parameter | 50 mg Dose | 100 mg Dose | 150 mg Dose | Reference |
| Cmax (ng/mL) | 59.1 | 108.7 | 109.1 | [8] |
| AUC(0-infinity) (ng·hr/mL) | 11,827 | 19,697 | 30,676 | [8] |
| Half-life (t1/2) | \multicolumn{3}{c | }{12.8 days (overall mean)} | [8] |
Preclinical Pharmacokinetics (Rodent Models)
Studies in rats have been crucial in determining the CNS penetrance of this compound.
| Time Post-Dose | Free Plasma Conc. (nM) | Free Brain Conc. (nM) | CSF Conc. (nM) | Reference |
| 1 hour | 17 | 37 | 25 | [4] |
| 4 hours | 65 | 136 | 121 | [4] |
Dosing for the above preclinical data was 10 mg/kg orally in rats[4].
Protein and Tissue Binding
This compound exhibits high binding to plasma and brain tissue proteins.
| Parameter | Value | Method | Reference |
| Plasma Protein Binding | 96.8 ± 0.5% | Equilibrium Dialysis | [6] |
| Brain Tissue Extract Binding | 98.1 ± 0.5% | Equilibrium Dialysis | [6] |
Key Experimental Methodologies
The following section details the protocols for pivotal assays used to characterize the pharmacokinetics and pharmacodynamics of this compound.
Measurement of this compound Plasma Concentrations
A high-performance liquid chromatography/mass spectrometric (HPLC/MS) assay was utilized to quantify this compound levels in plasma[3].
-
Sample Preparation : Blood samples are collected at specified time points post-dose. Plasma is separated by centrifugation.
-
Chromatography : An HPLC system is used to separate this compound from other plasma components.
-
Detection : A mass spectrometer, coupled to the HPLC, provides sensitive and specific detection and quantification of the compound.
-
Validation : The assay is validated for linearity, precision, accuracy, and specificity.
Gardos Channel Activity Assay (86Rb+ Flux)
This assay measures the activity of the Gardos channel by quantifying the movement of a potassium surrogate, Rubidium-86 (86Rb+), out of red blood cells[3].
-
Cell Preparation : Heparinized human blood is centrifuged, and the resulting red blood cell (RBC) pellet is washed multiple times with a buffer solution (e.g., MFB) and resuspended[7].
-
Drug Incubation : Aliquots of the RBC suspension are incubated with increasing concentrations of this compound for a defined period (e.g., 10 minutes) at room temperature[7].
-
Channel Activation : Gardos channel flux is activated by exposing the RBCs to calcium and a calcium ionophore[3].
-
Flux Measurement : The rate of 86Rb+ efflux from the cells is measured over time.
-
Data Analysis : The inhibition of 86Rb+ flux by this compound is used to calculate the IC50 value.
Microglial KCa3.1 Current Measurement (Patch-Clamp Electrophysiology)
Whole-cell patch-clamp electrophysiology is used to directly measure the inhibitory effect of this compound on KCa3.1 currents in microglia[6].
-
Cell Culture : A mouse microglial cell line is used as the model system.
-
Electrophysiology Setup : Microglial cells are dialyzed with a solution containing 1 µM of free Ca2+ to activate KCa3.1 channels.
-
Current Elicitation : KCa3.1 currents are elicited by applying ramp pulses from -120 to +40 mV.
-
This compound Application : this compound is applied to the cells at various concentrations.
-
Data Acquisition and Analysis : The recorded currents are measured, and the concentration-dependent block by this compound is fitted to determine the IC50.
Visualized Pathways and Workflows
Signaling Pathway of this compound in Sickle Cell Disease
Caption: this compound's mechanism in preventing sickle red blood cell dehydration.
Experimental Workflow for Gardos Channel Activity Assay
Caption: Workflow for determining this compound's IC50 on the Gardos channel.
This compound's Action on Microglia in Neuroinflammation
Caption: this compound's role in mitigating microglial-mediated neuroinflammation.
Selectivity and Safety
This compound is noted for its high selectivity for the KCa3.1 channel. In a screen of approximately 70 other neuronal drug targets, including receptors, enzymes, transporters, and other ion channels, this compound at a concentration of 1 µM did not show any significant off-target inhibition[4]. Furthermore, it does not appear to suffer from metabolic instability or significant effects on cytochrome P450 enzymes[4].
In clinical trials for sickle cell anemia, this compound was generally well-tolerated[1][3][4]. No dose-limiting adverse events were noted in the Phase I single-dose study[8]. This favorable safety profile is a significant advantage for its potential repurposing for other indications[4].
References
- 1. This compound (ICA-17043): a potential therapy for the prevention and treatment of hemolysis-associated complications in sickle cell anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. ashpublications.org [ashpublications.org]
- 4. This compound: Repurposing a Drug to Target Microglia KCa3.1 in Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of the potassium channel KCa3.1 by this compound reverses tactile allodynia in rats with peripheral nerve injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Repurposing the KCa3.1 Blocker this compound for Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Dose-escalation study of ICA-17043 in patients with sickle cell disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Senicapoc and its Impact on Erythrocyte Hydration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Senicapoc's effect on red blood cell (RBC) hydration, focusing on its mechanism of action as a selective blocker of the Gardos channel (KCNN4). The content herein is intended for professionals in the fields of hematology, pharmacology, and drug development, offering a comprehensive overview of the quantitative data, experimental methodologies, and underlying physiological pathways associated with this compound.
Core Mechanism of Action: Gardos Channel Inhibition
This compound (formerly ICA-17043) is a potent and selective inhibitor of the Gardos channel, a calcium-activated potassium channel in erythrocytes.[1][2][3] The Gardos channel plays a crucial role in regulating potassium efflux from red blood cells.[4] In pathological conditions such as sickle cell disease (SCD), increased intracellular calcium levels lead to the over-activation of the Gardos channel.[5] This results in an excessive loss of potassium ions and osmotically obliged water, leading to RBC dehydration, increased mean corpuscular hemoglobin concentration (MCHC), and the formation of dense, rigid cells that contribute to vaso-occlusive crises and hemolysis.[6][7]
This compound, by blocking the Gardos channel, prevents this pathological potassium and water loss, thereby preserving RBC hydration and mitigating the downstream consequences of cellular dehydration.[1][7]
Quantitative Data on this compound's Efficacy
Clinical trials with this compound, particularly in patients with sickle cell anemia, have provided quantitative evidence of its effects on red blood cell hydration and hematological parameters. The following tables summarize key findings from a 12-week, randomized, double-blind, phase 2 dose-finding study.[1][8][9][10]
Table 1: Hematological and Red Blood Cell Hydration Parameters
| Parameter | Placebo (n=30) | Low-Dose this compound (6 mg/day) (n=29) | High-Dose this compound (10 mg/day) (n=31) | P-value (High-Dose vs. Placebo) |
| Change in Hemoglobin (g/L) | 0.1 | 2.8 | 6.8 | < .001 |
| Change in Hematocrit (%) | -0.1 | 0.9 | 2.1 | < .001 |
| Change in RBC Count (x1012/L) | 0.01 | 0.09 | 0.20 | < .001 |
| Change in Percentage of Dense RBCs (%) | -0.08 | -1.50 | -2.41 | < .001 |
| Change in Reticulocytes (%) | -0.46 | -2.82 | -4.12 | < .001 |
| Change in MCHC (g/L) | -0.6 | -2.1 | -3.2 | < .05 |
Table 2: Markers of Hemolysis
| Parameter | Placebo (n=30) | Low-Dose this compound (6 mg/day) (n=29) | High-Dose this compound (10 mg/day) (n=31) | P-value (High-Dose vs. Placebo) |
| Change in Lactate Dehydrogenase (U/L) | -15 | -85 | -121 | .002 |
| Change in Indirect Bilirubin (mg/dL) | 0.12 | -0.75 | -1.18 | < .001 |
Key Experimental Protocols
This section details the methodologies for key experiments cited in the evaluation of this compound and its effects on red blood cell hydration.
Measurement of Gardos Channel Activity (86Rb+ Flux Assay)
This assay quantifies the activity of the Gardos channel by measuring the influx of the potassium analog, 86Rubidium (86Rb+).
Protocol:
-
Red Blood Cell Preparation:
-
Obtain whole blood in heparinized tubes.
-
Wash RBCs three times with a cold physiological salt solution (e.g., 150 mM NaCl, 10 mM HEPES, pH 7.4).
-
Resuspend the washed RBCs to a 50% hematocrit in the same buffer.
-
-
Gardos Channel Activation and Inhibition:
-
Pre-incubate RBC aliquots with varying concentrations of this compound or a vehicle control for 10-15 minutes at 37°C.
-
To activate the Gardos channel, introduce a calcium ionophore (e.g., A23187, final concentration 1-5 µM) in the presence of extracellular calcium (1-2 mM).
-
-
86Rb+ Influx Measurement:
-
Initiate the influx by adding 86RbCl (final activity of 1-2 µCi/mL) to the cell suspension.
-
At specified time points (e.g., 0, 5, 10, 15 minutes), take aliquots of the suspension and immediately stop the influx by adding an ice-cold "stop solution" containing a high concentration of non-radioactive RbCl (e.g., 100 mM) to outcompete the radioactive isotope.
-
Pellet the cells by centrifugation.
-
Wash the cell pellet multiple times with the stop solution to remove extracellular 86Rb+.
-
Lyse the final cell pellet with a lysis buffer (e.g., 0.1% Triton X-100).
-
-
Quantification:
-
Measure the radioactivity of the cell lysate using a gamma counter.
-
Determine the rate of 86Rb+ influx and calculate the IC50 value for this compound by plotting the influx rate against the drug concentration.
-
Determination of Red Blood Cell Density
The percentage of dense red blood cells is a direct indicator of cellular dehydration.
Protocol:
-
Percoll Gradient Preparation:
-
Prepare a stock isotonic Percoll solution (90% Percoll, 10% 1.5 M NaCl).
-
Create a discontinuous density gradient by carefully layering Percoll solutions of decreasing densities (e.g., 80%, 70%, 60%, 50%) in a centrifuge tube.[11]
-
-
Cell Separation:
-
Wash RBCs with a physiological buffer.
-
Carefully layer a small volume of the washed RBC suspension on top of the Percoll gradient.
-
Centrifuge the tubes at a force and duration sufficient to separate the cells based on their density (e.g., 2000 x g for 20 minutes).
-
-
Analysis:
-
After centrifugation, distinct bands of RBCs will be visible at the interfaces of the Percoll layers.
-
Carefully aspirate each band.
-
The fraction at the bottom of the tube represents the densest cells.
-
Quantify the percentage of cells in the dense fraction relative to the total number of cells loaded.
-
Measurement of Mean Corpuscular Hemoglobin Concentration (MCHC)
MCHC is a calculated measure of the average concentration of hemoglobin inside a single red blood cell.
Protocol:
-
Automated Hematology Analyzer:
-
The most common method for determining MCHC is through the use of an automated hematology analyzer.[3]
-
These instruments directly measure hemoglobin (Hb) concentration and hematocrit (Hct) or mean corpuscular volume (MCV).
-
-
Calculation:
-
The MCHC is calculated using the following formula: MCHC (g/dL) = (Hemoglobin [g/dL] / Hematocrit [%]) x 100
-
Osmotic Fragility Test
This test assesses the ability of red blood cells to resist hemolysis in hypotonic solutions, providing an indirect measure of their surface area-to-volume ratio and hydration state.
Protocol:
-
Preparation of Saline Solutions:
-
Incubation:
-
Add a standardized amount of whole blood or washed RBCs to each saline solution.
-
Incubate the mixtures at room temperature for a defined period (e.g., 30 minutes).[2]
-
-
Measurement of Hemolysis:
-
Centrifuge the tubes to pellet the intact red blood cells.
-
Measure the absorbance of the supernatant at a wavelength of 540 nm to quantify the amount of hemoglobin released.[4]
-
A tube with distilled water serves as the 100% hemolysis control, and a tube with isotonic saline (0.9% NaCl) serves as the 0% hemolysis control.
-
-
Data Analysis:
-
Calculate the percentage of hemolysis for each saline concentration.
-
Plot the percentage of hemolysis against the saline concentration to generate an osmotic fragility curve. A leftward shift in the curve indicates increased osmotic resistance (and potentially better hydration), while a rightward shift indicates increased fragility.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of Gardos Channel Activation in Red Blood Cells
The activation of the Gardos channel is intricately linked to intracellular calcium levels and the activity of other ion channels, notably Piezo1 and CaV2.1.[11]
Caption: Gardos channel activation pathway in red blood cells.
In Vitro Screening Workflow for Gardos Channel Inhibitors
The discovery and characterization of Gardos channel inhibitors like this compound typically follow a multi-step in vitro screening cascade.
Caption: In vitro screening workflow for Gardos channel inhibitors.
Conclusion
This compound represents a targeted therapeutic approach to mitigating red blood cell dehydration by specifically inhibiting the Gardos channel. The quantitative data from clinical studies demonstrate its efficacy in improving hematological parameters and reducing hemolysis in patients with sickle cell disease. The experimental protocols detailed in this guide provide a framework for the continued investigation of Gardos channel modulators and their effects on erythrocyte physiology. The elucidated signaling pathways and screening workflows offer valuable insights for the development of novel therapies targeting red blood cell hydration.
References
- 1. Targeting ion channels with ultra-large library screening for hit discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Age Decline in the Activity of the Ca2+-sensitive K+ Channel of Human Red Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New in vitro multiple cardiac ion channel screening system for preclinical Torsades de Pointes risk prediction under the Comprehensive in vitro Proarrhythmia Assay concepta - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aurorabiomed.com.cn [aurorabiomed.com.cn]
- 5. researchgate.net [researchgate.net]
- 6. Protocol for one-step selective lysis of red blood cells and platelets with long-term preservation of white blood cells (human) at ambient temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aurorabiomed.com.cn [aurorabiomed.com.cn]
- 8. youtube.com [youtube.com]
- 9. An in vitro screening cascade to identify neuroprotective antioxidants in ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition by nitrendipine of 86Rb+ fluxes in subconfluent MDCK cells - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Profile of Senicapoc: A Gardos Channel Blocker for Sickle Cell Anemia
For Immediate Distribution
This technical guide provides an in-depth overview of the in vitro studies of Senicapoc (formerly ICA-17043), a potent and selective blocker of the Gardos channel (KCa3.1), for the potential treatment of sickle cell anemia. This document is intended for researchers, scientists, and drug development professionals interested in the mechanism of action and experimental evaluation of this compound.
Sickle cell disease is a genetic disorder characterized by the polymerization of sickle hemoglobin (HbS) under deoxygenated conditions, leading to red blood cell (RBC) sickling, dehydration, and a cascade of downstream pathological events.[1][2] One of the key contributors to the sickling process is RBC dehydration, which increases the intracellular concentration of HbS and accelerates its polymerization.[1][2][3][4] The Gardos channel, a calcium-activated potassium channel, plays a crucial role in this dehydration process.[1][4][5] this compound was developed to inhibit this channel, thereby preventing potassium and water efflux, maintaining RBC hydration, and consequently reducing sickling and hemolysis.[3][6][7]
Quantitative In Vitro Efficacy of this compound
This compound has demonstrated potent and selective inhibition of the Gardos channel in various in vitro assays. The following tables summarize the key quantitative data from these studies.
| Parameter | Species | Value | Reference(s) |
| Gardos Channel (KCa3.1) Inhibition (IC50) | Human | 11 nM | [4][8][9][10] |
| Mouse (C57 Black) | 50 ± 6 nM | [8][9] | |
| RBC Dehydration Inhibition (IC50) | Human | 30 nM | [8][9] |
| Ca2+-induced Rubidium Flux Inhibition (IC50) | Human | 11 nM | [8][9] |
Table 1: In Vitro Potency of this compound
| Cell Type | Parameter Measured | Effect of this compound | Reference(s) |
| Human Sickle RBCs | Cellular Hemoglobin Concentration | Concentration-dependent blockage of increase | [8][9] |
| Human Sickle RBCs | Dense Cell Formation | Significant decrease | [5][6][10][11][12][13][14] |
| Human Sickle RBCs | Potassium (K+) Content | Increased | [8][9] |
| Human Sickle RBCs | Sodium (Na+) Content | No change | [8][9] |
Table 2: In Vitro Effects of this compound on Sickle Red Blood Cell Properties
Core Signaling Pathway and Mechanism of Action
In sickle cell anemia, deoxygenation triggers HbS polymerization, which in turn increases intracellular calcium levels. This rise in calcium activates the Gardos channel, leading to an efflux of potassium ions and water, causing cell dehydration and further promoting sickling. This compound directly blocks the Gardos channel, interrupting this pathological cascade.
Caption: Pathophysiology of sickle cell dehydration and this compound's mechanism of action.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key in vitro experimental protocols used to evaluate this compound's effect on sickle red blood cells.
Gardos Channel Activity Assay (Rubidium Flux)
This assay measures the activity of the Gardos channel by quantifying the efflux of Rubidium (Rb+), a potassium surrogate, from red blood cells.
Caption: Workflow for a Rubidium Flux Assay to measure Gardos channel activity.
Detailed Steps:
-
Preparation of Red Blood Cells: Whole blood from sickle cell patients is centrifuged to separate the plasma and buffy coat. The resulting RBC pellet is washed multiple times with a suitable buffer (e.g., Magnesium-Free Buffer - MFB).[8]
-
Rubidium Loading: The washed RBCs are loaded with 86Rb+ by incubation in a loading buffer containing the radioisotope.
-
Incubation with this compound: The 86Rb+-loaded RBCs are incubated with varying concentrations of this compound for a defined period (e.g., 10 minutes at room temperature).[8]
-
Induction of Calcium Influx: Gardos channel activity is stimulated by inducing calcium influx using a calcium ionophore (e.g., A23187) in the presence of external calcium.
-
Termination of Flux: The efflux is stopped at specific time points by adding a cold stop solution containing a Gardos channel inhibitor (e.g., clotrimazole) and centrifuging to pellet the cells.
-
Measurement of Rubidium Efflux: The radioactivity in the supernatant is measured using a scintillation counter to determine the amount of 86Rb+ that has exited the cells.
-
Data Analysis: The percentage of 86Rb+ efflux is calculated for each this compound concentration and compared to the control (no this compound) to determine the IC50 value.
Red Blood Cell Dehydration Assay
This assay assesses the ability of this compound to prevent the dehydration of sickle RBCs, which is observed as an increase in mean corpuscular hemoglobin concentration (MCHC).
Methodology Outline:
-
RBC Preparation: Similar to the rubidium flux assay, sickle RBCs are isolated and washed.
-
Incubation: The RBCs are incubated with different concentrations of this compound.
-
Dehydration Induction: Dehydration is induced by creating conditions that activate the Gardos channel, such as increasing intracellular calcium.
-
Measurement of Cell Density: The density of the RBCs is measured. A common method involves centrifuging the cells through a density gradient (e.g., Percoll or Stractan). The percentage of dense cells is then quantified.
-
Analysis: The effect of this compound on preventing the formation of dense cells is determined in a concentration-dependent manner to calculate the IC50 for dehydration inhibition.
Conclusion
The in vitro data for this compound compellingly demonstrate its potent and specific inhibition of the Gardos channel in sickle red blood cells. This mechanism of action directly addresses a key pathological event in sickle cell anemia – RBC dehydration. The quantitative data on its inhibitory concentrations and its demonstrated effects on cellular properties underscore its potential as a therapeutic agent. While clinical trials showed that this compound improved hematological parameters but did not reduce the frequency of vaso-occlusive crises, the foundational in vitro studies remain a cornerstone for understanding the role of the Gardos channel in sickle cell disease and for the development of future therapies targeting RBC hydration.[5][11][13]
References
- 1. sciencedaily.com [sciencedaily.com]
- 2. Ionophore-mediated swelling of erythrocytes as a therapeutic mechanism in sickle cell disease | Haematologica [haematologica.org]
- 3. This compound (ICA-17043): a potential therapy for the prevention and treatment of hemolysis-associated complications in sickle cell anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 5. Gardos pathway to sickle cell therapies? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. ashpublications.org [ashpublications.org]
- 11. jdc.jefferson.edu [jdc.jefferson.edu]
- 12. [PDF] Efficacy and safety of the Gardos channel blocker, this compound (ICA-17043), in patients with sickle cell anemia. | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
The Anti-inflammatory Properties of Senicapoc: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Senicapoc (formerly ICA-17043) is a potent and highly selective small molecule inhibitor of the intermediate-conductance calcium-activated potassium channel, KCa3.1 (also known as the Gardos channel). Initially developed for sickle cell anemia, this compound was found to be safe and well-tolerated in human clinical trials, though it did not meet its primary endpoint for reducing vaso-occlusive crises.[1] Subsequent research has unveiled a significant role for the KCa3.1 channel in modulating neuroinflammation, particularly through its high expression in activated microglia. This has led to the repurposing of this compound as a promising therapeutic candidate for neuroinflammatory and other inflammatory conditions. This technical guide provides an in-depth overview of the anti-inflammatory properties of this compound, detailing its mechanism of action, summarizing key preclinical and clinical findings, and outlining the experimental protocols used to generate this evidence.
Introduction to this compound and the KCa3.1 Channel
This compound is an orally bioavailable compound that selectively blocks the KCa3.1 channel with high potency.[2] The KCa3.1 channel is a member of the calcium-activated potassium channel family, which plays a crucial role in regulating the membrane potential of both excitable and non-excitable cells. In the context of the immune system, KCa3.1 is minimally expressed in resting immune cells but is significantly upregulated upon activation, particularly in microglia, T-lymphocytes, and macrophages.[1][3]
The channel's primary function in these cells is to facilitate potassium (K+) efflux. This hyperpolarizes the cell membrane, which in turn increases the electrochemical driving force for calcium (Ca2+) influx through channels like the ORAI1 CRAC channel. This sustained elevation of intracellular Ca2+ is a critical second messenger that drives a host of pro-inflammatory activities, including cellular proliferation, migration, and the production and release of inflammatory mediators such as cytokines and nitric oxide.[1][2]
Mechanism of Anti-inflammatory Action
This compound exerts its anti-inflammatory effects by directly inhibiting the KCa3.1 channel. By blocking K+ efflux, it prevents membrane hyperpolarization and dampens the subsequent Ca2+ influx required for full immune cell activation. This targeted intervention effectively suppresses the downstream inflammatory cascade. In microglia, the resident immune cells of the central nervous system (CNS), this mechanism has been shown to be particularly effective at reducing the pro-inflammatory phenotype associated with neurodegenerative diseases and acute brain injury.[1][2]
Preclinical Evidence of Anti-inflammatory Efficacy
The anti-inflammatory properties of this compound have been demonstrated across a range of in vitro and in vivo models.
In Vitro Studies
In vitro assays, primarily using cultured microglia, have been instrumental in elucidating this compound's direct effects on inflammatory cells. These studies show that this compound potently inhibits KCa3.1 currents and suppresses the production of key inflammatory molecules.
Table 1: Summary of In Vitro Efficacy Data for this compound
| Assay Type | Cell Type | Key Findings | IC50 / Concentration | Reference(s) |
| KCa3.1 Current Inhibition | Cultured Microglia | Inhibition of KCa3.1 currents | IC50: 7 nM | [2][4] |
| KCa3.1 Binding/Flux | Human Red Blood Cells | Inhibition of Gardos channel activity | IC50: 11 nM | [1] |
| Cytokine Release | Primary Astrocytes (LPS-stimulated) | Dose-dependent decrease in TNF-α release | Significant at 0.1, 1, 10 µM | [5] |
| Cytokine Release | Primary Astrocytes (LPS-stimulated) | Dose-dependent decrease in IL-1β release | Significant at 1, 10 µM | [5] |
| Inflammatory Gene Expression | Cultured Microglia | Suppression of iNOS and COX-2 | Not specified | [2][4] |
| Inflammasome Induction | Cultured Microglia | Prevention of NLRP3 induction | Not specified | [2][4] |
In Vivo Animal Studies
Animal models of human diseases have provided compelling evidence for the therapeutic potential of this compound in treating conditions with a significant neuroinflammatory component.
Table 2: Summary of In Vivo Efficacy Data for this compound
| Disease Model | Animal | Dosing Regimen | Key Findings | Reference(s) |
| Ischemic Stroke | Mouse (tMCAO) | 10 mg/kg (p.o., BID) | 48% reduction in T2-weighted lesion area (20.5% vs 11.6%) | [2] |
| 40 mg/kg (p.o., BID) | 55% reduction in T2-weighted lesion area (20.5% vs 9.3%) | [2] | ||
| 10 & 40 mg/kg | Significant improvement in neurological deficit score (DeRyck test) | [2][6] | ||
| Alzheimer's Disease | Mouse (5xFAD) | Medicated diet for 3 months | 45% reduction in CD11b immunoreactivity (microglial activation) | [4] |
| Medicated diet for 3 months | Significant reduction in IL-1β, TNF-α, IL-6, and iNOS mRNA | [4] | ||
| Chronic Asthma | Sheep (HDM challenge) | 30 mg/kg (p.o., BID) | Completely attenuated the increase in resting airway resistance | [7] |
| 30 mg/kg (p.o., BID) | 58% reduction in peak early-phase lung resistance increase | [7] | ||
| 30 mg/kg (p.o., BID) | Significant reduction in bronchoalveolar lavage eosinophils | [7] |
Clinical Evidence of Anti-inflammatory Activity
While not originally designed to measure anti-inflammatory outcomes, clinical trials of this compound in other indications have provided supportive evidence of its effects on inflammatory processes in humans.
Table 3: Summary of Clinical Efficacy Data for this compound
| Indication | Study Design | Key Findings | Reference(s) |
| Allergic Asthma | Phase IIa, Randomized, Placebo-Controlled (n=34) | 29% improvement in the average decline in FEV1 (p=0.06) | [1][8] |
| 24% reduction in the fraction of exhaled nitric oxide (FeNO) (p=0.10) | [1][8] | ||
| Exercise-Induced Asthma | Phase IIa, Randomized, Placebo-Controlled (n=69) | Failed to demonstrate improvement in primary endpoints (FEV1) | [9] |
The reduction in exhaled nitric oxide, a biomarker for eosinophilic airway inflammation, in the allergic asthma trial is particularly suggestive of an anti-inflammatory effect.[1][8]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. This section outlines the core protocols used in the cited studies.
In Vitro Microglial Activation and Cytokine Analysis
This protocol describes the stimulation of microglia to induce a pro-inflammatory state and the subsequent measurement of inflammatory gene expression.
Methodology:
-
Cell Culture: Primary microglia are isolated from neonatal rat or mouse pups, or an immortalized cell line like BV2 is used. Cells are plated at a density of >10^5 cells/well in 6-well plates and incubated for 24 hours.[10]
-
Treatment: Culture medium is replaced with fresh medium containing various concentrations of this compound or vehicle (DMSO). Cells are pre-incubated for 1-2 hours.
-
Stimulation: Lipopolysaccharide (LPS) is added to the wells at a final concentration of 100 ng/mL to 1 µg/mL to induce an inflammatory response. Control wells receive no LPS. Cells are incubated for a further 6 to 24 hours.[9][10]
-
RNA Extraction and RT-qPCR: After incubation, cells are lysed and total RNA is extracted using a commercial kit. cDNA is synthesized via reverse transcription. Quantitative real-time PCR (RT-qPCR) is performed using SYBR Green chemistry and specific primers for target genes (e.g., TNF-α, IL-1β, IL-6, iNOS) and a reference gene (e.g., GAPDH). Relative expression is quantified using the comparative Ct (ΔΔCt) method.[11]
Whole-Cell Patch-Clamp Electrophysiology
This protocol is used to directly measure the activity of KCa3.1 channels on the microglial cell membrane and assess inhibition by this compound.
Methodology:
-
Cell Preparation: Acutely isolated microglia are plated on poly-L-lysine-coated glass coverslips and allowed to adhere for at least 10 minutes.[3]
-
Solutions:
-
Recording: Whole-cell patch-clamp recordings are performed at room temperature. Microglia are voltage-clamped at a holding potential of -70 mV. KCa3.1 currents are elicited using a voltage ramp protocol (e.g., from -120 mV to +40 mV).[12]
-
Inhibition Assay: After establishing a stable baseline current, this compound is added to the external solution in increasing concentrations to generate a dose-response curve and calculate the IC50 value.[3]
In Vivo Ischemic Stroke Model (tMCAO)
The transient middle cerebral artery occlusion (tMCAO) model is a widely used and clinically relevant model of focal ischemic stroke.
References
- 1. This compound: Repurposing a Drug to Target Microglia KCa3.1 in Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Repurposing the KCa3.1 Blocker this compound for Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The potassium channel KCa3.1 constitutes a pharmacological target for neuroinflammation associated with ischemia/reperfusion stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Repurposing the KCa3.1 Blocker this compound for Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Microglia Responses to Pro-inflammatory Stimuli (LPS, IFNγ+TNFα) and Reprogramming by Resolving Cytokines (IL-4, IL-10) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. KCa3.1/IK1 Channel Regulation by cGMP-Dependent Protein Kinase (PKG) via Reactive Oxygen Species and CaMKII in Microglia: An Immune Modulating Feedback System? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of the KCa3.1 blocker, this compound, on cerebral edema and cardiovascular function after cardiac arrest — A randomized experimental rat study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Ca2+-Activated K+ Channel KCNN4/KCa3.1 Contributes to Microglia Activation and Nitric Oxide-Dependent Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
Senicapoc's Modulation of Ion Channel Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Senicapoc (formerly ICA-17043) is a potent and selective small-molecule blocker of the intermediate-conductance calcium-activated potassium channel, KCa3.1, also known as the Gardos channel. This channel plays a crucial role in regulating cellular volume and signaling pathways in a variety of cell types, including erythrocytes and immune cells. This technical guide provides an in-depth overview of this compound's mechanism of action, its quantitative effects on ion channel activity, detailed experimental protocols for its study, and its modulation of key signaling pathways.
Introduction
This compound is a triphenylacetamide derivative that has been extensively studied for its therapeutic potential in conditions characterized by abnormal cell hydration and inflammation.[1][2] Its primary molecular target is the KCa3.1 ion channel, a critical regulator of potassium efflux and membrane potential. By inhibiting this channel, this compound has demonstrated significant effects in preclinical and clinical studies, particularly in the context of sickle cell disease (SCD) and neuroinflammatory disorders.[3][4] This document serves as a comprehensive resource for researchers and drug developers interested in the technical aspects of this compound's interaction with the KCa3.1 channel and its downstream cellular consequences.
Mechanism of Action
This compound acts as a pore blocker of the KCa3.1 channel.[5] It is believed to bind to a site within the inner pore of the channel, thereby physically occluding the passage of potassium ions.[5] This inhibition is highly potent and selective, leading to a reduction in potassium efflux and subsequent cellular effects.
Quantitative Data
The following tables summarize the key quantitative data regarding this compound's potency, selectivity, and pharmacokinetic properties.
Table 1: Potency of this compound
| Parameter | Species | Cell Type | Value | Reference(s) |
| IC50 (KCa3.1/Gardos Channel) | Human | Red Blood Cells | 11 nM | [2][6] |
| IC50 (KCa3.1/Gardos Channel) | Mouse | Red Blood Cells | 50 ± 6 nM | [2][6] |
| IC50 (RBC Dehydration Inhibition) | Human | Red Blood Cells | 30 nM | [2][6] |
| IC50 (Ca2+-induced Rubidium Flux) | Human | Red Blood Cells | 11 nM | [6] |
Table 2: Selectivity of this compound
| Ion Channel/Receptor/Enzyme/Transporter | Inhibition at 1 µM | Reference(s) |
| ~70 neuronal drug targets (50 receptors, 8 enzymes, 5 transporters, 7 ion channels) | No significant inhibition | [6] |
Table 3: Pharmacokinetic Profile of this compound
| Parameter | Species | Dose | Value | Reference(s) |
| Half-life (t1/2) | Human | Single oral dose | 12.8 days | [7] |
| Cmax (50 mg single dose) | Human | 50 mg | 59.1 ng/mL | [7] |
| Cmax (100 mg single dose) | Human | 100 mg | 108.7 ng/mL | [7] |
| Cmax (150 mg single dose) | Human | 150 mg | 109.1 ng/mL | [7] |
| AUC(0-infinity) (50 mg single dose) | Human | 50 mg | 11,827 ng.hr/mL | [7] |
| AUC(0-infinity) (100 mg single dose) | Human | 100 mg | 19,697 ng.hr/mL | [7] |
| AUC(0-infinity) (150 mg single dose) | Human | 150 mg | 30,676 ng.hr/mL | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound.
Whole-Cell Patch-Clamp Electrophysiology for KCa3.1 Inhibition
This protocol is designed to measure the inhibitory effect of this compound on KCa3.1 channel currents in a controlled in vitro system.
Materials:
-
HEK293 cells stably expressing human KCa3.1 channels
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software
-
Borosilicate glass capillaries for pipette fabrication
-
External solution (in mM): 145 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES; pH 7.4 with NaOH
-
Internal solution (in mM): 145 K-Aspartate, 2 MgCl2, 10 HEPES, 10 EGTA, 8.5 CaCl2 (for 1 µM free Ca2+); pH 7.2 with KOH
-
This compound stock solution (in DMSO) and dilutions
Procedure:
-
Cell Preparation: Plate HEK293-KCa3.1 cells onto glass coverslips 24-48 hours before the experiment.
-
Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with internal solution.
-
Recording Setup: Place a coverslip with adherent cells in the recording chamber and perfuse with external solution.
-
Giga-seal Formation: Approach a single cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing electrical and diffusive access to the cell interior.
-
Current Recording: Clamp the cell membrane potential at a holding potential of -80 mV. Apply a voltage ramp from -120 mV to +40 mV over 200 ms to elicit KCa3.1 currents.
-
This compound Application: Perfuse the recording chamber with external solution containing the desired concentration of this compound. Allow 2-3 minutes for the drug to equilibrate.
-
Data Acquisition: Record KCa3.1 currents before and after the application of this compound.
-
Data Analysis: Measure the peak outward current at a specific voltage (e.g., +40 mV) and calculate the percentage of inhibition by this compound. Construct a dose-response curve to determine the IC50 value.
Rubidium (86Rb+) Efflux Assay for Gardos Channel Activity
This assay measures the activity of the Gardos channel by tracking the efflux of the potassium surrogate, radioactive rubidium (86Rb+), from red blood cells.
Materials:
-
Freshly drawn human blood
-
86RbCl
-
Flux buffer (in mM): 140 NaCl, 5 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose; pH 7.4
-
Wash buffer (in mM): 140 NaCl, 5 KCl, 1 MgCl2, 10 HEPES; pH 7.4
-
A23187 (calcium ionophore)
-
This compound stock solution (in DMSO) and dilutions
-
Scintillation counter and vials
Procedure:
-
Red Blood Cell (RBC) Preparation: Isolate RBCs by centrifugation and wash three times with wash buffer.
-
86Rb+ Loading: Resuspend the washed RBCs in flux buffer containing 86RbCl (1-2 µCi/mL) and incubate for 2-3 hours at 37°C to allow for 86Rb+ uptake.
-
Washing: After loading, wash the RBCs four times with ice-cold wash buffer to remove extracellular 86Rb+.
-
Assay Initiation: Resuspend the 86Rb+-loaded RBCs in flux buffer at a 5% hematocrit. Aliquot the cell suspension into microcentrifuge tubes.
-
This compound Pre-incubation: Add this compound at various concentrations to the respective tubes and incubate for 10 minutes at 37°C.
-
Channel Activation: Initiate K+ efflux by adding A23187 (1 µM final concentration) to all tubes except the basal efflux control.
-
Efflux Measurement: At specific time points (e.g., 0, 5, 10, 15 minutes), centrifuge the tubes to pellet the RBCs. Collect the supernatant, which contains the effluxed 86Rb+.
-
Quantification: Measure the radioactivity in the supernatant and the cell pellet using a scintillation counter.
-
Data Analysis: Calculate the percentage of 86Rb+ efflux at each time point and for each this compound concentration. Determine the inhibitory effect of this compound on Gardos channel activity.
Red Blood Cell Density Gradient Separation
This protocol is used to assess the effect of this compound on the density of red blood cells, a key parameter in sickle cell disease.
Materials:
-
Whole blood
-
Percoll solution
-
1.5 M NaCl
-
Phosphate-buffered saline (PBS)
-
Centrifuge and tubes
Procedure:
-
Preparation of Isotonic Percoll: Prepare a stock isotonic Percoll (SIP) solution by mixing 9 parts Percoll with 1 part 1.5 M NaCl.
-
Gradient Formation: Prepare discontinuous Percoll gradients by carefully layering solutions of decreasing Percoll concentrations (and therefore decreasing density) in a centrifuge tube. For example, layers of 80%, 70%, 60%, and 50% SIP in PBS can be used.
-
Sample Loading: Wash the red blood cells with PBS. Carefully layer a small volume of the washed RBC suspension on top of the Percoll gradient.
-
Centrifugation: Centrifuge the tubes at a low speed (e.g., 800 x g) for 20-30 minutes at room temperature.
-
Fraction Collection: After centrifugation, distinct bands of RBCs will be visible at the interfaces of the Percoll layers, corresponding to different cell densities. Carefully collect each fraction using a pipette.
-
Analysis: Wash the collected RBC fractions with PBS to remove the Percoll. The cells can then be counted, and their hemoglobin concentration and other parameters can be measured to determine the density distribution of the RBC population.
Signaling Pathways and Visualizations
This compound's modulation of the KCa3.1 channel has significant downstream effects on various signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways.
Erythrocyte Dehydration Pathway in Sickle Cell Disease
In sickle cell erythrocytes, deoxygenation-induced sickling leads to an influx of Ca2+ through the mechanosensitive ion channel Piezo1.[1][8][9] This rise in intracellular Ca2+ activates the Gardos channel, leading to K+ and water efflux, cellular dehydration, and increased hemoglobin S concentration, which further promotes sickling. This compound blocks the Gardos channel, interrupting this vicious cycle.
Caption: this compound's role in preventing erythrocyte dehydration in sickle cell disease.
Modulation of Neuroinflammation in Microglia
In microglia, the brain's resident immune cells, KCa3.1 channel activity is upregulated in response to inflammatory stimuli. This leads to Ca2+ influx and the activation of downstream signaling pathways, such as p38 MAPK and NF-κB, resulting in the production of pro-inflammatory mediators. This compound, by blocking KCa3.1, can attenuate this neuroinflammatory response.
Caption: this compound's modulation of neuroinflammatory signaling in microglia.
Astrocyte-Mediated Neuroinflammation and the PI3K/AKT/GSK3β Pathway
In astrocytes, another key glial cell type in the central nervous system, KCa3.1 has been implicated in the phenotypic switch to reactive astrogliosis during neuroinflammation. This process can involve the PI3K/AKT/GSK3β signaling pathway. This compound's inhibition of KCa3.1 can influence this pathway, potentially reducing the neurotoxic effects of reactive astrocytes.[10][11][12]
References
- 1. Mechanotransduction mechanisms in human erythrocytes: Fundamental physiology and clinical significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound (ICA-17043): a potential therapy for the prevention and treatment of hemolysis-associated complications in sickle cell anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Improvements in haemolysis and indicators of erythrocyte survival do not correlate with acute vaso-occlusive crises in patients with sickle cell disease: a phase III randomized, placebo-controlled, double-blind study of the Gardos channel blocker this compound (ICA-17043) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Quantitative absorption imaging of red blood cells to determine physical and mechanical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Piezo1 links mechanical forces to red blood cell volume - OAK Open Access Archive [oak.novartis.com]
- 9. tandfonline.com [tandfonline.com]
- 10. The Gárdos Channel and Piezo1 Revisited: Comparison between Reticulocytes and Mature Red Blood Cells[v1] | Preprints.org [preprints.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
The Rise and Stumble of Senicapoc (ICA-17043): A Gardos Channel Blocker's Journey in Sickle Cell Disease
An In-depth Technical Guide on the Discovery and Development of ICA-17043
Abstract
Senicapoc (ICA-17043) emerged as a promising therapeutic agent for sickle cell disease (SCD) by targeting the Gardos channel (KCa3.1), a key regulator of red blood cell (RBC) hydration. This technical guide provides a comprehensive overview of the discovery and development history of this compound, from its initial identification as a potent and selective Gardos channel blocker to its evaluation in clinical trials. The document details the drug's mechanism of action, preclinical validation in animal models, and the outcomes of Phase 1, 2, and 3 clinical studies. While demonstrating a favorable safety profile and positive effects on hematological parameters, this compound ultimately failed to meet its primary endpoint of reducing vaso-occlusive crises in a Phase 3 trial, leading to the discontinuation of its development for SCD. This guide serves as a valuable case study for researchers, scientists, and drug development professionals, offering insights into the complexities of targeting ion channels for therapeutic intervention in complex genetic disorders.
Introduction: The Rationale for Gardos Channel Inhibition in Sickle Cell Disease
Sickle cell disease is a monogenic disorder caused by a mutation in the β-globin gene, leading to the production of abnormal hemoglobin S (HbS). Upon deoxygenation, HbS polymerizes, causing RBCs to become rigid and adopt a characteristic sickle shape. This sickling process is highly dependent on the intracellular concentration of HbS. Dehydration of sickle RBCs, a hallmark of the disease, increases the MCHC and dramatically accelerates HbS polymerization.
One of the primary pathways contributing to sickle RBC dehydration is the Gardos channel, an intermediate-conductance calcium-activated potassium channel (KCa3.1). In sickle RBCs, repeated sickling events lead to an influx of Ca2+, which activates the Gardos channel. The subsequent efflux of potassium, followed by chloride and water, results in cellular dehydration, increased MCHC, and a vicious cycle of further sickling, hemolysis, and vaso-occlusion.
Therefore, inhibiting the Gardos channel presented a rational therapeutic strategy to prevent RBC dehydration, reduce HbS polymerization, and consequently ameliorate the pathophysiology of SCD.
Discovery and Preclinical Development of this compound (ICA-17043)
This compound, chemically known as 2,2-bis(4-fluorophenyl)-2-phenylacetamide, was identified by Icagen, Inc. as a potent and selective blocker of the Gardos channel.
Mechanism of Action
This compound is a non-competitive inhibitor of the Gardos channel, binding to a site distinct from the calcium-binding site. This blockade prevents the efflux of potassium from RBCs, thereby maintaining cellular hydration and reducing the intracellular concentration of HbS.
In Vitro Potency
The potency of this compound was determined using a rubidium (Rb+) efflux assay, where Rb+ serves as a surrogate for K+.
Table 1: In Vitro Potency of this compound
| Assay | Cell Type | IC50 (nM) | Reference |
| Ca2+-induced Rb+ flux | Human RBCs | 11 | |
| RBC dehydration | Human RBCs | 30 | |
| Gardos channel activity | Mouse (C57 Black) RBCs | 50 ± 6 |
Preclinical Efficacy in a Sickle Cell Disease Mouse Model
The in vivo efficacy of this compound was evaluated in the SAD (Sickle Anemia Dominant) mouse model, which expresses human α- and βS-globin and exhibits features of SCD.
Table 2: Preclinical Efficacy of this compound in SAD Mice
| Parameter | Treatment Group | Result | Reference |
| Gardos channel activity | This compound (10 mg/kg, p.o., twice daily for 21 days) | 90% ± 27% inhibition | |
| RBC K+ content | This compound | Increased from 392 ± 19.9 to 479.2 ± 40 mmol/kg Hb | |
| Hematocrit (Hct) | This compound | Increased from 43.5% ± 0.7% to 50.9% ± 2.2% | |
| Mean Corpuscular Hemoglobin Concentration (MCHC) | This compound | Decreased from 34.0 ± 0.9 to 30.0 ± 1.5 g/dL | |
| RBC density | This compound | Left-shift in density curves, indicating reduced dense cells |
These preclinical findings demonstrated that this compound could effectively inhibit the Gardos channel in vivo, leading to improved RBC hydration and hematological parameters in a relevant animal model of SCD.
Clinical Development of this compound
The promising preclinical data led to the initiation of a clinical development program for this compound in patients with SCD.
Phase 1: Safety, Tolerability, and Pharmacokinetics
A Phase 1, randomized, double-blind, placebo-controlled, single-dose, dose-escalation study was conducted in 28 adult patients with SCD in a non-crisis state.
Table 3: Phase 1 Pharmacokinetic Parameters of this compound in SCD Patients
| Dose | Cmax (ng/mL) | AUC0-∞ (ng·hr/mL) | t1/2 (days) |
| 50 mg | 59.1 | 11,827 | ~12.8 |
| 100 mg | 108.7 | 19,697 | ~12.8 |
| 150 mg | 109.1 | 30,676 | ~12.8 |
This compound was found to be well-tolerated with no dose-limiting adverse events. The long half-life of approximately 12.8 days supported a once-daily dosing regimen.
Phase 2: Dose-Finding and Efficacy
A 12-week, multicenter, randomized, double-blind, placebo-controlled, dose-finding study (NCT00040677) was conducted in 90 SCD patients. Patients were randomized to receive placebo, low-dose this compound (6 mg/day), or high-dose this compound (10 mg/day).
Table 4: Key Efficacy Outcomes of the Phase 2 Study of this compound in SCD
| Parameter | Placebo (n=30) | This compound 10 mg/day (n=31) | P-value |
| Change in Hemoglobin (g/dL) | +0.01 | +0.68 | <0.001 |
| Change in % Dense RBCs | -0.08 | -2.41 | <0.001 |
| Change in Reticulocytes (%) | -0.46 | -4.12 | <0.001 |
| Change in Lactate Dehydrogenase (U/L) | -15 | -121 | 0.002 |
| Change in Indirect Bilirubin (mg/dL) | +0.12 | -1.18 | <0.001 |
The Phase 2 study demonstrated that this compound, at a dose of 10 mg/day, significantly improved hemoglobin levels and reduced markers of hemolysis, providing strong evidence of its biological activity.
Phase 3: The ASSERT Study and Discontinuation for SCD
Based on the encouraging Phase 2 results, a Phase 3, multicenter, randomized, double-blind, placebo-controlled study (ASSERT, NCT00102791) was initiated to evaluate the clinical efficacy and safety of this compound in preventing vaso-occlusive crises (VOCs) in adult SCD patients. The primary endpoint was the rate of VOCs over 52 weeks.
In April 2007, Icagen announced the discontinuation of the ASSERT study. An interim analysis by the Data and Safety Monitoring Board (DSMB) concluded that this compound was unlikely to show a statistically significant benefit over placebo in reducing the rate of VOCs. While the drug continued to demonstrate a good safety profile and positive effects on hematological parameters consistent with the Phase 2 trial, the lack of efficacy on the primary clinical endpoint led to the termination of its development for SCD.
Experimental Protocols
Rubidium (Rb+) Efflux Assay for Gardos Channel Activity
-
Principle: This assay measures the activity of the Gardos channel by quantifying the efflux of Rb+, a non-radioactive surrogate for K+, from RBCs.
-
Protocol Outline:
-
RBC Preparation: Whole blood is centrifuged to pellet RBCs, which are then washed multiple times in a buffered salt solution.
-
Rb+ Loading: RBCs are incubated in a loading buffer containing RbCl, allowing Rb+ to enter the cells.
-
Efflux Initiation: After washing to remove extracellular Rb+, the Rb+-loaded RBCs are resuspended in an efflux buffer. Gardos channel activity is stimulated by adding a calcium ionophore (e.g., A23187) in the presence of extracellular Ca2+. Test compounds (e.g., this compound) are added at various concentrations to assess their inhibitory effect.
-
Sample Collection: Aliquots of the cell suspension are taken at different time points and centrifuged to separate the supernatant (containing extruded Rb+) from the RBC pellet.
-
Rb+ Quantification: The concentration of Rb+ in the supernatant and the lysed RBC pellet is determined using atomic absorption spectroscopy.
-
Data Analysis: The rate of Rb+ efflux is calculated and plotted against the concentration of the inhibitor to determine the IC50 value.
-
Signaling Pathways and Logical Relationships
Gardos Channel (KCa3.1) Signaling Pathway in Erythrocytes
Caption: Gardos channel activation pathway in sickle red blood cells and the inhibitory action of this compound.
This compound (ICA-17043) Drug Development Workflow
Caption: The development pipeline of this compound for sickle cell disease, from discovery to discontinuation.
Logical Relationship of this compound's Mechanism to SCD Pathophysiology
Caption: The logical cascade of this compound's intended therapeutic intervention in the pathophysiology of sickle cell disease.
Conclusion and Future Perspectives
The development of this compound represents a well-founded, mechanism-based approach to treating sickle cell disease. The drug successfully demonstrated target engagement and positive effects on surrogate hematological markers in both preclinical and clinical settings. However, the failure of the Phase 3 ASSERT study to show a reduction in vaso-occlusive crises highlights the challenge of translating improvements in RBC properties into clinically meaningful benefits for patients. This outcome underscores the complex, multifactorial nature of SCD pathophysiology, where factors beyond RBC dehydration, such as inflammation and endothelial dysfunction, play crucial roles in VOCs.
Despite its discontinuation for SCD, the story of this compound provides invaluable lessons for the drug development community. It serves as a reminder that while targeting a key pathophysiological mechanism is a sound strategy, the choice of clinical endpoints and the understanding of the full spectrum of the disease are paramount for successful therapeutic development. The favorable safety profile of this compound has also led to its exploration in other indications where the Gardos channel is implicated, such as certain inflammatory and neurodegenerative disorders. The journey of this compound, therefore, continues to contribute to our understanding of ion channel pharmacology and the pursuit of novel therapies for complex human diseases.
Methodological & Application
Application Notes and Protocols for Senicapoc Dissolution and Storage
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the proper dissolution and storage of Senicapoc (ICA-17043), a potent and selective blocker of the Gardos channel (KCa3.1), ensuring its stability and efficacy for research applications.[1][2][3][4]
Product Information
-
IUPAC Name: 2,2-Bis(4-fluorophenyl)-2-phenylacetamide
-
Appearance: Solid[5]
Mechanism of Action
This compound is a selective inhibitor of the intermediate-conductance calcium-activated potassium channel (KCa3.1), also known as the Gardos channel.[1][2][6] It blocks the efflux of potassium ions from cells, which plays a crucial role in regulating cell volume and has been investigated for its therapeutic potential in conditions like sickle cell disease.[2][6][7][8] The IC₅₀ for Gardos channel blockade has been reported to be approximately 11 nM.[1][3][4]
Quantitative Data Summary
The solubility and stability of this compound are critical for experimental success. The following table summarizes these properties. Note that solubility can vary slightly between batches and suppliers.
| Property | Solvent/Condition | Value | Source(s) |
| Solubility | |||
| Dimethyl Sulfoxide (DMSO) | ~5 - 65 mg/mL | [1][5][9] | |
| Dimethylformamide (DMF) | ~10 mg/mL | [5][9] | |
| Ethanol | ~2 - 6 mg/mL | [1][5][9] | |
| Water | Insoluble | [1] | |
| 1:6 solution of DMF:PBS (pH 7.2) | ~0.14 mg/mL (after initial dissolution in DMF) | [5] | |
| Stability | |||
| Solid (at -20°C) | ≥ 4 years | [5][9] | |
| Stock Solution in DMSO (at -80°C) | Up to 1 year | [1] | |
| Stock Solution in DMSO (at -20°C) | Up to 1 month | [1] | |
| Aqueous solutions | Not recommended for storage for more than one day | [5] |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution, which can be diluted for various experimental needs.
Materials:
-
This compound solid
-
Anhydrous or fresh Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes
Procedure:
-
Equilibrate: Allow the vial of solid this compound to reach room temperature before opening to prevent moisture condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.23 mg of this compound (Molecular Weight = 323.34 g/mol ).
-
Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to the weighed this compound. It is crucial to use fresh DMSO as moisture can reduce solubility.[1] For 3.23 mg of this compound, add 1 mL of DMSO.
-
Mixing: Vortex the solution until the solid is completely dissolved. Gentle warming in a 37°C water bath or sonication can be used to aid dissolution if necessary.[10]
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[1][3]
-
Storage: Store the aliquoted stock solutions at -80°C for long-term storage (up to 1 year) or at -20°C for shorter-term storage (up to 1 month).[1]
Preparation of Working Solutions for In Vitro Assays
For cell-based assays, the final concentration of DMSO should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
Materials:
-
10 mM this compound stock solution in DMSO
-
Appropriate aqueous buffer (e.g., PBS, cell culture medium)
Procedure:
-
Serial Dilution: Perform serial dilutions of the 10 mM stock solution in your desired aqueous buffer to achieve the final working concentration.
-
Precipitation Check: Due to the low aqueous solubility of this compound, it is crucial to visually inspect the working solution for any signs of precipitation after dilution.[5] If precipitation occurs, consider using a lower concentration or a different formulation.
-
Immediate Use: It is recommended to prepare aqueous working solutions fresh for each experiment and use them immediately. Do not store aqueous solutions for more than one day.[5]
Visualizations
The following diagrams illustrate the key processes described in these application notes.
Caption: Workflow for this compound stock solution preparation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Efficacy and safety of the Gardos channel blocker, this compound (ICA-17043), in patients with sickle cell anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound (ICA-17043): a potential therapy for the prevention and treatment of hemolysis-associated complications in sickle cell anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. file.glpbio.com [file.glpbio.com]
Application Notes and Protocols for Senicapoc in Patch-Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Senicapoc (formerly ICA-17043) is a potent and selective blocker of the intermediate-conductance calcium-activated potassium channel, KCa3.1, also known as the Gardos channel.[1][2][3] This channel plays a crucial role in regulating the membrane potential and calcium signaling in a variety of cell types, including red blood cells, immune cells, and various cancer cells.[4][5] In erythrocytes, the Gardos channel is a key regulator of cell volume; its inhibition by this compound prevents potassium and water efflux, thereby averting cellular dehydration.[3][6] This mechanism was the basis for its investigation as a therapeutic agent for sickle cell disease.[3][6][7]
Patch-clamp electrophysiology is the gold-standard technique for directly measuring the activity of ion channels like KCa3.1.[8][9] This method allows for high-fidelity recording of ionic currents through the channel in real-time, making it an indispensable tool for characterizing the pharmacological properties of channel modulators like this compound. These application notes provide detailed protocols for utilizing this compound in patch-clamp studies to investigate the function and pharmacology of KCa3.1 channels.
Mechanism of Action of this compound
This compound exerts its inhibitory effect by binding to the inner pore of the KCa3.1 channel.[4] This binding obstructs the ion permeation pathway, thereby blocking the flow of potassium ions out of the cell. The blockade is potent, with IC50 values in the low nanomolar range, and highly selective for KCa3.1 over other ion channels.[2][4]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. KCa3.1 Channel Modulators as Potential Therapeutic Compounds for Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound (ICA-17043): a potential therapy for the prevention and treatment of hemolysis-associated complications in sickle cell anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Improvements in haemolysis and indicators of erythrocyte survival do not correlate with acute vaso-occlusive crises in patients with sickle cell disease: a phase III randomized, placebo-controlled, double-blind study of the Gardos channel blocker this compound (ICA-17043) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. docs.axolbio.com [docs.axolbio.com]
- 9. “Patch Clamp Electrophysiology Methods and Protocols,” Editors Mark Dallas and Damian Bell - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Senicapoc as a Tool Compound for Studying KCa3.1 Channels
Audience: Researchers, scientists, and drug development professionals.
Introduction The intermediate-conductance calcium-activated potassium channel, KCa3.1 (also known as KCNN4 or the Gardos channel), is a voltage-independent ion channel gated by intracellular calcium via calmodulin.[1][2] KCa3.1 channels play a crucial role in regulating membrane potential and calcium signaling in a variety of non-excitable cells.[3] Their functions are integral to processes such as T-cell activation, erythrocyte volume regulation, and cell proliferation and migration in fibroblasts and microglia.[1][3][4] Consequently, KCa3.1 has emerged as a significant therapeutic target for numerous pathologies, including sickle cell disease, fibrotic disorders, neuroinflammation, and cancer.[5][6][7][8]
Senicapoc (formerly ICA-17043) is a potent, selective, and orally bioavailable small-molecule inhibitor of the KCa3.1 channel.[2][9] It was initially developed for the treatment of sickle cell anemia, where it effectively reduces red blood cell dehydration by blocking potassium efflux.[8][10][11] Although its Phase III trial did not meet the primary endpoint related to vaso-occlusive crises, this compound was found to be safe and well-tolerated, successfully engaging its molecular target.[9][12] These characteristics, combined with its high potency and selectivity, make this compound an invaluable tool compound for investigating the physiological and pathophysiological roles of KCa3.1 channels.
These application notes provide a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, and detailed protocols for its use in key experimental models.
Mechanism of Action
This compound blocks the KCa3.1 channel by directly occluding the ion conduction pore.[1] Following an increase in intracellular calcium, calmodulin (CaM), which is constitutively bound to the channel's C-terminus, binds Ca2+ and induces a conformational change that opens the channel gate.[1][2] This allows potassium ions (K+) to flow out of the cell, leading to membrane hyperpolarization. This compound, a triarylmethane derivative, accesses its binding site from the intracellular side of the channel when the channel is in its open state.[1][13] It physically obstructs the pore by interacting with key residues, specifically threonine 250 (T250) and valine 275 (V275), thereby preventing K+ efflux and the subsequent hyperpolarization.[2]
Caption: this compound blocks the open KCa3.1 channel from the intracellular side.
Data Presentation
Table 1: Potency and Selectivity of this compound
| Target | Cell Type / Species | IC₅₀ Value | Reference |
| KCa3.1 (Gardos Channel) | Human Red Blood Cells | 11 nM | [2][10] |
| KCa3.1 | Mouse (C57 Black) Red Blood Cells | 50 ± 6 nM | [10] |
| KCa3.1 | Cultured Microglia (murine) | 7 nM | [7][14] |
| RBC Dehydration | Human Red Blood Cells | 30 nM | [10] |
Note: this compound is highly selective for KCa3.1 over other related ion channels.[3][15]
Table 2: Pharmacokinetic Properties of this compound
| Species | Administration | Half-life | Brain Penetration (Free Conc.) | Reference |
| Human | Oral | 12.8 days | Not specified | [2] |
| Rodent | Oral | ~1 hour | C(brain)/C(plasma) ~5 | [2][16] |
| Rat | Oral (10 mg/kg) | Not specified | 37 nM (1 hr), 136 nM (4 hr) | [9] |
Note: The short half-life in rodents should be considered when designing in vivo experiments, often necessitating twice-daily dosing.[7][10]
Table 3: Summary of In Vivo Efficacy of this compound
| Disease Model | Species | Dosing Regimen | Key Findings | Reference |
| Sickle Cell Anemia | SAD Mouse | 10 mg/kg, p.o., twice daily | Increased Hematocrit (Hct) | [10] |
| Pulmonary Fibrosis | Sheep (Bleomycin-induced) | 30 mg/kg, p.o., twice daily | Reduced pathology scores, improved lung compliance | [5][17] |
| Ischemic Stroke | Mouse (tMCAO) | 10 & 40 mg/kg, p.o., twice daily | Dose-dependently reduced infarct area, improved neurological deficit | [7] |
| Alzheimer's Disease | 5xFAD Mouse | Medicated Diet | Reduced neuroinflammation and cerebral amyloid load | [16] |
| Neuropathic Pain | Rat (CCI) | 10, 30, 100 mg/kg, p.o. | Significantly reversed tactile allodynia | [9][18] |
| ARDS | Mouse (Ventilator-induced) | 30 mg/kg | Improved PaO₂/FiO₂ ratio, reduced lung injury score | [19] |
Application Notes
This compound's well-defined mechanism and high selectivity make it a versatile tool for various research applications.
-
Studying Erythrocyte Physiology and Sickle Cell Disease (SCD): KCa3.1 (the Gardos channel) is a primary regulator of red blood cell (RBC) volume.[1] In SCD, its hyperactivity leads to cell dehydration, increasing hemoglobin S polymerization.[8] this compound can be used to prevent this dehydration, making it an excellent tool to study RBC hydration dynamics and the pathophysiology of SCD.[8][10]
-
Investigating Fibroproliferative Disorders: KCa3.1 channels are implicated in the proliferation and activation of fibroblasts, key drivers in diseases like idiopathic pulmonary fibrosis (IPF).[5][20] this compound has been shown to inhibit fibroblast proliferation and attenuate fibrosis in animal models, providing a means to investigate the role of KCa3.1 in fibrotic signaling pathways.[5][17][21]
-
Probing Neuroinflammation: KCa3.1 is highly expressed in activated microglia, the resident immune cells of the central nervous system (CNS).[4][7] The channel is critical for their activation, proliferation, and cytokine release. This compound, which is CNS penetrant, can be used in vitro and in vivo to suppress microglial activation and explore the role of neuroinflammation in stroke, Alzheimer's disease, and neuropathic pain.[7][16][18]
-
Cancer Research: KCa3.1 expression is upregulated in several cancers, including glioblastoma and lung adenocarcinoma, where it promotes cell migration and proliferation.[6][22][23] this compound can be applied to cancer cell lines and xenograft models to study the contribution of KCa3.1 to tumor progression and metastasis.[22][24]
-
Use as an Imaging Tool: Fluorescently-labeled this compound-BODIPY conjugates have been developed to visualize KCa3.1 channels in living cells.[6][13][25] These probes allow for high-resolution imaging and tracking of the channel, providing insights into its subcellular localization and density.[13] Additionally, a PET tracer derived from this compound has been synthesized for in vivo imaging of KCa3.1-positive tumors.[15][26]
Caption: Workflow for investigating KCa3.1 function using this compound.
Experimental Protocols
Protocol 1: In Vitro Inhibition of KCa3.1 in Human Red Blood Cells (RBCs)
This protocol is adapted from methods used to assess the effect of this compound on RBC dehydration.[10]
Objective: To measure the inhibitory effect of this compound on Ca²⁺-induced K⁺ efflux from human RBCs.
Materials:
-
Freshly drawn human blood (heparinized)
-
Modified Flux Buffer (MFB)
-
This compound stock solution (in DMSO)
-
A23187 (calcium ionophore)
-
Washing buffer
-
Centrifuge, incubator
Procedure:
-
RBC Preparation:
-
Centrifuge heparinized human blood at 2000 rpm for 10 minutes.
-
Aspirate the plasma and buffy coat.
-
Wash the RBC pellet three times with a suitable washing buffer.
-
Resuspend the final RBC pellet in MFB to the desired hematocrit.
-
-
This compound Incubation:
-
Prepare serial dilutions of this compound (e.g., 1 nM to 10 µM) in MFB from the DMSO stock. Include a vehicle control (DMSO).
-
Aliquot the RBC suspension into tubes.
-
Add the different concentrations of this compound to the cells and incubate for 10 minutes at room temperature.[10]
-
-
Induction of K⁺ Efflux:
-
Induce Ca²⁺ influx to activate KCa3.1 channels by adding a calcium ionophore like A23187.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
-
Measurement of K⁺ Efflux:
-
Pellet the RBCs by centrifugation.
-
Collect the supernatant.
-
Measure the K⁺ concentration in the supernatant using a flame photometer or an ion-selective electrode.
-
-
Data Analysis:
-
Calculate the percentage of K⁺ efflux inhibition for each this compound concentration relative to the vehicle control.
-
Plot the concentration-response curve and determine the IC₅₀ value.
-
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology on Cultured Microglia
This protocol is based on methods to measure KCa3.1 currents and their inhibition by this compound.[7][14]
Objective: To directly measure KCa3.1 channel currents in microglia and quantify their inhibition by this compound.
Materials:
-
Primary microglia or a suitable cell line expressing KCa3.1
-
Extracellular solution
-
Intracellular (pipette) solution with a Ca²⁺ buffer (e.g., EGTA) to clamp free Ca²⁺ at an activating concentration.
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for pipettes
-
This compound stock solution (in DMSO)
Procedure:
-
Cell Preparation:
-
Plate microglia on glass coverslips 24-48 hours before the experiment.
-
-
Recording Setup:
-
Transfer a coverslip to the recording chamber on the microscope stage and perfuse with extracellular solution.
-
Pull glass pipettes to a resistance of 3-6 MΩ when filled with intracellular solution.
-
-
Obtaining Whole-Cell Configuration:
-
Approach a single cell with the pipette and form a giga-ohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
-
Recording KCa3.1 Currents:
-
Clamp the cell at a holding potential (e.g., -80 mV).
-
Apply a voltage ramp protocol (e.g., from -120 mV to +40 mV) to elicit KCa3.1 currents.[14] The presence of Ca²⁺ in the pipette solution will activate the channels.
-
-
Application of this compound:
-
After establishing a stable baseline current, perfuse the cell with the extracellular solution containing this compound at the desired concentration.
-
Record the currents again after the drug effect has reached a steady state.
-
To determine an IC₅₀, apply increasing concentrations of this compound cumulatively.[14]
-
-
Data Analysis:
-
Measure the current amplitude at a specific voltage (e.g., +40 mV).
-
Calculate the percentage of current inhibition for each concentration.
-
Fit the data with the Hill equation to determine the IC₅₀ value.[14]
-
Protocol 3: In Vitro Fibroblast Proliferation Assay
This protocol is adapted from studies investigating the antifibrotic effects of this compound.[17][21]
Objective: To determine the effect of this compound on the proliferation of lung fibroblasts.
Materials:
-
Human lung fibroblasts (e.g., HFL-1 or primary cells)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
TGF-β1 (optional, as a pro-fibrotic stimulus)
-
This compound stock solution (in DMSO)
-
Cell proliferation assay kit (e.g., BrdU, MTS, or cell counting)
-
96-well plates, incubator
Procedure:
-
Cell Seeding:
-
Seed fibroblasts into 96-well plates at a predetermined density and allow them to adhere overnight.
-
-
Treatment:
-
Incubation:
-
Incubate the plates for 48-72 hours at 37°C in a CO₂ incubator.
-
-
Assessment of Proliferation:
-
Quantify cell proliferation using a standard method. For example, using an MTS assay, add the MTS reagent to each well and incubate for 1-4 hours before reading the absorbance at 490 nm.
-
-
Data Analysis:
-
Normalize the absorbance readings to the vehicle-treated control group.
-
Determine the statistical significance of the reduction in proliferation caused by this compound using an appropriate statistical test (e.g., t-test or ANOVA).
-
Protocol 4: In Vivo Murine Model of Ischemic Stroke (tMCAO)
This protocol is based on studies evaluating the neuroprotective effects of this compound.[7]
Objective: To assess the efficacy of this compound in reducing infarct volume and neurological deficits after transient focal cerebral ischemia in mice.
Materials:
-
Male C57BL/6J mice
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for middle cerebral artery occlusion (MCAO)
-
Nylon monofilament for occlusion
-
This compound formulation for oral gavage (e.g., in 0.5% methylcellulose)
-
MRI for infarct volume measurement
-
Neurological scoring system (e.g., 5-point scale)
Procedure:
-
Induction of Ischemia (tMCAO):
-
Anesthetize the mouse and perform a midline neck incision.
-
Isolate the common carotid artery and external carotid artery.
-
Introduce a nylon monofilament through the external carotid artery into the internal carotid artery to occlude the origin of the middle cerebral artery.
-
After 60 minutes of occlusion, withdraw the filament to allow reperfusion.[7]
-
-
Treatment Protocol:
-
Randomly assign mice to treatment (this compound) or vehicle groups.
-
Begin treatment 12 hours after reperfusion to model a clinically relevant therapeutic window.[7]
-
Administer this compound (e.g., 10 or 40 mg/kg) or vehicle twice daily via oral gavage for the duration of the study (e.g., 8 days).[7]
-
-
Outcome Assessment:
-
Neurological Deficit: Evaluate neurological function daily using a standardized scoring system.
-
Infarct Volume: On day 8, perform T2-weighted MRI on anesthetized mice to determine the infarct area and calculate the total infarct volume.[7]
-
-
Histological Analysis (Optional):
-
After the final MRI, perfuse the animals and collect the brains.
-
Perform immunohistochemistry to assess markers of neuroinflammation (e.g., Iba1 for microglia), T-cell infiltration (e.g., CD3), and neuronal death.[7]
-
-
Data Analysis:
-
Compare infarct volumes and neurological scores between the this compound and vehicle groups using appropriate statistical tests (e.g., ANOVA).
-
Caption: this compound's existing safety profile facilitates its repurposing.
References
- 1. Structural Insights into the Atomistic Mechanisms of Action of Small Molecule Inhibitors Targeting the KCa3.1 Channel Pore - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KCa3.1 Channel Modulators as Potential Therapeutic Compounds for Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic potential of KCa3.1 blockers: an overview of recent advances, and promising trends - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KCa3.1 Channel Modulators as Potential Therapeutic Compounds for Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of the KCa3.1 Channel Alleviates Established Pulmonary Fibrosis in a Large Animal Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting Kca3.1 Channels in Cancer [cellphysiolbiochem.com]
- 7. Repurposing the KCa3.1 Blocker this compound for Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound (ICA-17043): a potential therapy for the prevention and treatment of hemolysis-associated complications in sickle cell anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound: Repurposing a Drug to Target Microglia KCa3.1 in Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. This compound - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 16. Repurposing the KCa3.1 inhibitor this compound for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. publications.ersnet.org [publications.ersnet.org]
- 18. Inhibition of the potassium channel KCa3.1 by this compound reverses tactile allodynia in rats with peripheral nerve injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Treatment with this compound, a KCa 3.1 channel blocker, alleviates hypoxaemia in a mouse model of acute respiratory distress syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. atsjournals.org [atsjournals.org]
- 21. academic.oup.com [academic.oup.com]
- 22. mdpi.com [mdpi.com]
- 23. cellphysiolbiochem.com [cellphysiolbiochem.com]
- 24. Targeting Kca3.1 Channels in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Imaging of the calcium activated potassium channel 3.1 (KCa 3.1) in vivo using a this compound-derived positron emission tomography tracer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Administration of Senicapoc in Preclinical Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and administration of Senicapoc (ICA-17043), a potent and selective blocker of the Gardos channel (KCa3.1), in preclinical mouse models. The information compiled is based on a comprehensive review of published studies and is intended to facilitate reproducible in vivo research.
Mechanism of Action
This compound is an inhibitor of the calcium-activated potassium channel KCa3.1, also known as the Gardos channel.[1][2] This channel plays a crucial role in red blood cell hydration by regulating potassium efflux.[3] In disease states such as sickle cell disease, excessive Gardos channel activity leads to red blood cell dehydration, increased intracellular hemoglobin S concentration, and subsequent sickling.[3] By blocking this channel, this compound prevents potassium and water loss, thereby maintaining red blood cell hydration and mitigating the downstream pathological events.[3]
Caption: Mechanism of action of this compound in red blood cells.
Quantitative Data Summary
The following tables summarize the reported dosages, routes of administration, and pharmacokinetic parameters of this compound in various preclinical mouse models.
Table 1: this compound Dosage and Administration in Mouse Models
| Disease Model | Mouse Strain | Dosage | Route of Administration | Frequency | Reference(s) |
| Sickle Cell Anemia | SAD Mouse | 10 mg/kg | Oral (p.o.) | Twice a day | [4] |
| Acute Respiratory Distress Syndrome | Wild-type | 10-70 mg/kg | Not specified | Pretreatment | [1] |
| Acute Respiratory Distress Syndrome | Wild-type | 30 mg/kg | Not specified | Post-injury | [1] |
| Neuropathic Pain | Not specified | 10, 30, 100 mg/kg | Oral (p.o.) | Not specified | [5] |
| Ischemic Stroke | C57BL/6J | 10, 40 mg/kg | Not specified | Twice a day | [6] |
| Alzheimer's Disease | 5xFAD | Not specified | Medicated Diet | Ad libitum |
Table 2: Pharmacokinetic Parameters of this compound in Rodents
| Species | Dose | Route | Tmax (hours) | Cmax (nM) | t½ (hours) | Brain/Plasma Ratio | Reference(s) |
| Rat | 10 mg/kg | Oral | 4 | 65 (free) | ~3.8 | >1 | [5] |
| Mouse | Not specified | Not specified | Not specified | Not specified | ~3.1 | ~5-7 |
Experimental Protocols
Preparation of this compound for Oral Administration (Suspension)
This protocol describes the preparation of a this compound suspension in carboxymethylcellulose sodium (CMC-Na), a common vehicle for oral gavage in mice.
Materials:
-
This compound powder
-
Carboxymethylcellulose sodium (CMC-Na)
-
Sterile, deionized water
-
Sterile magnetic stir bar and stir plate
-
Sterile glass beaker
-
Sterile graduated cylinder
-
Analytical balance
Procedure:
-
Prepare the 0.5% CMC-Na Vehicle:
-
Weigh 0.5 g of CMC-Na powder.
-
In a sterile beaker with a magnetic stir bar, heat 50 mL of sterile, deionized water to 60-70°C.
-
Slowly add the CMC-Na powder to the heated water while stirring continuously to avoid clumping.
-
Continue stirring until the CMC-Na is fully dispersed.
-
Add 50 mL of cold, sterile, deionized water to the mixture and continue to stir in a cold water bath until the solution becomes clear and viscous.
-
Store the 0.5% CMC-Na solution at 4°C for up to one week.
-
-
Prepare the this compound Suspension:
-
Calculate the required amount of this compound based on the desired concentration and final volume. For example, to prepare 10 mL of a 5 mg/mL suspension, weigh 50 mg of this compound.
-
Add the weighed this compound powder to the desired volume of the 0.5% CMC-Na vehicle.
-
Mix thoroughly using a vortex mixer or by stirring until a homogenous suspension is achieved.[4]
-
Prepare the suspension fresh daily before administration.
-
Preparation of this compound for Intraperitoneal Injection (Solution)
This protocol details the preparation of a clear this compound solution for intraperitoneal (IP) injection using a co-solvent system.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile deionized water (ddH2O) or saline
-
Sterile microcentrifuge tubes or vials
-
Pipettes
Procedure:
-
Prepare the Vehicle: A common vehicle for IP injection of hydrophobic compounds consists of DMSO, PEG300, Tween 80, and an aqueous component. A typical ratio is 2% DMSO, 40% PEG300, 5% Tween 80, and 53% ddH2O or saline.[4]
-
Dissolve this compound:
-
Weigh the required amount of this compound powder.
-
First, dissolve the this compound powder in the appropriate volume of DMSO. Ensure complete dissolution.
-
Add the PEG300 to the DMSO/Senicapoc solution and mix until clear.
-
Add the Tween 80 and mix until the solution is homogenous.
-
Finally, add the ddH2O or saline to reach the final desired volume and concentration.[4]
-
The final solution should be clear. If precipitation occurs, gentle warming and vortexing may be required. The mixed solution should be used immediately.[4]
-
Administration Protocols
a) Oral Gavage:
-
Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.
-
Measure the distance from the tip of the mouse's nose to the last rib to determine the appropriate insertion depth for the gavage needle.
-
Slowly and gently insert the gavage needle along the roof of the mouth and down the esophagus into the stomach.
-
Administer the prepared this compound suspension. The typical volume for oral gavage in mice is 5-10 mL/kg.
-
Carefully withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress.
b) Intraperitoneal Injection:
-
Properly restrain the mouse, exposing the abdominal area.
-
Tilt the mouse's head downwards to move the abdominal organs away from the injection site.
-
Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen at a 15-20 degree angle to avoid puncturing the internal organs.
-
Aspirate to ensure no fluid is drawn into the syringe, which would indicate entry into a blood vessel or organ.
-
Inject the prepared this compound solution. The maximum recommended volume for IP injection in mice is 10 mL/kg.
-
Withdraw the needle and return the mouse to its cage.
-
Observe the animal for any adverse reactions.
References
- 1. Treatment with this compound, a KCa 3.1 channel blocker, alleviates hypoxaemia in a mouse model of acute respiratory distress syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound: Repurposing a Drug to Target Microglia KCa3.1 in Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Repurposing the KCa3.1 Blocker this compound for Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring Senicapoc Efficacy in Hereditary Xerocytosis Patient-Derived Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hereditary Xerocytosis (HX) is a rare, autosomal dominant congenital hemolytic anemia characterized by a defect in red blood cell (RBC) membrane cation permeability.[1][2][3] This defect leads to a greater efflux of potassium than influx of sodium, resulting in cellular dehydration and decreased osmotic fragility.[1][3] A primary cause of HX involves gain-of-function mutations in the PIEZO1 gene, which encodes a mechanosensitive ion channel.[4][5][6][7] These mutations lead to an inappropriate increase in intracellular calcium, which subsequently activates the Gardos channel (KCNN4), a calcium-activated potassium channel.[4][5] The activation of the Gardos channel mediates the efflux of potassium and water, leading to the characteristic erythrocyte dehydration seen in HX.[4][5] Mutations within the KCNN4 gene itself have also been identified as a direct cause of HX.[8][9]
Senicapoc is a potent and specific inhibitor of the Gardos channel.[10][11][12] By blocking the Gardos channel, this compound prevents the pathological potassium and water loss from erythrocytes, thereby addressing the primary cause of cellular dehydration in hereditary xerocytosis.[11][12][13] These application notes provide detailed protocols for measuring the efficacy of this compound in patient-derived red blood cells, offering a framework for preclinical and clinical research.
Data Presentation
The following tables summarize the quantitative data on this compound's efficacy from preclinical studies.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Type | Reference |
| Gardos Channel (KCa3.1) Inhibition IC50 | 11 nM | Human Red Blood Cells | [11] |
| RBC Dehydration Inhibition IC50 | 30 nM | Human Red Blood Cells | [11] |
| Gardos Channel Inhibition IC50 (mouse) | 50 ± 6 nM | Mouse Red Blood Cells | [11] |
Table 2: Effect of this compound on Red Blood Cells from a Hereditary Xerocytosis Patient (R352H KCNN4 mutation)
| Treatment | RBC K+ Loss | RBC Volume Decrease | Reference |
| Vanadate (Gardos channel activator) | Large K+ efflux | Correlated decrease | [8] |
| Vanadate + this compound | Dose-dependent blockade of K+ loss | Prevention of volume decrease | [8] |
Signaling Pathways and Experimental Workflows
References
- 1. accessanesthesiology.mhmedical.com [accessanesthesiology.mhmedical.com]
- 2. accessanesthesiology.mhmedical.com [accessanesthesiology.mhmedical.com]
- 3. Hereditary Xerocytosis Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical and biological features in PIEZO1-hereditary xerocytosis and Gardos channelopathy: a retrospective series of 126 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Hereditary Xerocytosis: Differential Behavior of PIEZO1 Mutations in the N-Terminal Extracellular Domain Between Red Blood Cells and HEK Cells [frontiersin.org]
- 6. pnas.org [pnas.org]
- 7. Novel mechanisms of PIEZO1 dysfunction in hereditary xerocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound: a potent candidate for the treatment of a subset of hereditary xerocytosis caused by mutations in the Gardos channel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eg-fr.uc.pt [eg-fr.uc.pt]
- 10. The Clinically Tested Gardos Channel Inhibitor this compound Exhibits Antimalarial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. This compound (ICA-17043): a potential therapy for the prevention and treatment of hemolysis-associated complications in sickle cell anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sciencedaily.com [sciencedaily.com]
Application Note: A Validated UPLC-MS/MS Method for the Quantification of Senicapoc in Human Plasma and Rat Brain Tissue
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note describes a sensitive, high-throughput ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the quantitative determination of Senicapoc in both human plasma and rat brain tissue. This compound, a potent and selective blocker of the KCa3.1 potassium channel, is under investigation for various therapeutic indications beyond its initial development for sickle cell anemia.[1] Accurate quantification in biological matrices is critical for pharmacokinetic, pharmacodynamic, and toxicology studies. The described method utilizes a simple protein precipitation extraction procedure, coupled with specialized phospholipid removal for plasma samples, to achieve high recovery and minimize matrix effects.[1] The method has been validated for plasma and adapted for brain tissue, demonstrating excellent linearity, precision, accuracy, and a low limit of quantification, making it suitable for preclinical and clinical research.
Introduction
This compound (2,2-bis(4-fluorophenyl)-2-phenylacetamide) is a well-tolerated drug that has been repurposed for several preclinical and clinical studies.[1] To support these research efforts, a robust and reliable bioanalytical method is essential. Direct analysis of this compound by LC-MS/MS from plasma is challenging due to significant ion suppression from co-eluting phospholipids (PLs).[2][3] This method overcomes this issue by incorporating a specific phospholipid removal step for plasma samples.[1] For brain tissue analysis, a tissue homogenization protocol followed by protein precipitation is detailed. The method provides a reliable platform for supporting drug development professionals in assessing the pharmacokinetic profile of this compound.
Experimental Protocols
Materials and Reagents
-
This compound: Sigma-Aldrich (or equivalent)
-
Internal Standard (IS): Diazepam-D5 (or a stable isotope-labeled this compound if available)
-
Solvents: Acetonitrile (MeCN), Methanol (MeOH), Dimethyl sulfoxide (DMSO) - all LC-MS grade
-
Additives: Formic Acid (FA) - LC-MS grade
-
Water: Purified to 18.2 MΩ·cm (e.g., from a Millipore system)
-
Matrices: Blank human plasma (K2-EDTA), Blank rat brain tissue
-
Phospholipid Removal: HybridSPE® 96-well plates or equivalent zirconia-based sorbent[1]
Standard and Sample Preparation
-
Stock Solutions: Prepare a 1 mg/mL stock solution of this compound in DMSO. Prepare a 1 mg/mL stock solution of Diazepam-D5 in MeOH.[1]
-
Working Solutions: Serially dilute the stock solutions with MeOH to prepare working solutions for calibration standards (CS) and quality control (QC) samples.
-
Internal Standard (IS) Working Solution: Prepare a solution containing 50 ng/mL of Diazepam-D5 in MeOH.[1]
-
Calibration Standards and QCs: Spike appropriate amounts of the working solutions into blank plasma or brain homogenate to prepare CS and QC samples. The calibration range for plasma is typically 0.1–300 ng/mL.[1]
Protocol 1: Plasma Sample Preparation[1]
-
Aliquot 100 µL of plasma sample, CS, or QC into a 96-well plate.
-
Add 100 µL of MeOH.
-
Add 100 µL of the IS working solution (50 ng/mL Diazepam-D5 in MeOH).
-
Add 200 µL of MeCN. Shake the plate for 30 seconds after each addition.
-
Transfer the suspension to a phospholipid removal plate (e.g., HybridSPE®).
-
Apply vacuum to collect the filtrate.
-
The filtrate is ready for injection into the UPLC-MS/MS system.
Protocol 2: Brain Tissue Sample Preparation (Adapted)
-
Accurately weigh approximately 100 mg of brain tissue.
-
Add 4 volumes (400 µL) of ice-cold lysis buffer (e.g., PBS or 1% formic acid in water) per 100 mg of tissue.
-
Homogenize the tissue using a bead beater or ultrasonic homogenizer until no visible particles remain. Keep samples on ice throughout.[4][5]
-
Centrifuge the homogenate at >14,000 x g for 15 minutes at 4°C.
-
Collect 100 µL of the resulting supernatant (brain homogenate).
-
Proceed with protein precipitation by adding 300 µL of ice-cold MeCN containing the internal standard (50 ng/mL Diazepam-D5).
-
Vortex for 1 minute and centrifuge at >14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for UPLC-MS/MS analysis.
UPLC-MS/MS Method
Instrumentation
-
UPLC System: Waters ACQUITY UPLC, Shimadzu Nexera, or equivalent.
-
Mass Spectrometer: Sciex QTRAP 5500, Waters Xevo TQ-S, or equivalent triple quadrupole mass spectrometer.
-
Analytical Column: A reversed-phase column such as a Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.
Chromatographic and Mass Spectrometric Conditions
The UPLC and MS/MS parameters are summarized in the tables below.
Table 1: UPLC Gradient Elution Program
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|---|
| 0.0 | 0.5 | 95 | 5 |
| 0.5 | 0.5 | 95 | 5 |
| 2.5 | 0.5 | 5 | 95 |
| 3.0 | 0.5 | 5 | 95 |
| 3.1 | 0.5 | 95 | 5 |
| 4.0 | 0.5 | 95 | 5 |
Mobile Phase A: 0.1% Formic Acid in Water[1] Mobile Phase B: 0.1% Formic Acid in Acetonitrile[1]
Table 2: Mass Spectrometer Source and Compound Parameters | Parameter | Setting | | :--- | :--- | | Source Conditions | | | Ionization Mode | ESI Positive[1] | | Ion Spray Voltage | 4000 V[1] | | Source Temperature | 550 °C | | Gas 1 (Nebulizer) | 50 psi | | Gas 2 (Heater) | 60 psi | | CAD Gas (Nitrogen) | Medium[1] | | MRM Transitions | | | Compound | Q1 (m/z) | Q3 (m/z) | DP (V) | CE (eV) | | this compound (Quantifier) | 324.0 | 200.0 | 80 | 28 | | this compound (Qualifier) | 324.0 | 228.0 | 80 | 18 | | Diazepam-D5 (IS) | 290.2 | 154.1 | 70 | 35 | (DP: Declustering Potential, CE: Collision Energy. Parameters are instrument-dependent and require optimization)[1]
Method Validation Summary
The method was validated for plasma according to regulatory guidelines. The validation for brain tissue is based on an adaptation of the plasma method.
Table 3: Method Validation Summary for this compound in Human Plasma [1]
| Parameter | Result |
|---|---|
| Linearity Range | 0.1 - 300 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| LLOQ | 0.1 ng/mL[2] |
| Intra-day Precision (%RSD) | < 8% |
| Inter-day Precision (%RSD) | < 10% |
| Accuracy (% Bias) | Within ± 15% (± 20% at LLOQ) |
| Extraction Recovery | ~100%[2][3] |
| Matrix Effect | < 6% after phospholipid removal[1] |
Table 4: Proposed Method Performance for this compound in Rat Brain Tissue (Adapted)
| Parameter | Target Result |
|---|---|
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| LLOQ | 0.1 ng/mL |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Bias) | Within ± 15% (± 20% at LLOQ) |
| Extraction Recovery | > 85% |
| Matrix Effect | To be assessed, but minimized by dilution |
Visualized Workflows
Conclusion
The UPLC-MS/MS method detailed in this application note provides a sensitive, specific, and high-throughput solution for the quantification of this compound in human plasma and rat brain tissue. The simple extraction protocols and rapid chromatographic runtime make this method highly efficient and suitable for supporting a wide range of preclinical and clinical studies, aiding in the continued research and development of this compound for new therapeutic applications.
References
- 1. A validated UHPLC-MS/MS method for rapid determination of this compound in plasma samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A validated UHPLC-MS/MS method for rapid determination of this compound in plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tissue pretreatment for LC-MS/MS analysis of PUFA and eicosanoid distribution in mouse brain and liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Senicapoc Solubility Challenges
This guide provides researchers, scientists, and drug development professionals with practical solutions and protocols for addressing the solubility issues of Senicapoc in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental solubility properties of this compound?
This compound is a lipophilic compound with very low solubility in water.[1] Its poor aqueous solubility is a primary challenge in the preparation of solutions for experimental use. The solubility in various common laboratory solvents is summarized below.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Source |
| Water | 0.000975 mg/mL (practically insoluble) | DrugBank Online[1] |
| DMSO | Up to 65 mg/mL (201.02 mM) | Selleck Chemicals[2] |
| Ethanol | 2 - 8 mg/mL | Cayman Chemical[3], Selleck Chemicals[2] |
| DMF | 10 mg/mL | Cayman Chemical[3] |
| DMF:PBS (pH 7.2) (1:6) | 0.1 mg/mL | Cayman Chemical[3] |
Note: The solubility in DMSO can be affected by moisture absorption; it is recommended to use fresh, anhydrous DMSO.[2]
Q2: Why is my this compound precipitating when I dilute my DMSO stock solution in an aqueous buffer?
This is a common issue known as "precipitation upon dilution." this compound is highly soluble in organic solvents like DMSO but is practically insoluble in water.[1][2] When a concentrated DMSO stock is added to an aqueous buffer (e.g., PBS, cell culture media), the DMSO concentration is rapidly lowered. This shift in the solvent environment reduces the overall solvating power for the lipophilic this compound molecule, causing it to crash out of the solution as a precipitate.
To prevent this, it is crucial to use a formulation strategy that maintains this compound's solubility in the final aqueous medium. This often involves the use of co-solvents and/or surfactants.
Q3: What general strategies can be used to improve the solubility of a compound like this compound?
Several techniques are employed to enhance the solubility of poorly water-soluble drugs.[4][5] For laboratory-scale experiments, the most common and practical approaches include:
-
Co-solvency: This involves using a mixture of water-miscible organic solvents (co-solvents) with water to increase the solubility of a nonpolar solute.[6][7] Common co-solvents for parenteral and in vitro use include PEG300, PEG-400, propylene glycol, and ethanol.[7]
-
Use of Surfactants: Surfactants are molecules with both polar and nonpolar regions that can form micelles in aqueous solutions.[6] These micelles can encapsulate lipophilic drug molecules, increasing their apparent solubility in water. Examples include Tween-80 and Cremophor EL.[6][8]
-
pH Adjustment: While a viable technique for ionizable compounds, this compound is a neutral molecule with no easily ionizable groups, making pH adjustment an ineffective strategy for enhancing its solubility.[1]
-
Particle Size Reduction: Techniques like micronization can increase the dissolution rate by increasing the surface area, but they do not increase the intrinsic or equilibrium solubility.[5][7]
The following workflow provides a decision-making guide for preparing this compound solutions.
Caption: Workflow for this compound solubilization.
Troubleshooting Guide
Q: I need to prepare a this compound solution for an in vitro cell-based assay. What is a reliable formulation?
For in vitro studies, it is critical to first prepare a concentrated stock in 100% DMSO and then dilute it into a multi-component system just before adding it to your final culture medium. A widely used formulation involves a combination of DMSO, PEG300, and Tween-80.[2] This approach ensures that this compound remains in solution when introduced to the largely aqueous environment of the cell culture medium. See Protocol 2 for a detailed procedure.
Q: What are the recommended vehicle formulations for in vivo administration of this compound?
The choice of an in vivo vehicle depends on the route of administration.
-
For Injection (e.g., Intravenous): A clear solution is required. A common vehicle consists of a mixture of a low-toxicity co-solvent like Polyethylene Glycol (PEG-400 or PEG300), a surfactant like Cremophor or Tween-80, and a final dilution in saline or water for injection.[2][8]
-
For Oral Administration (p.o.): A homogeneous suspension is often acceptable. A simple vehicle can be prepared using Carboxymethylcellulose sodium (CMC-Na) in water.[2]
Always ensure the chosen vehicle and its components are non-toxic and appropriate for the specific animal model and experimental design.
Experimental Protocols
Protocol 1: Preparation of a High-Concentration DMSO Stock Solution
-
Objective: To prepare a 50 mg/mL (approx. 154.6 mM) stock solution of this compound in DMSO.
-
Materials:
-
This compound powder (MW: 323.34 g/mol )
-
Anhydrous, high-purity DMSO[2]
-
Sterile, conical-bottom polypropylene tube
-
Calibrated precision balance and vortex mixer
-
-
Procedure:
-
Weigh out the desired amount of this compound powder (e.g., 5 mg) and transfer it to the polypropylene tube.
-
Add the calculated volume of anhydrous DMSO to achieve a final concentration of 50 mg/mL (e.g., for 5 mg of this compound, add 100 µL of DMSO).
-
Vortex the tube vigorously for 2-3 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2]
-
Protocol 2: Preparation of an In Vitro Working Solution using a Co-Solvent System
This protocol is adapted from a formulation designed to minimize precipitation upon dilution in aqueous media.[2]
-
Objective: To prepare a 1 mL working solution of this compound at a final concentration of 1 mg/mL for further dilution into cell culture media.
-
Materials:
-
50 mg/mL this compound in DMSO stock solution (from Protocol 1)
-
PEG300
-
Tween-80
-
Sterile deionized water (ddH₂O) or saline
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
In a sterile microcentrifuge tube, add 400 µL of PEG300.
-
Add 20 µL of the 50 mg/mL this compound DMSO stock solution to the PEG300. Mix thoroughly by vortexing until the solution is clear.
-
Add 50 µL of Tween-80 to the mixture. Vortex again until the solution is clear and homogeneous.
-
Add 530 µL of ddH₂O or saline to bring the total volume to 1 mL. Mix thoroughly.
-
This working solution should be prepared fresh and used immediately for the best results.[2] The final solvent composition is 2% DMSO, 40% PEG300, 5% Tween-80, and 53% aqueous solution.
-
Protocol 3: Preparation of an In Vivo Formulation (Intravenous)
This protocol is based on a vehicle used in published animal studies.[8]
-
Objective: To prepare a 6.5 mg/mL this compound formulation suitable for intravenous administration in rats.
-
Materials:
-
This compound powder
-
PEG-400
-
Cremophor
-
Sterile Saline (0.9% NaCl)
-
-
Procedure:
-
First, prepare a concentrated stock of this compound in 100% PEG-400.
-
Shortly before administration, dilute the stock solution with Cremophor and Saline to achieve a final vehicle composition of 75% saline, 20% PEG-400, and 5% Cremophor.[8]
-
Ensure the final concentration of this compound is 6.5 mg/mL.
-
The solution must be clear, homogeneous, and free of any visible precipitate before injection. Filter sterilization through a 0.22 µm syringe filter is recommended if the preparation method allows.
-
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. selleckchem.com [selleckchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. ijmsdr.org [ijmsdr.org]
- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods of solubility enhancements | PPTX [slideshare.net]
- 7. ijpbr.in [ijpbr.in]
- 8. Effect of the KCa3.1 blocker, this compound, on cerebral edema and cardiovascular function after cardiac arrest — A randomized experimental rat study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Senicapoc for Gardos Channel Blockade
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of Senicapoc for achieving maximal Gardos channel (KCa3.1) blockade in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary molecular target?
A1: this compound, also known as ICA-17043, is a potent and selective small molecule inhibitor of the Ca2+-activated potassium channel KCa3.1, commonly known as the Gardos channel.[1][2][3][4] Its primary mechanism of action is to block the efflux of potassium ions through this channel.[5][6]
Q2: What is the Gardos channel and what is its physiological function in red blood cells (RBCs)?
A2: The Gardos channel (KCa3.1) is a calcium-activated potassium channel found in the membrane of various cells, including red blood cells.[7] An increase in intracellular calcium activates the Gardos channel, leading to an efflux of potassium ions and water, which results in cell dehydration and shrinkage.[5][6][8] This channel plays a critical role in regulating red blood cell volume and hydration.
Q3: What is the reported IC50 of this compound for the Gardos channel?
A3: The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the cell type and experimental conditions. For the human red blood cell Gardos channel, the IC50 is consistently reported to be approximately 11 nM .[1][2][5][9] For mouse red blood cells, the IC50 is around 50 nM .[1][2] It is crucial to note that certain mutations in the KCNN4 gene (which encodes the Gardos channel) can significantly alter this compound's potency.[10]
Q4: How does increasing this compound concentration affect the degree of Gardos channel blockade?
A4: The relationship between this compound concentration and Gardos channel inhibition follows a dose-dependent curve.[1][2][10] Increasing the concentration of this compound will lead to a greater percentage of blocked Gardos channels, up to a saturation point where maximal blockade is achieved. Exceeding the optimal concentration may not increase efficacy and could potentially lead to off-target effects.
Q5: What are the primary experimental methods to quantify Gardos channel blockade by this compound?
A5: The most common and direct methods are:
-
Patch-Clamp Electrophysiology: This technique directly measures the ion flow through the Gardos channel in real-time, providing a precise measurement of channel blockade.[7][10][11]
-
Ion Efflux Assays: These assays measure the movement of potassium or a surrogate ion like Rubidium (86Rb+) out of the cell.[1][5] Effective blockade by this compound will reduce this efflux.
-
Membrane Potential Measurements: Since Gardos channel activity leads to hyperpolarization of the cell membrane, measuring changes in membrane potential can serve as an indirect indicator of channel activity and blockade.[11]
Q6: Are there any known off-target effects or selectivity concerns with this compound?
A6: this compound is generally considered highly selective for the KCa3.1 channel, with no significant off-target effects observed at concentrations typically used to block the Gardos channel.[9] However, one study noted that this compound might promote phosphatidylserine (PS) exposure on red blood cells through an unknown, TMEM16F-independent mechanism.[12] Another study investigating the antimalarial properties of this compound suggested its mechanism in that context might be independent of Gardos channel blockade.[13]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or No Gardos Channel Blockade | Incorrect this compound Concentration: The concentration may be too low for the specific cell type or experimental conditions. | Perform a dose-response curve starting from low nanomolar concentrations (e.g., 1 nM) up to 1 µM to determine the optimal concentration for your system.[9] |
| This compound Degradation: Improper storage or handling may have compromised the compound's integrity. | Store this compound stock solutions in a suitable solvent like DMSO at -20°C or -80°C.[1] Avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment. | |
| Poor Solubility: this compound may not be fully dissolved in the aqueous experimental buffer, reducing its effective concentration. | This compound is highly soluble in DMSO.[1] For final working solutions, ensure the final DMSO concentration is low (typically <0.1%) and does not affect the cells. For in vivo preparations, co-solvents like PEG300 and Tween80 may be required.[1] | |
| Experimental System Issue: The Gardos channels may not be properly activated, or the recording equipment (e.g., patch-clamp rig) may be malfunctioning. | Ensure your protocol includes a reliable method for activating the Gardos channel (e.g., using a calcium ionophore like A23187).[11] Verify equipment functionality with appropriate positive and negative controls. | |
| High Variability Between Replicates | Cell Health and Passage Number: Cells may respond differently depending on their condition or how many times they have been subcultured. | Use cells from a consistent, low passage number. Ensure high cell viability (>95%) before starting the experiment. |
| Inconsistent Incubation Times: The time this compound is incubated with the cells can affect the level of blockade. | Standardize the pre-incubation time for all experiments. A 10-minute pre-incubation at room temperature is often sufficient.[1] | |
| Assay-Specific Variability: Technical variations in procedures like patch-clamping or pipetting in flux assays can introduce errors. | For patch-clamp, ensure a stable giga-seal before recording. For flux assays, use calibrated pipettes and ensure consistent timing for all steps. |
Quantitative Data Summary
Table 1: IC50 Values for this compound
| Target | Cell Type / Condition | IC50 Value | Reference(s) |
| Gardos Channel (KCa3.1) | Human Red Blood Cells | 11 nM | [1][2][5][9] |
| Gardos Channel (KCa3.1) | Mouse (C57 Black) Red Blood Cells | 50 ± 6 nM | [1][2] |
| RBC Dehydration Inhibition | Human Red Blood Cells | 30 nM | [1][2] |
| Gardos Channel (KCNN4 R352H mutant) | HEK293 cells | 0.3 nM | [10] |
| Gardos Channel (KCNN4 V282E mutant) | HEK293 cells | > 10 µM (Largely insensitive) | [10] |
Detailed Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology
This protocol provides a general framework for measuring Gardos channel currents in isolated cells.
-
Preparation of Solutions:
-
External (Bath) Solution (in mM): 145 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 145 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, 0.87 CaCl2 (to yield ~1 µM free Ca2+ to activate the channel). Adjust pH to 7.2 with KOH.[10]
-
-
Cell Preparation:
-
Plate cells on glass coverslips suitable for microscopy and patch-clamping.
-
Just before recording, replace the culture medium with the external bath solution.
-
-
Recording Procedure:
-
Pull glass micropipettes to a resistance of 3-5 MΩ when filled with the internal solution.
-
Approach a single cell and form a high-resistance (>1 GΩ) seal (giga-seal).
-
Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential, for example, -60 mV.[10]
-
-
Data Acquisition:
-
Apply a voltage ramp protocol (e.g., a 150 ms ramp from -120 mV to +80 mV) to elicit Gardos channel currents.[10]
-
Record baseline currents.
-
Perfuse the cell with the desired concentration of this compound (dissolved in the external solution) for 5 minutes.[10]
-
Apply the same voltage ramp protocol and record the inhibited currents.
-
-
Analysis:
-
Measure the current amplitude at a specific voltage (e.g., +80 mV) before and after this compound application.
-
Calculate the percentage of inhibition for each concentration to generate a dose-response curve and determine the IC50.
-
Protocol 2: Rubidium (⁸⁶Rb⁺) Efflux Assay
This assay measures ion flux as an indicator of Gardos channel activity.
-
Cell Preparation:
-
Wash red blood cells three times with a suitable buffer (e.g., MFB - Medium for Flux Buffer).[1]
-
Load the cells with ⁸⁶Rb⁺ by incubating them in a loading buffer containing the radioactive isotope.
-
Wash the cells again to remove extracellular ⁸⁶Rb⁺.
-
-
Inhibition and Flux Measurement:
-
Resuspend the ⁸⁶Rb⁺-loaded cells in the flux buffer.
-
Aliquot the cells into separate tubes.
-
Add varying concentrations of this compound to the tubes and pre-incubate for 10 minutes at room temperature.[1]
-
Initiate K⁺ efflux by activating the Gardos channel. This is typically done by adding a calcium ionophore (e.g., A23187) in the presence of extracellular calcium.[5]
-
Stop the efflux at specific time points by pelleting the cells through centrifugation.
-
-
Data Analysis:
-
Measure the amount of ⁸⁶Rb⁺ released into the supernatant using a scintillation counter.
-
Calculate the rate of ⁸⁶Rb⁺ efflux for each this compound concentration.
-
Plot the efflux rate against the this compound concentration to determine the IC50 for inhibition.
-
Mandatory Visualizations
Caption: The Piezo1-Gardos channel signaling pathway in red blood cells.
Caption: Experimental workflow for optimizing this compound concentration.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. go.drugbank.com [go.drugbank.com]
- 5. ashpublications.org [ashpublications.org]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. The Gárdos Channel and Piezo1 Revisited: Comparison between Reticulocytes and Mature Red Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. This compound: Repurposing a Drug to Target Microglia KCa3.1 in Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound: a potent candidate for the treatment of a subset of hereditary xerocytosis caused by mutations in the Gardos channel - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gardos channelopathy: functional analysis of a novel KCNN4 variant - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- 13. journals.asm.org [journals.asm.org]
Technical Support Center: Troubleshooting Unexpected In Vitro Effects of Senicapoc
Welcome to the technical support center for Senicapoc in vitro studies. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and understand unexpected off-target effects of this compound in an in vitro setting.
Frequently Asked Questions (FAQs)
Q1: My cells are showing unexpected levels of cytotoxicity after treatment with this compound. What could be the cause?
A1: Unexpected cytotoxicity can arise from several factors. Firstly, high concentrations of this compound may induce off-target effects leading to cell death, independent of Gardos channel (KCa3.1) inhibition.[1][2][3] It has been observed that this compound can reduce the viability of some cancer cell lines, an effect that may not be related to the expression level of the IK channel.[1][2][3] Secondly, the solvent used to dissolve this compound, typically DMSO, can be toxic to cells at certain concentrations.[4] It is crucial to run a vehicle control with the same concentration of DMSO to rule out solvent toxicity. Finally, consider the possibility of compound precipitation at high concentrations in your culture medium, which can cause physical stress to the cells.
Q2: I am observing a decrease in cell migration or adhesion in my assay, which is not the expected outcome. Why might this be happening?
A2: this compound has been shown to affect the migration of certain cancer cell lines, and this effect might be independent of the Gardos channel.[1][3] This suggests that this compound could be interacting with other cellular components involved in cell motility and adhesion. If you are working with cell types other than erythrocytes, it is plausible that this compound is exerting off-target effects on cytoskeletal dynamics or cell adhesion molecules. To investigate this, you could perform immunofluorescence staining for key cytoskeletal proteins or adhesion markers.
Q3: My functional assay results are inconsistent or show high variability between replicates. What are some potential sources of this variability?
A3: High variability in in vitro assays can stem from several sources. With this compound, a key consideration is its binding to serum proteins.[5] If your cell culture medium contains serum, the effective concentration of free this compound available to interact with the cells can be significantly lower and more variable than the nominal concentration. This can be particularly problematic at lower concentrations of the compound. In addition, the high hemoglobin concentration in red blood cell experiments can buffer the availability of this compound.[6] Ensure consistent serum batches and consider serum-free conditions if your cell type allows. Also, ensure complete solubilization of this compound in your working solutions, as precipitation will lead to inconsistent dosing.
Q4: I am using a fluorescence-based assay and suspect that this compound is interfering with my signal. How can I confirm and mitigate this?
A4: Small molecules, particularly aromatic compounds like this compound, can interfere with fluorescence-based assays through autofluorescence or quenching.[7][8][9] To test for interference, run a control with this compound in your assay medium without cells. If you observe a signal, this compound is likely autofluorescent at the wavelengths you are using. To mitigate this, you can try shifting to a different fluorescent dye with excitation and emission spectra that do not overlap with this compound's fluorescence. Alternatively, if the assay endpoint is not immediate, you can measure a baseline fluorescence after adding this compound and subtract this from your final reading.[7]
Troubleshooting Guides
Guide 1: Investigating Unexpected Cytotoxicity
This guide provides a step-by-step workflow to troubleshoot unexpected cell death in your in vitro experiments with this compound.
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Guide 2: Addressing Assay Signal Interference
This guide outlines a process to identify and address potential interference of this compound with your assay's detection method.
Caption: Workflow for troubleshooting assay signal interference.
Data Presentation
Table 1: In Vitro IC50 Values of this compound
| Target/Assay | Cell Type/System | IC50 | Reference |
| Gardos Channel (KCa3.1) | Human Red Blood Cells (RBCs) | 11 nM | [2][4][10] |
| RBC Dehydration | Human RBCs | 30 nM | [2][4] |
| Gardos Channel (KCa3.1) | Mouse (C57 Black) RBCs | 50 ± 6 nM | [4] |
| Plasmodium falciparum 3D7 growth | In vitro culture | 6.7 µM | [10] |
Table 2: Effects of this compound on Cancer Cell Lines (IK Channel-Independent)
| Cell Line | Cell Type | Effect on Viability | Effect on Migration | Reference |
| WM266-4 | Metastatic Melanoma | Decrease | Decrease | [1][2][3] |
| Panc-1 | Pancreatic Cancer | Decrease | Decrease | [1][2][3] |
Experimental Protocols
Protocol 1: Red Blood Cell (RBC) Dehydration Assay
This protocol is adapted from methodologies used to assess the primary activity of this compound.
1. RBC Preparation:
-
Obtain heparinized human blood and centrifuge at 2000 rpm.
-
Wash the resulting pellet three times with MFB (composition to be detailed by the user's lab standard).
-
Resuspend the RBC pellet in MFB.
2. This compound Treatment:
-
Prepare a stock solution of this compound in fresh DMSO.[4]
-
Create a dilution series of this compound at various concentrations.
-
Incubate an aliquot of the RBC suspension with each this compound concentration for 10 minutes at room temperature.[4]
3. Induction of Dehydration:
-
Induce K+ efflux and subsequent cell dehydration by activating the Gardos channel. This can be achieved by incubating the RBCs with a Ca2+ ionophore (e.g., A23187) in the presence of external Ca2+.
-
Alternatively, use vanadate to inhibit the Ca2+ pump, leading to an increase in intracellular Ca2+ and Gardos channel activation.[6]
4. Measurement of Dehydration:
-
RBC dehydration can be quantified by measuring changes in mean corpuscular hemoglobin concentration (MCHC) or by assessing cell volume changes using flow cytometry.
-
Alternatively, K+ efflux can be measured directly using a potassium-sensitive electrode or by monitoring the movement of 86Rb+ as a potassium surrogate.[11]
5. Data Analysis:
-
Plot the percentage of inhibition of dehydration against the this compound concentration to determine the IC50 value.
Protocol 2: Cell Viability Assay (MTT/XTT)
This protocol can be used to assess the cytotoxic effects of this compound on adherent cell lines.
1. Cell Seeding:
-
Seed your cells of interest in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay.
-
Allow the cells to adhere and grow for 24 hours.
2. Compound Treatment:
-
Prepare a serial dilution of this compound in your cell culture medium. Remember to include a vehicle control (medium with the highest concentration of DMSO used).
-
Replace the medium in the wells with the this compound dilutions and controls.
-
Incubate for the desired period (e.g., 24, 48, 72 hours).
3. Viability Measurement:
-
Add the MTT or XTT reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for the conversion of the tetrazolium salt to a colored formazan product.
-
Solubilize the formazan product if necessary.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
4. Data Analysis:
-
Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of viability against the this compound concentration to determine the IC50 for cytotoxicity.
Signaling Pathways and Workflows
This compound's Primary Mechanism of Action
Caption: this compound's mechanism of action on red blood cells.
Potential Off-Target Signaling
Caption: Postulated off-target effects of this compound.
References
- 1. phiab.com [phiab.com]
- 2. IK Channel-Independent Effects of Clotrimazole and this compound on Cancer Cells Viability and Migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. IK Channel-Independent Effects of Clotrimazole and this compound on Cancer Cells Viability and Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. mdpi.com [mdpi.com]
- 6. This compound: a potent candidate for the treatment of a subset of hereditary xerocytosis caused by mutations in the Gardos channel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Interference with Fluorescence and Absorbance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Clinically Tested Gardos Channel Inhibitor this compound Exhibits Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
Addressing variability in experimental results with Senicapoc
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability in experimental results obtained with Senicapoc.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as ICA-17043, is a potent and selective blocker of the intermediate-conductance calcium-activated potassium channel, KCa3.1, also known as the Gardos channel.[1][2] By inhibiting this channel, this compound prevents the efflux of potassium and subsequent water loss from cells, thereby playing a crucial role in maintaining cellular hydration.[2] This mechanism is particularly relevant in red blood cells (RBCs), where dehydration can lead to increased intracellular hemoglobin concentration and pathological changes, such as sickling in sickle cell disease.
Q2: What are the common experimental applications of this compound?
This compound is widely used in preclinical research to investigate the role of the KCa3.1 channel in various physiological and pathophysiological processes. Common applications include:
-
Sickle Cell Disease Research: To prevent dehydration of sickle RBCs and reduce hemolysis.
-
Neuroinflammation Studies: To study the role of microglial KCa3.1 channels in neurodegenerative diseases and stroke.[3]
-
Fibrosis Research: To investigate the involvement of KCa3.1 in the proliferation of fibroblasts in various organs.
-
Oncology Research: To explore the role of KCa3.1 in cancer cell proliferation, migration, and invasion.[4][5]
-
Immunology Research: To modulate the function of immune cells, such as T-lymphocytes, where KCa3.1 is involved in activation.
Q3: What are the known IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the experimental system.
| Experimental System | IC50 Value | Reference |
| Human Red Blood Cells (Ca2+-induced rubidium flux) | 11 nM | [1] |
| Human Red Blood Cells (RBC dehydration) | 30 nM | [1] |
| Mouse (C57 Black) Red Blood Cells | 50 ± 6 nM | [1] |
| HEK293 cells expressing wild-type KCNN4 | ~10 nM | [6] |
| HEK293 cells with R352H KCNN4 mutation | 0.3 nM | [6] |
Q4: How should this compound be prepared and stored?
Proper preparation and storage of this compound are critical for obtaining consistent experimental results.
-
Solubility: this compound is soluble in DMSO (up to 65 mg/mL) and ethanol.[1] For cell-based assays, it is common to prepare a concentrated stock solution in DMSO.
-
Stock Solution Storage: Store stock solutions in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1] Under these conditions, stock solutions in DMSO are generally stable for at least one year.
-
Working Solution: When preparing working solutions, it is important to use fresh DMSO, as moisture-absorbing DMSO can reduce solubility.[1] For in vivo studies, a formulation involving PEG300, Tween80, and ddH2O may be used, but this mixed solution should be prepared fresh and used immediately.[1]
Troubleshooting Guides
This section addresses common issues that can lead to variability in experimental results with this compound.
Issue 1: Inconsistent Dose-Response in Cell-Based Assays
Question: My dose-response curve for this compound inhibition of KCa3.1 activity is inconsistent between experiments. What are the potential causes and solutions?
Possible Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| This compound Stock Solution Instability | Prepare fresh stock solutions of this compound in high-quality, anhydrous DMSO. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
| Variability in KCa3.1 Channel Expression | The expression of KCa3.1 channels can be influenced by cell culture conditions.[7][8][9] Standardize cell passage number, seeding density, and confluence at the time of the experiment. Ensure consistent serum concentration and growth factor presence in the culture medium, as these can modulate KCa3.1 expression. |
| Fluctuations in Intracellular Calcium | The activity of KCa3.1 channels is dependent on intracellular calcium concentration. Ensure that the method used to stimulate the channels (e.g., calcium ionophore) provides a consistent and stable increase in intracellular calcium. Inconsistent stimulation will lead to variable channel activation and, consequently, variable inhibition by this compound. |
| Presence of KCNN4 Mutations | Certain mutations in the KCNN4 gene (encoding KCa3.1) can alter the sensitivity of the channel to this compound.[6] If using patient-derived cells, be aware of the potential for genetic variations that could affect the experimental outcome. |
| High Hemoglobin Concentration in RBC assays | In experiments with red blood cells, high concentrations of hemoglobin can buffer the availability of this compound, potentially requiring higher doses to achieve the expected level of inhibition.[6] |
Issue 2: High Variability in Red Blood Cell (RBC) Deformability Assays
Question: I am using ektacytometry to measure the effect of this compound on RBC deformability, but the results are highly variable. How can I improve the consistency of my measurements?
Possible Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Heterogeneity of RBC Population | Blood samples, especially from individuals with sickle cell disease, can contain a heterogeneous population of RBCs with varying degrees of deformability.[10] This inherent variability can make it difficult to obtain consistent measurements. Consider using density gradient centrifugation to separate RBCs into more homogeneous subpopulations before performing the assay. |
| Inconsistent Sample Handling | The handling of blood samples can significantly impact RBC deformability. Standardize the time between blood collection and the experiment, the anticoagulant used, and the storage temperature. Avoid vigorous mixing or agitation that could mechanically damage the cells. |
| Instrument Calibration and Priming | Ensure the ektacytometer is properly calibrated and primed according to the manufacturer's instructions before each experiment.[11] This includes checking the laser alignment and ensuring the fluidics are free of air bubbles. |
| Variability in Shear Stress Application | The deformability of RBCs is measured as a function of applied shear stress.[10] Ensure that the instrument is applying a consistent and accurate level of shear stress in each run. |
Issue 3: Difficulties in Patch-Clamp Recordings of KCa3.1 Channels
Question: I am having trouble obtaining stable whole-cell patch-clamp recordings of KCa3.1 currents, and the inhibitory effect of this compound is not reproducible. What could be the problem?
Possible Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Low KCa3.1 Channel Expression | The cell line you are using may have low endogenous expression of KCa3.1 channels. Consider using a cell line known to express high levels of KCa3.1 or a transient or stable transfection system to overexpress the channel. |
| "Rundown" of KCa3.1 Currents | KCa3.1 channels can exhibit "rundown," a gradual decrease in activity over time in the whole-cell configuration.[12] This is often due to the washout of essential intracellular components. Include ATP and GTP in your intracellular solution to help maintain channel activity. |
| Poor Seal Formation | A high-resistance "giga-seal" is essential for stable patch-clamp recordings. If you are having trouble forming a good seal, try using freshly prepared and filtered solutions, and ensure your pipettes are clean and have the appropriate resistance. |
| Series Resistance Errors | Uncompensated series resistance can lead to errors in the measured current amplitude and kinetics.[13][14] Monitor and compensate for series resistance throughout the experiment. If the series resistance changes significantly, the recording may not be reliable. |
| Incorrect Intracellular Calcium Concentration | The activation of KCa3.1 channels is dependent on the intracellular calcium concentration. Use a calcium buffer (e.g., EGTA) in your intracellular solution to clamp the free calcium concentration at a level that is appropriate for activating the channels without causing excessive toxicity. |
Experimental Protocols
Protocol 1: Gardos Channel Functional Assay using 86Rb+ Efflux
This protocol describes a method to measure the activity of the Gardos channel (KCa3.1) by quantifying the efflux of the potassium surrogate, 86Rb+.
Materials:
-
Human red blood cells (RBCs)
-
Modified Flux Buffer (MFB): 140 mM NaCl, 5 mM KCl, 10 mM Tris, 0.1 mM EGTA, pH 7.4[15]
-
86RbCl (radioactive)
-
Calcium ionophore (e.g., A23187 or ionomycin)
-
This compound
-
Scintillation fluid and counter
Procedure:
-
RBC Preparation:
-
Dilute whole blood 1:1 with MFB.
-
Centrifuge at 1000 rpm to pellet the RBCs.
-
Wash the RBC pellet three times with MFB.
-
-
86Rb+ Loading:
-
Resuspend the washed RBCs in MFB containing 86RbCl at a specific activity.
-
Incubate the cells to allow for the uptake of 86Rb+.
-
-
Washing:
-
After loading, wash the RBCs multiple times with cold, non-radioactive MFB to remove extracellular 86Rb+.
-
-
Efflux Assay:
-
Resuspend the 86Rb+-loaded RBCs in MFB.
-
Aliquot the cell suspension into different tubes.
-
Add this compound at various concentrations to the respective tubes and pre-incubate.
-
Initiate K+ efflux by adding a calcium ionophore to increase intracellular calcium.
-
At specific time points, stop the efflux by centrifuging the tubes to pellet the cells.
-
-
Measurement:
-
Carefully collect the supernatant, which contains the effluxed 86Rb+.
-
Lyse the cell pellet to release the remaining intracellular 86Rb+.
-
Measure the radioactivity in the supernatant and the cell lysate using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of 86Rb+ efflux for each condition.
-
Plot the percentage of inhibition of 86Rb+ efflux as a function of this compound concentration to determine the IC50 value.
-
Protocol 2: Measurement of Red Blood Cell Deformability by Ektacytometry
This protocol outlines the general steps for measuring RBC deformability using a laser-assisted optical rotational cell analyzer (LoRRca).
Materials:
-
Fresh whole blood collected in an appropriate anticoagulant (e.g., EDTA)
-
Isotonic polyvinylpyrrolidone (PVP) solution
-
Ektacytometer (e.g., LoRRca)
Procedure:
-
Sample Preparation:
-
Gently mix the whole blood sample by inversion.
-
Suspend a small volume of whole blood (e.g., 100 µL) in the highly viscous isotonic PVP solution.[16]
-
-
Instrument Setup:
-
Turn on the ektacytometer and allow it to warm up.
-
Launch the instrument control software.
-
Perform a hardware check and prime the instrument with the appropriate solutions as per the manufacturer's protocol.[11]
-
-
Measurement:
-
Load the RBC suspension into the measurement chamber of the ektacytometer.
-
The instrument will apply a defined shear stress to the RBCs, causing them to deform.
-
A laser beam is passed through the sample, and the diffraction pattern of the deformed cells is captured by a camera.
-
-
Data Acquisition:
-
The software analyzes the elliptical diffraction pattern to calculate the elongation index (EI), which is a measure of RBC deformability.
-
The EI is typically measured over a range of shear stresses to generate a deformability curve.
-
-
Data Analysis:
-
Compare the deformability curves of RBCs treated with this compound to those of untreated control cells.
-
Analyze key parameters of the deformability curve, such as the maximum EI and the shear stress required for half-maximal deformation.
-
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. The Clinically Tested Gardos Channel Inhibitor this compound Exhibits Antimalarial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Repurposing the KCa3.1 Blocker this compound for Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. This compound: a potent candidate for the treatment of a subset of hereditary xerocytosis caused by mutations in the Gardos channel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Intermediate Conductance Calcium-activated Potassium Channel KCa3.1 Regulates Vascular Smooth Muscle Cell Proliferation via Controlling Calcium-dependent Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Expression and Role of the Intermediate-Conductance Calcium-Activated Potassium Channel KCa3.1 in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measuring Deformability and Red Cell Heterogeneity in Blood by Ektacytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Common components of patch-clamp internal recording solutions can significantly affect protein kinase A activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scientifica.uk.com [scientifica.uk.com]
- 14. Series resistance errors in whole cell voltage clamp measured directly with dual patch-clamp recordings: not as bad as you think - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Characterization of Ca(2+)-activated 86Rb+ fluxes in rat C6 glioma cells: a system for identifying novel IKCa-channel toxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cieah.ulpgc.es [cieah.ulpgc.es]
How to mitigate potential cytotoxicity of Senicapoc at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Senicapoc. The focus is on mitigating potential cytotoxicity observed at high concentrations during in vitro experiments.
Troubleshooting Guides
Issue 1: Unexpected High Cytotoxicity at Concentrations Intended for KCa3.1 Inhibition
Question: We are observing significant cell death in our cultures at this compound concentrations that are higher than the reported IC50 for KCa3.1 channel inhibition (typically 11-50 nM). Why is this happening and how can we address it?
Answer:
Several factors can contribute to this observation:
-
Serum Protein Binding: this compound is known to bind to serum proteins. This binding reduces the effective (free) concentration of the compound available to interact with the cells. Consequently, higher nominal concentrations are often required in cell culture media containing serum (e.g., FBS) to achieve the desired biological effect. However, these higher total concentrations may lead to off-target effects or cytotoxicity.[1]
-
Compound Precipitation: this compound is a hydrophobic compound. At high concentrations in aqueous culture media, it may precipitate, forming aggregates that can be cytotoxic to cells.
-
Off-Target Effects: While this compound is a selective KCa3.1 blocker, at high micromolar concentrations, the risk of off-target effects increases. These off-target interactions can trigger cytotoxic pathways. It has been observed that concentrations in the tens of µM range are often used in cellular studies to account for serum binding.[1] For instance, a reduction in viability of melanoma and pancreatic cancer cell lines has been noted with 30 µM this compound after 72 hours.[1]
Mitigation Strategies:
-
Optimize Serum Concentration: If your experimental design allows, consider reducing the serum concentration in your culture medium. This will decrease the extent of this compound binding and may allow you to use a lower, non-toxic total concentration to achieve the desired free concentration.
-
Use an Appropriate Vehicle: For hydrophobic compounds like this compound, proper solubilization is crucial. A vehicle containing a mixture of 45% absolute ethanol and 55% polyethylene glycol 400, at a final concentration of 0.1% in the growth medium, has been found to be effective and non-cytotoxic for solubilizing hydrophobic compounds.[2] Always include a vehicle-only control in your experiments.
-
Determine the Optimal Concentration Range: Perform a dose-response curve to determine the lowest effective concentration for KCa3.1 inhibition and the threshold for cytotoxicity in your specific cell type.
-
Consider Nanoparticle Formulation: For advanced applications, encapsulating this compound in nanoparticles can improve its solubility and delivery to cells, potentially reducing the required concentration and minimizing cytotoxicity.[3]
Issue 2: Determining the Mechanism of Cell Death (Apoptosis vs. Necrosis)
Question: We have confirmed that high concentrations of this compound are causing cell death in our experiments. How can we determine if this is due to apoptosis or necrosis?
Answer:
Distinguishing between apoptosis (programmed cell death) and necrosis (uncontrolled cell death due to injury) is critical for understanding the mechanism of cytotoxicity.
-
Apoptosis is characterized by cell shrinkage, membrane blebbing, chromatin condensation, and the activation of caspases. It is generally a non-inflammatory process.
-
Necrosis involves cell swelling, loss of plasma membrane integrity, and the release of intracellular contents, which can trigger an inflammatory response.[4]
Recommended Experimental Workflow:
To differentiate between these two pathways, a multi-parametric approach is recommended.
Figure 1. Experimental workflow to determine the mechanism of cell death.
Key Experiments:
-
Lactate Dehydrogenase (LDH) Release Assay: Measures the activity of LDH, a cytosolic enzyme released into the culture medium upon loss of membrane integrity, a hallmark of necrosis.[5][6]
-
Annexin V/Propidium Iodide (PI) Staining: A flow cytometry-based assay where Annexin V detects the externalization of phosphatidylserine in early apoptosis, and PI stains the nucleus of cells with compromised membranes (late apoptosis or necrosis).
-
Caspase Activity Assays: Measure the activity of key executioner caspases (e.g., caspase-3, -7) that are activated during apoptosis.
-
Mitochondrial Membrane Potential (MMP) Assays: Some studies suggest this compound does not alter MMP, while others show it can protect against lipid-induced apoptosis.[7][8] Assessing MMP can provide insights into the involvement of mitochondria in the observed cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Due to its hydrophobic nature, this compound should be dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution. Subsequently, this stock can be diluted in culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Q2: At what concentrations have cytotoxic effects of this compound been reported in vitro?
A2: While the IC50 for its primary target (KCa3.1 channel) is in the nanomolar range (around 11 nM), cytotoxic effects in some cancer cell lines have been observed at much higher concentrations, such as 30 µM, after prolonged exposure (72 hours).[1][9] The cytotoxic concentration can vary significantly depending on the cell type, serum concentration in the medium, and duration of exposure.
Q3: Can high concentrations of this compound lead to off-target effects?
A3: Yes, as with many small molecule inhibitors, high concentrations increase the likelihood of off-target effects, which can contribute to cytotoxicity.[10][11] It is crucial to use the lowest effective concentration possible and to include appropriate controls to verify that the observed biological effects are due to the intended on-target activity.
Q4: How does serum in the culture medium affect this compound's activity and cytotoxicity?
A4: this compound binds to serum proteins, which reduces its free, biologically active concentration.[1] This means that to achieve a specific effective concentration at the cellular level, a higher total concentration must be added to serum-containing media. This can create a narrow therapeutic window, where the concentration needed to overcome serum binding is close to the concentration that causes cytotoxicity.
Q5: What are the key considerations when designing a cytotoxicity experiment for this compound?
A5:
-
Cell Density: Ensure consistent cell seeding density across all wells, as this can influence the outcome of cytotoxicity assays.
-
Controls: Include positive (known cytotoxic agent), negative (untreated cells), and vehicle controls in all experiments.
-
Assay Selection: Choose an appropriate cytotoxicity assay. For instance, if you suspect mitochondrial interference, using an assay not solely dependent on mitochondrial reductase activity (like the MTT assay) is advisable. Combining a viability assay (e.g., measuring ATP levels) with a cytotoxicity assay (e.g., LDH release) can provide a more complete picture.[12][13]
-
Time Course: Evaluate cytotoxicity at multiple time points to understand the kinetics of the cellular response to this compound.
Quantitative Data Summary
| Parameter | Concentration/Value | Cell Line(s) | Reference |
| On-Target Activity (IC50) | |||
| KCa3.1 (Gardos) Channel Inhibition | 11 nM | Human Red Blood Cells | [9] |
| KCa3.1 (Gardos) Channel Inhibition | 50 ± 6 nM | Mouse Red Blood Cells | [9] |
| Reported In Vitro Cytotoxicity | |||
| Reduction in Cell Viability | 30 µM (after 72h) | WM266-4 (Melanoma), Panc-1 (Pancreatic Cancer) | [1] |
| Protective Effect | |||
| Reduction of Lipid-Induced Apoptosis | 0 - 10 µM | HepG2 (Liver Carcinoma) | [8][14] |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is often used as an indicator of cell viability.[12]
Materials:
-
96-well plate
-
Cells of interest
-
This compound and vehicle (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (and vehicle control) and incubate for the desired period (e.g., 24, 48, 72 hours).
-
MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
References
- 1. IK Channel-Independent Effects of Clotrimazole and this compound on Cancer Cells Viability and Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A vehicle for the evaluation of hydrophobic compounds in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What is the difference between necrosis and apoptosis? | Proteintech Group [ptglab.com]
- 5. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 7. researchgate.net [researchgate.net]
- 8. Anti-steatotic and anti-fibrotic effects of the KCa3.1 channel inhibitor, this compound, in non-alcoholic liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency | PLOS One [journals.plos.org]
- 11. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. theses.ncl.ac.uk [theses.ncl.ac.uk]
- 14. Anti-steatotic and anti-fibrotic effects of the KCa3.1 channel inhibitor, this compound, in non-alcoholic liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Translational Relevance of Senicapoc Preclinical Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their preclinical studies of Senicapoc. Our goal is to help improve the consistency, reproducibility, and translational relevance of your experimental findings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound, also known as ICA-17043, is a potent and selective blocker of the intermediate-conductance calcium-activated potassium channel, KCa3.1, also known as the Gardos channel.[1][2][3] In red blood cells (RBCs), the Gardos channel plays a crucial role in regulating potassium efflux and, consequently, cell hydration.[4][5] By inhibiting this channel, this compound prevents the loss of potassium and osmotically obliged water from RBCs, thereby mitigating cellular dehydration.[2][4][5]
Q2: Why did the Phase III clinical trial for this compound in sickle cell disease (SCD) fail to meet its primary endpoint?
A2: While this compound demonstrated positive effects on hematological parameters, such as increased hemoglobin and decreased markers of hemolysis in Phase II trials, the Phase III study was terminated early.[6][7] The trial did not show a statistically significant reduction in the primary endpoint of vaso-occlusive crises (painful crises) compared to placebo.[8] This suggests that while this compound effectively addresses RBC dehydration, this mechanism alone may not be sufficient to prevent the complex pathophysiology of pain crises in SCD.
Q3: Are there known off-target effects of this compound that could influence experimental results?
A3: While this compound is considered highly selective for the KCa3.1 channel, some studies suggest the possibility of off-target effects, particularly at higher concentrations. For instance, one study on cancer cell lines indicated that this compound might induce effects on cell viability and migration independent of KCa3.1 channel expression, suggesting interactions with other cellular targets. It is crucial to use the lowest effective concentration of this compound to minimize potential off-target effects in your experiments.
Q4: How does the half-life of this compound differ between preclinical models and humans, and what are the implications for study design?
A4: this compound has a significantly shorter half-life in rodents (approximately 1 hour) compared to humans (around 12.8 days). This discrepancy is a critical consideration for designing in vivo studies. To maintain therapeutic plasma concentrations in rodent models, more frequent dosing (e.g., twice daily) is often required. It is advisable to perform pharmacokinetic studies in your chosen animal model to establish an appropriate dosing regimen that mimics human exposure.
Troubleshooting Guides
Issue 1: High Variability in IC50 Values for this compound
Problem: You are observing inconsistent IC50 values for this compound in your in vitro assays.
Possible Causes and Solutions:
-
Cell Type and Channel Expression: The potency of this compound can be influenced by the cell type and the expression level of the KCa3.1 channel. Ensure you are using a consistent cell line or primary cell type with well-characterized KCa3.1 expression.
-
Presence of Serum: this compound is highly protein-bound. The presence of serum in your culture media can reduce the free concentration of this compound, leading to an apparent decrease in potency (higher IC50). Consider conducting experiments in serum-free media or standardizing the serum concentration across all assays.
-
KCNN4 Gene Mutations: Different mutations in the KCNN4 gene (encoding the KCa3.1 channel) can alter the sensitivity of the channel to this compound.[9] For example, some mutations in the pore domain of the channel have been shown to decrease sensitivity to this compound.[6] If working with cells from patients with hereditary xerocytosis or other channelopathies, genotyping is recommended to interpret variability in drug response.[9]
-
Compound Stability and Storage: Ensure that your this compound stock solutions are prepared and stored correctly. This compound is typically dissolved in DMSO and should be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Issue 2: Inconsistent Measurement of Red Blood Cell Dehydration
Problem: Your measurements of RBC dehydration in response to this compound treatment are not reproducible.
Possible Causes and Solutions:
-
Assay Method: Several methods can be used to assess RBC dehydration, including osmotic fragility tests, ektacytometry, and measurement of dense red blood cells. Each method has its own sources of variability.
-
Osmotic Fragility: Ensure precise control of hypotonic solution concentrations and incubation times. Small variations can significantly shift the fragility curve.
-
Ektacytometry: This technique is sensitive to temperature and the viscosity of the suspending medium. Maintain strict control over these parameters.
-
-
Blood Sample Handling: The handling of blood samples is critical. Use fresh blood whenever possible, as storage can alter RBC properties. Standardize the anticoagulant used and the washing procedure to remove plasma components.
-
Activation of the Gardos Channel: To observe the inhibitory effect of this compound, the Gardos channel needs to be activated. Common methods include using the calcium ionophore A23187 or vanadate to increase intracellular calcium.[6] The concentration and incubation time of the activating agent should be carefully optimized and consistently applied.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Type | Condition | IC50 Value | Reference |
| Gardos Channel Inhibition | Human RBCs | Ca2+-induced rubidium flux | 11 nM | [3][10] |
| RBC Dehydration Inhibition | Human RBCs | - | 30 nM | [3][10] |
| Gardos Channel Inhibition | Mouse (C57 Black) RBCs | - | 50 ± 6 nM | [2][10] |
| KCNN4 Inhibition | HEK293 cells | Wild-type | ~10 nM | [9] |
| KCNN4 Inhibition | HEK293 cells | V282E mutant | Significantly higher than WT | [9] |
| KCNN4 Inhibition | HEK293 cells | V282M mutant | Moderately higher than WT | [9] |
| KCNN4 Inhibition | HEK293 cells | R352H mutant | More sensitive than WT | [9] |
Table 2: Key Preclinical In Vivo Effects of this compound
| Animal Model | Disease/Condition | Dosing Regimen | Key Findings | Reference |
| SAD Mouse | Sickle Cell Disease | 10 mg/kg, twice daily | Increased hematocrit, increased red cell K+ content | [2] |
| Sheep | Bleomycin-induced Pulmonary Fibrosis | - | Improved lung compliance, reduced collagen deposition | [9] |
| Mouse | Ventilator-induced Lung Injury (ARDS model) | 30 mg/kg | Improved PaO2/FiO2 ratio, reduced lung injury score | [3] |
| Porcine | Acute Respiratory Distress Syndrome (ARDS) | - | Reduced white blood cells and neutrophils in BALF | [11] |
| Mouse | Polycystic Kidney Disease (Pkd1 models) | - | Slowed renal cyst growth, improved renal function | [4][5] |
Experimental Protocols
Protocol 1: Gardos Channel Activity Assay (86Rb+ Flux)
This protocol is adapted from methodologies described in preclinical studies of this compound.
Materials:
-
Freshly collected heparinized human or animal blood
-
86RbCl (radioactive rubidium)
-
This compound stock solution (in DMSO)
-
A23187 (calcium ionophore) stock solution (in DMSO)
-
Flux buffer (e.g., 140 mM NaCl, 5 mM KCl, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose, pH 7.4)
-
Wash buffer (e.g., ice-cold flux buffer without 86RbCl)
-
Scintillation fluid and vials
-
Microcentrifuge and tubes
Procedure:
-
RBC Preparation:
-
Centrifuge whole blood at 500 x g for 10 minutes at 4°C.
-
Aspirate and discard the plasma and buffy coat.
-
Wash the RBC pellet three times with 10 volumes of ice-cold wash buffer.
-
Resuspend the washed RBCs to a 50% hematocrit in flux buffer.
-
-
Pre-incubation with this compound:
-
Aliquot the RBC suspension into microcentrifuge tubes.
-
Add this compound at various concentrations (and a vehicle control, e.g., DMSO) to the tubes.
-
Incubate for 15 minutes at 37°C.
-
-
Loading with 86Rb+:
-
Add 86RbCl to each tube to a final activity of 1-2 µCi/mL.
-
Incubate for 60 minutes at 37°C to allow for 86Rb+ uptake.
-
-
Initiation of Efflux:
-
Centrifuge the tubes at 500 x g for 2 minutes and aspirate the supernatant.
-
Wash the 86Rb+-loaded RBCs three times with ice-cold wash buffer.
-
Resuspend the RBCs in pre-warmed flux buffer containing the same concentrations of this compound as in the pre-incubation step.
-
To activate the Gardos channel, add A23187 to a final concentration of 1-5 µM.
-
-
Sampling and Measurement:
-
At various time points (e.g., 0, 5, 10, 15, 30 minutes), take an aliquot of the RBC suspension and immediately centrifuge at 10,000 x g for 30 seconds.
-
Collect a sample of the supernatant and add it to a scintillation vial with scintillation fluid.
-
At the final time point, lyse the remaining RBCs with distilled water to determine the total intracellular 86Rb+.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate the rate of 86Rb+ efflux for each condition.
-
Plot the percentage of inhibition of 86Rb+ efflux as a function of this compound concentration to determine the IC50 value.
-
Protocol 2: Osmotic Fragility Test
Materials:
-
Freshly collected heparinized blood
-
Phosphate-buffered saline (PBS)
-
A series of hypotonic saline solutions (e.g., ranging from 0.1% to 0.9% NaCl)
-
Spectrophotometer and cuvettes or a 96-well plate reader
Procedure:
-
RBC Preparation:
-
Wash RBCs as described in Protocol 1.
-
Resuspend the washed RBCs in isotonic saline (0.9% NaCl) to a hematocrit of 50%.
-
-
Incubation with this compound:
-
Incubate aliquots of the RBC suspension with different concentrations of this compound (and a vehicle control) for 30 minutes at 37°C.
-
-
Hemolysis Assay:
-
Prepare a series of tubes or a 96-well plate with the hypotonic saline solutions.
-
Add a small, standardized volume of the this compound-treated RBC suspension to each tube/well.
-
Include two control tubes/wells: one with isotonic saline (0% hemolysis) and one with distilled water (100% hemolysis).
-
Incubate for 30 minutes at room temperature, allowing for hemolysis to occur.
-
Centrifuge the tubes/plate at 800 x g for 5 minutes.
-
-
Measurement of Hemolysis:
-
Carefully transfer the supernatant to a new cuvette or a clean 96-well plate.
-
Measure the absorbance of the supernatant at 540 nm (the peak absorbance of hemoglobin).
-
-
Data Analysis:
-
Calculate the percentage of hemolysis for each saline concentration relative to the 0% and 100% hemolysis controls.
-
Plot the percentage of hemolysis versus the saline concentration to generate osmotic fragility curves.
-
A rightward shift in the curve in the presence of this compound indicates increased resistance to hemolysis and therefore, reduced cell dehydration.
-
Visualizations
Caption: Mechanism of action of this compound in preventing red blood cell dehydration.
Caption: General experimental workflow for evaluating this compound's in vitro efficacy.
Caption: A decision tree for troubleshooting common issues in this compound experiments.
References
- 1. The Clinically Tested Gardos Channel Inhibitor this compound Exhibits Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Treatment with this compound, a KCa 3.1 channel blocker, alleviates hypoxaemia in a mouse model of acute respiratory distress syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]
- 5. Kcnn4/KCa3.1 inhibition blunts polycystic kidney disease progression in mouse models. | Broad Institute [broadinstitute.org]
- 6. This compound: a potent candidate for the treatment of a subset of hereditary xerocytosis caused by mutations in the Gardos channel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Clinically Tested Gardos Channel Inhibitor this compound Exhibits Antimalarial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of the KCa3.1 Channel Alleviates Established Pulmonary Fibrosis in a Large Animal Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Treatment with this compound in a porcine model of acute respiratory distress syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Senicapoc Administration for Improved Bioavailability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on refining the administration route of Senicapoc to enhance its bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (ICA-17043) is a potent and selective blocker of the intermediate-conductance calcium-activated potassium channel, also known as the Gardos channel (KCa3.1).[1][2][3] In red blood cells (RBCs), the Gardos channel plays a crucial role in regulating potassium efflux and maintaining cell hydration.[4] By inhibiting this channel, this compound prevents the dehydration of RBCs, a key pathological feature in conditions like sickle cell anemia.[4][5]
Q2: What is the conventional administration route for this compound in clinical studies?
In clinical trials for sickle cell anemia and other conditions, this compound has been administered orally, typically as tablets.[3]
Q3: What are the known physicochemical properties of this compound that may affect its oral bioavailability?
This compound is a crystalline solid that is practically insoluble in water.[1] Its solubility is higher in organic solvents like dimethyl sulfoxide (DMSO) and ethanol. This poor aqueous solubility is a primary factor that can limit its dissolution rate in the gastrointestinal tract, potentially leading to incomplete absorption and variable bioavailability. Based on these properties, this compound is likely a Biopharmaceutics Classification System (BCS) Class II compound, characterized by low solubility and high permeability.
Q4: Have specific bioavailability challenges with the oral administration of this compound been reported?
While clinical trials have established oral dosing regimens, the poor aqueous solubility of this compound suggests a potential for dissolution rate-limited absorption. This can lead to intra- and inter-patient variability in drug exposure and may necessitate higher doses to achieve therapeutic concentrations. While direct reports on specific bioavailability challenges are limited in the public domain, its physicochemical profile points towards the likelihood of such issues.
Q5: What are some potential alternative formulation strategies to improve the oral bioavailability of this compound?
For poorly water-soluble drugs like this compound (BCS Class II), several advanced formulation strategies can be employed to enhance oral bioavailability by improving the dissolution rate and extent of absorption. These include:
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymer matrix in an amorphous state can significantly increase its apparent solubility and dissolution rate.[6][7][8][9][10][11]
-
Nanocrystal Technology: Reducing the particle size of this compound to the nanometer range increases the surface area-to-volume ratio, leading to a faster dissolution rate as described by the Noyes-Whitney equation.[12][13][14][15][16]
-
Lipid-Based Formulations: Formulating this compound in lipids, surfactants, and co-solvents can create self-emulsifying drug delivery systems (SEDDS), self-microemulsifying drug delivery systems (SMEDDS), or self-nanoemulsifying drug delivery systems (SNEDDS). These formulations can improve solubilization in the gastrointestinal tract and enhance absorption via lymphatic pathways.[17][18][19]
-
Co-crystals: Forming a co-crystal of this compound with a suitable co-former can alter its physicochemical properties, such as solubility and dissolution rate, without changing its chemical structure.
-
Prodrugs: Modifying the chemical structure of this compound to create a more soluble prodrug that is converted to the active parent drug in vivo is another potential strategy.[20][21]
Troubleshooting Guides
Issue 1: High Variability in In Vivo Efficacy Studies
Possible Cause: Inconsistent oral absorption of this compound due to its poor aqueous solubility.
Troubleshooting Steps:
-
Characterize the solid-state properties of the this compound drug substance: Perform X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to confirm the crystalline form and purity.
-
Assess dissolution rate: Conduct in vitro dissolution studies of the current formulation in biorelevant media (e.g., simulated gastric fluid, simulated intestinal fluid) to identify if the dissolution is the rate-limiting step for absorption.
-
Explore enabling formulations:
-
Micronization: If not already done, reduce the particle size of the drug substance through micronization and evaluate its impact on dissolution and in vivo exposure.
-
Develop a prototype enabling formulation: Based on available resources and expertise, formulate a prototype of an amorphous solid dispersion, a nanocrystal suspension, or a lipid-based formulation.
-
-
Conduct comparative in vivo studies: Dose the new formulation to an animal model and compare the pharmacokinetic profile (AUC, Cmax, Tmax) against the unformulated drug or a simple suspension.
Issue 2: Difficulty in Preparing a Suitable Formulation for Preclinical In Vivo Studies
Possible Cause: Poor solubility of this compound in common vehicle systems.
Troubleshooting Steps:
-
Systematic Solubility Screening: Determine the solubility of this compound in a range of pharmaceutically acceptable solvents, co-solvents (e.g., PEG 400, propylene glycol, ethanol), surfactants (e.g., Tween 80, Cremophor EL), and cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin).
-
Co-solvent Systems: Prepare a solution by first dissolving this compound in a small amount of an organic solvent (e.g., DMSO) and then diluting it with a co-solvent system. Ensure the final concentration of the organic solvent is within acceptable limits for the animal model.
-
Cyclodextrin Complexation: Investigate the formation of an inclusion complex with cyclodextrins to improve aqueous solubility. This can be achieved by co-evaporation or freeze-drying methods.
-
Nanosuspension: If solubility remains a challenge, consider preparing a nanosuspension for oral gavage. This involves wet-milling or high-pressure homogenization of the drug in a liquid medium with stabilizers.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Implication for Bioavailability |
| Molecular Weight | 323.34 g/mol | Favorable for passive diffusion across membranes. |
| Water Solubility | Practically insoluble | Limits dissolution rate in the GI tract. |
| logP | ~4.5 | High lipophilicity suggests good membrane permeability. |
| pKa | Not available | |
| Crystalline Form | Solid | Requires energy to dissolve, impacting dissolution rate. |
Table 2: Comparison of Formulation Strategies for Improving Oral Bioavailability of Poorly Soluble Drugs
| Formulation Strategy | Principle | Potential Advantages for this compound | Potential Challenges |
| Amorphous Solid Dispersion (ASD) | Stabilizing the high-energy amorphous form of the drug in a polymer matrix. | Significant increase in apparent solubility and dissolution rate. | Physical and chemical stability of the amorphous form; potential for recrystallization. |
| Nanocrystals | Increasing the surface area by reducing particle size to the nanometer range. | Enhanced dissolution velocity; can be formulated into various dosage forms. | Physical stability of the nanosuspension (aggregation); manufacturing scalability. |
| Lipid-Based Formulations (e.g., SMEDDS) | Solubilizing the drug in a mixture of oils, surfactants, and co-solvents. | Improved solubilization in the GI tract; potential for lymphatic absorption, bypassing first-pass metabolism. | Potential for GI side effects from surfactants; drug precipitation upon dilution in the gut. |
| Co-crystals | Formation of a multi-component crystal with a co-former. | Improved solubility and dissolution rate with high physical stability. | Screening for suitable co-formers can be time-consuming. |
Experimental Protocols
Protocol 1: Preparation of a this compound Nanosuspension by Wet Milling for Preclinical Studies
-
Materials: this compound, stabilizer (e.g., hydroxypropyl methylcellulose - HPMC, or a combination of a surfactant like Tween 80 and a polymer), purified water, milling media (e.g., yttria-stabilized zirconium oxide beads).
-
Procedure: a. Prepare an aqueous solution of the stabilizer. b. Disperse a pre-weighed amount of this compound in the stabilizer solution to form a pre-suspension. c. Add the pre-suspension and milling media to the milling chamber of a planetary ball mill or a bead mill. d. Mill the suspension at a specified speed and for a defined duration, with cooling to prevent overheating. e. Periodically withdraw samples to monitor particle size distribution using laser diffraction or dynamic light scattering. f. Continue milling until the desired particle size (e.g., D90 < 500 nm) is achieved. g. Separate the nanosuspension from the milling media. h. Characterize the final nanosuspension for particle size, zeta potential, and drug content.
Protocol 2: In Vitro Dissolution Testing of Different this compound Formulations
-
Apparatus: USP Dissolution Apparatus 2 (Paddle Apparatus).
-
Dissolution Media:
-
Simulated Gastric Fluid (SGF), pH 1.2, without pepsin.
-
Fasted State Simulated Intestinal Fluid (FaSSIF), pH 6.5.
-
Fed State Simulated Intestinal Fluid (FeSSIF), pH 5.0.
-
-
Procedure: a. Place 900 mL of the dissolution medium in each vessel and equilibrate to 37 ± 0.5 °C. b. Place the this compound formulation (e.g., powder, tablet, or capsule containing a specific formulation) in each vessel. c. Rotate the paddles at a specified speed (e.g., 75 rpm). d. At predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes), withdraw an aliquot of the dissolution medium. e. Filter the samples promptly. f. Analyze the concentration of this compound in the filtrate using a validated analytical method (e.g., HPLC-UV). g. Plot the percentage of drug dissolved against time to generate dissolution profiles for each formulation.
Mandatory Visualizations
Caption: this compound's mechanism of action in red blood cells.
Caption: Workflow for enhancing this compound's bioavailability.
References
- 1. researchgate.net [researchgate.net]
- 2. Repurposing the KCa3.1 Blocker this compound for Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of the potassium channel KCa3.1 by this compound reverses tactile allodynia in rats with peripheral nerve injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gardos pathway to sickle cell therapies? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound (ICA-17043): a potential therapy for the prevention and treatment of hemolysis-associated complications in sickle cell anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jddtonline.info [jddtonline.info]
- 7. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advances in the development of amorphous solid dispersions: The role of polymeric carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. m.youtube.com [m.youtube.com]
- 11. pharmtech.com [pharmtech.com]
- 12. Nanocrystals of Poorly Soluble Drugs: Drug Bioavailability and Physicochemical Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sphinxsai.com [sphinxsai.com]
- 14. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 15. Nanocrystals and nanosuspensions: an exploration from classic formulations to advanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 17. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Formulation strategies to improve the bioavailability of poorly absorbed drugs with special emphasis on self-emulsifying systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Lipid-based formulations ⋅ Gattefossé [gattefosse.com]
- 20. mdpi.com [mdpi.com]
- 21. Prodrug approaches for enhancing the bioavailability of drugs with low solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
Dealing with batch-to-batch variability of Senicapoc compound
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing batch-to-batch variability of the Senicapoc compound. Here you will find frequently asked questions and troubleshooting guides to ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as ICA-17043, is a potent and selective blocker of the Ca2+-activated potassium channel KCNN4, commonly known as the Gardos channel.[1] In human red blood cells (RBCs), the Gardos channel plays a crucial role in regulating cell volume and hydration by controlling potassium efflux. By inhibiting this channel, this compound prevents the loss of potassium and water from RBCs, thereby preventing the cellular dehydration that is a key factor in the pathophysiology of sickle cell disease.[2]
Q2: What is the expected potency (IC50) of a "good" batch of this compound?
A2: The half-maximal inhibitory concentration (IC50) is a critical measure of this compound's potency. For a high-quality batch, the expected IC50 values are:
-
~11 nM for blocking Ca2+-induced rubidium (Rb+) flux from human red blood cells.[1][3]
-
~30 nM for inhibiting the dehydration of human red blood cells.[1][3]
-
~50 nM for blocking the Gardos channel in mouse red blood cells.[3]
Significant deviation from these values may indicate a problem with the compound's purity, solubility, or the experimental setup.
Q3: What are the common causes of batch-to-batch variability in small molecules like this compound?
A3: Batch-to-batch variability can stem from several factors related to the manufacturing process and subsequent handling.[4] Common sources of impurities include:
-
Organic Impurities: These can be unreacted starting materials, intermediates from the synthesis process, or by-products from side reactions.[5][6]
-
Inorganic Impurities: These may include residual reagents, ligands, catalysts (e.g., heavy metals), and inorganic salts used during synthesis or purification.[4][5]
-
Residual Solvents: Organic solvents used during manufacturing that are not completely removed.[5]
-
Degradation Products: Impurities that form during storage due to exposure to heat, light, moisture, or atmospheric oxygen.[5]
-
Polymorphism: The compound may exist in different crystalline forms (polymorphs), which can have different solubilities and bioactivities.
Q4: How should I prepare and store this compound stock solutions?
A4: Proper handling is critical to maintaining the integrity of each batch.
-
Storage of Powder: The solid compound should be stored at -20°C for long-term stability (up to 3 years).[3][4]
-
Solvent Selection: this compound is soluble in DMSO at concentrations up to 50-65 mg/mL.[3][4] It is crucial to use fresh, anhydrous DMSO, as absorbed moisture can significantly reduce solubility.[3]
-
Stock Solution Preparation: To prepare a high-concentration stock, dissolve this compound powder in fresh DMSO. Gentle warming to 37°C and ultrasonication can aid dissolution.[5]
-
Storage of Stock Solutions: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C (stable for up to 1 year) or -20°C (stable for up to 1 month).[3]
Quality Control and Batch Qualification
Before beginning experiments with a new batch of this compound, it is essential to perform quality control checks to verify its identity, purity, and potency.
Table 1: Recommended Quality Control Specifications for this compound
| Parameter | Specification | Method | Purpose |
| Appearance | White to off-white solid | Visual Inspection | Confirms basic physical property and absence of gross contamination. |
| Identity | Conforms to the structure of this compound | ¹H-NMR, LC-MS | Confirms the chemical structure of the compound. |
| Purity | ≥98% | HPLC | Quantifies the percentage of the active compound and detects impurities. |
| Solubility | ≥50 mg/mL in DMSO | Solubility Test | Ensures the compound can be dissolved at the required concentration for experiments. |
| Potency (IC50) | 10 - 20 nM | Gardos Channel Functional Assay | Confirms the biological activity of the compound against its target. |
| Residual Solvents | Meets ICH Limits | GC-MS | Ensures that solvent levels are below thresholds that might cause toxicity or interfere with assays. |
| Water Content | ≤0.5% | Karl Fischer Titration | High water content can promote degradation and affect accurate weighing. |
Troubleshooting Guides
Problem 1: Observed IC50 is significantly higher than expected (>50 nM).
A higher-than-expected IC50 value indicates reduced potency. This is a critical issue that can compromise all subsequent experimental data.
Caption: Troubleshooting workflow for high IC50 values.
-
Check the Stock Solution:
-
Concentration: Was the stock solution concentration accurately determined? An error in weighing the powder or in the dilution calculation is a common source of error.
-
Age and Storage: How old is the stock solution? Was it stored properly at -20°C or -80°C and protected from light? Repeated freeze-thaw cycles can cause degradation. Prepare a fresh stock solution from the solid powder and repeat the experiment.
-
-
Review the Assay Protocol:
-
Cell Health: Are the red blood cells fresh and healthy? Hemolysis or poor cell viability can lead to inconsistent results.
-
Reagents: Confirm the concentrations of all reagents, especially the calcium ionophore (e.g., A23187) used to activate the Gardos channel.
-
Controls: Did the positive and negative controls in the assay behave as expected?
-
-
Perform Analytical Chemistry:
-
If the issue persists with a freshly prepared stock, the problem may lie with the compound batch itself.
-
Request the Certificate of Analysis (CoA) from the supplier. Compare the purity value (typically by HPLC) to the expected ≥98%.
-
If possible, perform an independent purity analysis using HPLC or LC-MS to confirm the supplier's CoA and check for potential degradation products.
-
Problem 2: Poor solubility or precipitation observed in media.
This compound is a hydrophobic molecule. Precipitation in aqueous assay buffers will lead to an inaccurate effective concentration and unreliable results.
Caption: Troubleshooting workflow for compound precipitation.
-
Check Final Solvent Concentration: The final concentration of DMSO in your aqueous assay buffer should generally be kept low (e.g., <0.5%) to avoid solvent effects and compound precipitation.
-
Ensure Complete Dissolution in Stock: Before preparing aqueous dilutions, ensure your this compound powder is fully dissolved in 100% DMSO. Use of ultrasonication can help.
-
Modify Dilution Procedure: Avoid adding a small volume of highly concentrated DMSO stock directly into a large volume of aqueous buffer. Perform serial dilutions, and ensure rapid mixing after each addition to prevent localized high concentrations that can cause precipitation.
-
Assess Maximum Solubility: If precipitation persists, you may be exceeding the solubility limit of this compound in your specific assay medium. Determine the highest concentration at which the compound remains in solution and adjust your experimental design accordingly.
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of a this compound batch.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to 30% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in Acetonitrile.
-
Analysis: Inject 10 µL. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
Protocol 2: Gardos Channel Functional Assay (Rubidium Efflux)
This protocol is used to determine the functional IC50 of this compound by measuring its ability to block ionophore-induced potassium (traced by ⁸⁶Rb⁺) efflux from human red blood cells.
Caption: Workflow for the Gardos channel rubidium efflux assay.
-
Fresh human blood (with heparin anticoagulant).
-
Modified Flux Buffer (MFB): 140 mM NaCl, 5 mM KCl, 10 mM Tris, 0.1 mM EGTA, pH 7.4.
-
⁸⁶RbCl (Rubidium-86 chloride).
-
This compound (various concentrations).
-
Calcium Ionophore A23187.
-
CaCl₂ solution.
-
Scintillation counter.
-
RBC Preparation: Centrifuge fresh blood, remove the plasma and buffy coat. Wash the pelleted RBCs three times with chilled MFB.[5]
-
⁸⁶Rb⁺ Loading: Resuspend the washed RBCs in MFB and incubate with ⁸⁶RbCl (e.g., 5 µCi/mL) for at least 3 hours at 37°C to allow the cells to uptake the radioactive tracer.[5]
-
Washing: After loading, wash the RBCs three times with chilled MFB to remove extracellular ⁸⁶Rb⁺.[5]
-
Compound Incubation: Aliquot the ⁸⁶Rb⁺-loaded RBCs and incubate them with varying concentrations of this compound (e.g., from 1 nM to 10 µM) for 10 minutes at room temperature.[5]
-
Initiate Efflux: Start the potassium efflux by adding CaCl₂ (final concentration 2 mM) and the calcium ionophore A23187 (final concentration 5 µM). This allows Ca²⁺ to enter the cells and activate the Gardos channel.[5]
-
Stop Efflux: After 10 minutes of incubation, stop the reaction by pelleting the RBCs in a microcentrifuge.[5]
-
Measurement: Carefully remove the supernatant and measure its radioactivity using a scintillation counter. This represents the amount of ⁸⁶Rb⁺ that has effluxed from the cells.
-
Data Analysis: Calculate the percentage of efflux relative to a positive control (no inhibitor) and a negative control (no ionophore). Plot the percent inhibition against the log of this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
This compound Signaling Pathway
This compound exerts its effect by directly blocking the Gardos channel (KCNN4), a key component in red blood cell volume regulation.
Caption: this compound's mechanism of action on the Gardos channel.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Unreliable Automated Complete Blood Count Results: Causes, Recognition, and Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. moravek.com [moravek.com]
- 5. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Senicapoc Incubation Time in Cell-Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the incubation time of Senicapoc in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound that I should consider when designing my assay?
A1: this compound is a potent and selective inhibitor of the Gardos channel, also known as the KCa3.1 (IK1/KCNN4) potassium channel. Its primary mechanism involves blocking the efflux of potassium and water from erythrocytes, which in turn prevents the dehydration of red blood cells. In the context of sickle cell disease, this action is thought to prevent the sickling of red blood cells. When designing your assay, it is critical to ensure your cell type expresses the KCa3.1 channel and that the experimental endpoint is sensitive to changes in potassium ion flux or downstream cellular processes regulated by this channel.
Q2: What is a typical starting concentration and incubation time for this compound in a cell-based assay?
A2: Based on preclinical studies, this compound has been shown to be effective at nanomolar concentrations. For instance, it has an IC50 of 10-20 nM for inhibiting the Gardos channel. A common starting point for in vitro assays is a concentration range of 10 to 100 nM. Incubation times can vary significantly depending on the cell type and the specific biological process being investigated. A preliminary time-course experiment ranging from 1 to 24 hours is recommended to determine the optimal incubation period for your specific assay.
Q3: How can I determine if my cell line expresses the KCa3.1 channel?
A3: You can verify the expression of the KCa3.1 channel in your cell line using several standard molecular biology techniques. These include:
-
Quantitative PCR (qPCR): To measure the mRNA expression level of the KCNN4 gene.
-
Western Blotting: To detect the KCa3.1 protein.
-
Immunocytochemistry or Immunohistochemistry: To visualize the localization of the KCa3.1 channel within the cells.
-
Patch-clamp electrophysiology: To directly measure the functional activity of the KCa3.1 channels.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable effect of this compound | 1. Low or no expression of the KCa3.1 channel in the chosen cell line.2. Suboptimal concentration of this compound.3. Insufficient incubation time. | 1. Confirm KCa3.1 expression using qPCR or Western Blot.2. Perform a dose-response experiment with a wider concentration range (e.g., 1 nM to 1 µM).3. Conduct a time-course experiment (e.g., 1, 4, 8, 12, 24 hours) to identify the optimal incubation period. |
| High background signal or off-target effects | 1. This compound concentration is too high.2. The chosen assay is not specific to KCa3.1 channel activity. | 1. Lower the concentration of this compound and repeat the experiment.2. Utilize a more specific assay, such as measuring membrane potential or ion flux directly. Consider using a positive control (a known KCa3.1 activator) and a negative control (a structurally unrelated inhibitor). |
| Inconsistent results between experiments | 1. Variability in cell passage number or confluency.2. Inconsistent incubation conditions (temperature, CO2).3. Degradation of this compound stock solution. | 1. Use cells within a consistent passage number range and ensure similar confluency at the start of each experiment.2. Maintain consistent and optimal cell culture conditions.3. Prepare fresh this compound stock solutions and store them appropriately, protected from light and at the recommended temperature. |
Experimental Protocols
Protocol 1: Determining the Optimal this compound Concentration using a Dose-Response Assay
-
Cell Seeding: Plate your cells of interest in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
This compound Preparation: Prepare a serial dilution of this compound in your cell culture medium. A suggested range is from 1 µM down to 1 nM.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO) at the same final concentration used for the this compound dilutions.
-
Incubation: Incubate the plate for a predetermined time (e.g., 24 hours) under standard cell culture conditions.
-
Assay Endpoint Measurement: Measure the desired biological endpoint. This could be cell viability (e.g., using an MTT assay), proliferation, or a specific functional readout related to KCa3.1 channel activity.
-
Data Analysis: Plot the response versus the log of the this compound concentration to determine the IC50 value.
Protocol 2: Establishing the Optimal Incubation Time with a Time-Course Experiment
-
Cell Seeding: Plate your cells in multiple 96-well plates at the same density and allow them to adhere overnight.
-
This compound Treatment: Treat the cells with a fixed, effective concentration of this compound (determined from the dose-response experiment, e.g., the IC50 or a concentration that gives a maximal response).
-
Time-Point Incubation: Incubate the plates for different durations (e.g., 1, 4, 8, 12, 24, and 48 hours).
-
Endpoint Measurement: At each time point, terminate the experiment and measure the assay endpoint.
-
Data Analysis: Plot the response versus the incubation time to identify the time point at which the desired effect is optimal.
Visualizing Experimental Workflows and Signaling Pathways
Caption: A generalized workflow for optimizing this compound in cell-based assays.
Caption: this compound's mechanism of action on the KCa3.1 channel.
Troubleshooting Senicapoc's effect on mutated KCNN4 channels
Welcome to the technical support center for researchers investigating the effects of Senicapoc on the intermediate-conductance calcium-activated potassium channel, KCNN4 (also known as the Gardos channel, IKCa1, or SK4). This resource provides troubleshooting guidance and frequently asked questions to assist you in your experiments, particularly when working with mutated forms of the KCNN4 channel.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit KCNN4 channels?
A1: this compound (ICA-17043) is a potent and selective blocker of the KCNN4 channel.[1][2] It is a derivative of clotrimazole and is proposed to bind within the inner pore of the channel, near the cytoplasmic ends, thereby physically obstructing the ion conduction pathway.[3] This mechanism of action involves binding to residues such as threonine 250 and valine 275 in the inner pore.[4]
Q2: Why was this compound developed and what are its primary research applications?
A2: this compound was initially investigated for the treatment of sickle cell disease. The rationale was that by blocking potassium and water efflux from red blood cells, it could prevent the cellular dehydration that contributes to hemoglobin S polymerization and sickling.[2] While clinical trials for sickle cell disease did not show a significant benefit in reducing vaso-occlusive crises, this compound has emerged as a promising therapeutic candidate for other conditions involving KCNN4 gain-of-function mutations, such as certain forms of hereditary xerocytosis.[3] It is also being explored in the context of polycystic kidney disease and some cancers.[5][6]
Q3: What is the general mechanism of KCNN4 channel activation?
A3: KCNN4 is a voltage-independent potassium channel that is activated by an increase in intracellular calcium concentration ([Ca2+]i).[7] This activation is mediated by calmodulin (CaM), which binds to the C-terminus of the channel protein. The binding of Ca2+ to calmodulin induces a conformational change that opens the channel pore, leading to potassium efflux and membrane hyperpolarization.[8]
Q4: Are there known off-target effects of this compound that I should be aware of in my experiments?
A4: While this compound is considered a selective KCNN4 inhibitor, high concentrations (in the tens of µM range) may lead to off-target effects, especially in cellular assays where serum proteins can bind to the compound and reduce its effective concentration.[9] Some studies suggest that at high concentrations, the effects of this compound on cancer cell viability and migration might not be strictly dependent on the presence of KCNN4 channels in the plasma membrane, hinting at potential off-target mechanisms or effects on intracellularly localized channels.[10]
Troubleshooting Guide
Problem 1: this compound shows reduced or no inhibitory effect on my mutated KCNN4 channels.
Possible Cause 1: The specific KCNN4 mutation alters this compound binding or channel gating.
-
Troubleshooting Steps:
-
Verify the mutation: Confirm the specific mutation in your experimental system (e.g., R352H, V282M, V282E).
-
Consult sensitivity data: The sensitivity of KCNN4 mutants to this compound varies significantly.[3] For instance, mutations in the pore domain, such as V282M and V282E, can directly impact the binding site of this compound, leading to altered inhibitory constants (IC50).[3] The R352H mutation, located in the calmodulin-binding domain, also shows a different sensitivity profile compared to the wild-type channel.[3]
-
Perform a dose-response curve: Determine the IC50 of this compound for your specific mutant channel to quantify its potency. Compare your results with the published data in Table 1.
-
Consider the expression system: While HEK293 cells are a reliable model for studying KCNN4 mutants, be aware that factors within different cell types could potentially influence drug-channel interactions.[3]
-
Possible Cause 2: Suboptimal experimental conditions.
-
Troubleshooting Steps:
-
Check this compound concentration and stability: Ensure you are using the correct concentration of this compound and that the compound has been stored properly to maintain its activity. Prepare fresh dilutions for your experiments.
-
Review your assay protocol: For cellular assays, the presence of serum proteins can bind this compound and reduce its effective concentration.[9] Consider this when interpreting your results and designing your experiments. For electrophysiology, ensure stable recording conditions and appropriate internal and external solutions.
-
Problem 2: I am observing unexpected changes in current density in cells expressing mutated KCNN4 channels.
Possible Cause: The mutation is a "gain-of-function" mutation that alters channel activity.
-
Troubleshooting Steps:
-
Characterize the mutant channel: Gain-of-function mutations in KCNN4, such as R352H, V282M, and V282E, have been shown to increase current density compared to the wild-type channel.[3]
-
Assess calcium sensitivity: These mutations can also alter the channel's sensitivity to intracellular calcium. For example, the R352H mutation lowers the calcium threshold for activation.[3] The V282M mutant exhibits a similar current density at both low (0.25 µM) and high (1 µM) intracellular calcium concentrations, unlike the wild-type and V282E channels which show increased activity at higher calcium levels.[3]
-
Refer to comparative data: Compare your observed current densities with the data presented in Table 2 for wild-type and various mutant channels.
-
Problem 3: My whole-cell patch-clamp recordings of KCNN4 currents are unstable or have a low success rate.
Possible Cause: Technical challenges with patch-clamp recordings.
-
Troubleshooting Steps:
-
Optimize cell preparation: Ensure healthy, well-dissociated cells for patching. For automated patch-clamp, filtration and purification of the cell suspension can improve success rates.[11]
-
Refine pipette parameters: The resistance of the glass pipette is crucial. For whole-cell recordings of KCNN4 in HEK293 cells, a resistance of 3-5 MΩ is recommended.[3] For red blood cells, a higher resistance of 17-20 MΩ may be necessary.[3]
-
Use appropriate solutions: Refer to the detailed electrophysiology protocols below for recommended intracellular and extracellular solution compositions. The presence of fluoride in the intracellular solution can enhance seal quality.[11]
-
Implement a suitable voltage protocol: A voltage ramp protocol (e.g., from -120 mV to +80 mV over 150 ms) is commonly used to elicit KCNN4 currents.[3]
-
Data Presentation
Table 1: this compound IC50 Values for Wild-Type and Mutated KCNN4 Channels
| KCNN4 Variant | IC50 (nM) | Expression System | Reference |
| Wild-Type (WT) | ~10 | HEK293 cells | [3] |
| Wild-Type (WT) | 11 ± 2 | Human Red Blood Cells | [3] |
| R352H | Not explicitly stated, but sensitive | HEK293 cells, Human RBCs | [3] |
| V282M | Significantly higher than WT | HEK293 cells | [3] |
| V282E | Significantly higher than WT | HEK293 cells | [3] |
Table 2: Current Density of Wild-Type and Mutated KCNN4 Channels in HEK293 Cells
| KCNN4 Variant | Intracellular [Ca2+] | Mean Current Density at 0 mV (pA/pF) | Reference |
| Wild-Type (WT) | 1 µM | ~50 | [3] |
| Wild-Type (WT) | 0.25 µM | ~10 | [3] |
| V282E | 1 µM | ~150 | [3] |
| V282E | 0.25 µM | ~25 | [3] |
| V282M | 1 µM | ~125 | [3] |
| V282M | 0.25 µM | ~125 | [3] |
Note: The current density values are approximate and derived from graphical representations in the cited literature.
Experimental Protocols
Key Experiment: Whole-Cell Patch-Clamp Electrophysiology in HEK293 Cells
This protocol is adapted from studies characterizing the effects of this compound on wild-type and mutated KCNN4 channels expressed in HEK293 cells.[3]
1. Cell Culture and Transfection:
-
Culture HEK293 cells in appropriate media.
-
Transiently transfect cells with plasmids encoding wild-type or mutant KCNN4 channels using a suitable transfection reagent.
-
Allow 24-48 hours for channel expression before recording.
2. Solutions:
-
Extracellular (Bath) Solution (in mM): 145 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES. Adjust pH to 7.4 with NaOH. Osmolality ~320 mOsm.
-
Intracellular (Pipette) Solution (in mM): 145 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, 0.87 CaCl2 (for 1 µM free Ca2+). Adjust pH to 7.2 with KOH. Osmolality ~305 mOsm. Use a calcium concentration calculator (e.g., Maxchelator) to determine the precise amounts of CaCl2 and EGTA for the desired free calcium concentration.
3. Electrophysiological Recording:
-
Pull glass pipettes to a final resistance of 3-5 MΩ.
-
Establish a whole-cell patch-clamp configuration.
-
Hold the cell at a potential of -60 mV.
-
Apply a 150 ms voltage ramp protocol from -120 mV to +80 mV to elicit KCNN4 currents.
-
Acquire data at a sampling frequency of 10 kHz and filter at 1 kHz.
-
For drug application, perfuse this compound at various concentrations into the bath solution.
Visualizations
Caption: KCNN4 channel activation pathway and point of this compound inhibition.
Caption: A logical workflow for troubleshooting reduced this compound efficacy.
Caption: Standard workflow for a whole-cell patch-clamp experiment.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound: a potent candidate for the treatment of a subset of hereditary xerocytosis caused by mutations in the Gardos channel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KCa3.1 Channel Modulators as Potential Therapeutic Compounds for Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]
- 6. researchgate.net [researchgate.net]
- 7. KCNN4-mediated Ca2+/MET/AKT axis is promising for targeted therapy of pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cusabio.com [cusabio.com]
- 9. mdpi.com [mdpi.com]
- 10. IK Channel-Independent Effects of Clotrimazole and this compound on Cancer Cells Viability and Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-throughput combined voltage-clamp/current-clamp analysis of freshly isolated neurons - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Senicapoc and Other Gardos Channel Inhibitors for Therapeutic Efficacy
For Immediate Release
[City, State] – [Date] – A comprehensive review of experimental data reveals Senicapoc (ICA-17043) as a highly potent inhibitor of the Gardos channel (KCa3.1), demonstrating superior efficacy in in-vitro assays compared to earlier-generation inhibitors like Clotrimazole. This comparison guide provides a detailed analysis for researchers, scientists, and drug development professionals engaged in the study of ion channel modulators and their therapeutic applications, particularly in disorders characterized by red blood cell dehydration, such as sickle cell disease and hereditary xerocytosis.
The Gardos channel, a calcium-activated potassium channel, plays a crucial role in regulating ion and water flux across the red blood cell membrane. Its over-activity can lead to cellular dehydration, a key pathological feature in several hematological disorders. Pharmacological inhibition of this channel is a promising therapeutic strategy to mitigate these effects.
Quantitative Comparison of Gardos Channel Inhibitors
The following table summarizes the in-vitro efficacy of this compound and other notable Gardos channel inhibitors. The data is presented as the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd), with lower values indicating higher potency.
| Inhibitor | Assay | Target | IC50 / Kd | Reference |
| This compound (ICA-17043) | Ca2+-induced Rubidium (Rb+) Flux | Human Red Blood Cells | 11 ± 2 nM | [1] |
| RBC Dehydration Inhibition | Human Red Blood Cells | 30 ± 20 nM | [1] | |
| KCa3.1 Blockade | - | 11 nM | [2][3] | |
| Clotrimazole | Ca2+-induced Rubidium (Rb+) Flux | Human Red Blood Cells | 100 ± 12 nM | [1] |
| IKCa1 Inhibition | Human T lymphocytes, T84 cells | 100 nM, 90 nM | [4] | |
| TRAM-34 | IKCa1 Inhibition | IKCa1-transfected COS-7 cells, Human T lymphocytes, T84 cells | 20 nM, 25 nM, 22 nM | [4] |
Experimental Methodologies
The data presented in this guide are derived from established experimental protocols designed to assess the potency of Gardos channel inhibitors.
Ca2+-induced Rubidium (86Rb+) Flux Assay
This assay measures the rate of 86Rb+ (a potassium surrogate) efflux from red blood cells upon activation of the Gardos channel by a calcium ionophore. The inhibition of this flux by a compound is used to determine its IC50 value.
Protocol Outline:
-
Human red blood cells (RBCs) are washed and loaded with 86Rb+.
-
The 86Rb+-loaded RBCs are incubated with varying concentrations of the test inhibitor (e.g., this compound, Clotrimazole).
-
The Gardos channel is activated by adding a calcium ionophore (e.g., A23187) in the presence of extracellular calcium.
-
The amount of 86Rb+ released into the supernatant is measured over time, typically using a scintillation counter.
-
The percentage of inhibition at each inhibitor concentration is calculated relative to a control without the inhibitor, and the IC50 value is determined by fitting the data to a dose-response curve.
Red Blood Cell (RBC) Dehydration Assay
This assay assesses the ability of an inhibitor to prevent the shrinkage of red blood cells, which is a direct consequence of Gardos channel-mediated K+ and water loss.
Protocol Outline:
-
Freshly isolated human red blood cells are suspended in a physiological buffer.
-
The cells are treated with a calcium ionophore to induce dehydration.
-
The change in mean corpuscular volume (MCV) or mean corpuscular hemoglobin concentration (MCHC) is measured over time using a hematology analyzer.
-
The experiment is repeated in the presence of various concentrations of the Gardos channel inhibitor.
-
The IC50 for the inhibition of dehydration is calculated based on the concentration-dependent prevention of cell shrinkage.
Electrophysiological Patch-Clamp Technique
This technique directly measures the ionic currents flowing through the Gardos channel in the cell membrane. It is used to determine the dissociation constant (Kd) of an inhibitor.
Protocol Outline:
-
Whole-cell patch-clamp recordings are performed on cells expressing the Gardos channel (e.g., transfected cell lines or native cells like T lymphocytes).
-
The Gardos channel is activated by including a specific concentration of free Ca2+ in the pipette solution.
-
The inhibitor is applied to the extracellular solution at various concentrations.
-
The reduction in the outward K+ current is measured, and the Kd is determined by fitting the concentration-inhibition data to the Hill equation.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanism of Gardos channel-mediated red blood cell dehydration and the workflow for evaluating inhibitor efficacy.
Caption: Gardos channel activation pathway leading to red blood cell dehydration.
Caption: Workflow for the 86Rb+ flux assay to determine inhibitor IC50.
Discussion
The presented data clearly indicate that this compound is a more potent inhibitor of the Gardos channel than Clotrimazole, with an IC50 for inhibiting rubidium flux that is approximately nine-fold lower.[1] this compound also demonstrates greater potency than TRAM-34 in blocking the KCa3.1 channel.[2][3][4] This enhanced potency is a critical attribute for a therapeutic agent, as it may allow for lower effective doses, potentially reducing the risk of off-target effects.
While clinical trials with this compound for sickle cell disease did not meet their primary endpoints related to vaso-occlusive crises, the drug was found to be well-tolerated and effective at reducing red blood cell dehydration and hemolysis.[5][6][7] These findings underscore the potential of potent Gardos channel inhibitors in managing the hematological abnormalities associated with certain red blood cell disorders. Further research into the application of this compound and the development of next-generation Gardos channel inhibitors is warranted.
References
- 1. ICA-17043, a novel Gardos channel blocker, prevents sickled red blood cell dehydration in vitro and in vivo in SAD mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. KCa3.1 Channel Modulators as Potential Therapeutic Compounds for Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Efficacy and safety of the Gardos channel blocker, this compound (ICA-17043), in patients with sickle cell anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
Validating the Specificity of Senicapoc for the KCa3.1 Channel: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The intermediate-conductance calcium-activated potassium channel, KCa3.1 (also known as IKCa1 or the Gardos channel), is a critical regulator of cellular processes such as proliferation, migration, and activation in various cell types, including immune cells, fibroblasts, and vascular smooth muscle cells. Its role in pathophysiology has made it an attractive therapeutic target for a range of diseases, from sickle cell anemia to neuroinflammatory conditions and cancer.[1][2] Senicapoc (ICA-17043) is a potent, orally bioavailable small molecule inhibitor of the KCa3.1 channel.[1][3] Originally developed for sickle cell disease, it was found to be safe and well-tolerated in human clinical trials.[4] Its high specificity is paramount to its therapeutic potential, minimizing off-target effects and ensuring that its biological activity is mediated through the intended KCa3.1 pathway.
This guide provides an objective comparison of this compound's specificity against other common KCa3.1 inhibitors, supported by experimental data and detailed methodologies.
Comparison of KCa3.1 Inhibitors
This compound belongs to the triarylmethane class of KCa3.1 inhibitors. Its performance is best understood in comparison to other widely used tool compounds and predecessors, such as the research compound TRAM-34 and the newer inhibitor NS6180.
Data Presentation
The potency and selectivity of a channel blocker are its most crucial attributes. The tables below summarize the available quantitative data for this compound and its key alternatives.
Table 1: Potency of Inhibitors on the KCa3.1 Channel
| Compound | Chemical Class | IC50 / Kd on KCa3.1 | Reference(s) |
| This compound (ICA-17043) | Triphenyl Acetamide | 11 nM (IC50) | [1][3] |
| TRAM-34 | Triarylmethane Pyrazole | 20 nM (Kd) | [5][6] |
| NS6180 | Benzothiazinone | 9 nM (IC50) | [7][8] |
| Clotrimazole | Imidazole | 70 - 250 nM (IC50) | [1] |
Table 2: Selectivity Profile of KCa3.1 Inhibitors Against Other Ion Channels
While a complete head-to-head IC50 panel for all compounds is not available in a single study, the following data compiled from multiple sources illustrates the selectivity profiles. This compound is noted for its exceptionally clean profile.
| Compound | Off-Target Channel | Activity / Selectivity Fold | Reference(s) |
| This compound | Panel of ~70 neuronal targets (ion channels, receptors, enzymes) | No significant inhibition observed at 1 µM | |
| TRAM-34 | KCa1.1 (BK), KCa2.x (SK), Kv, Nav, CRAC, Cl- channels | >200 - 1500-fold selective for KCa3.1 | [1][5] |
| Cytochrome P450 (CYP) enzymes | Initially reported as inactive, but later shown to inhibit CYPs in the low micromolar range | [9] | |
| NS6180 | KCa1.1 (BK), Kv1.3, Kv11.1 (hERG) | >50% inhibition at 10 µM | [7] |
| KCa2.x (SK) channels | No significant effect at 10 µM | [7] | |
| Clotrimazole | Cytochrome P450 (CYP) enzymes | Potent inhibitor, limiting therapeutic use | [1] |
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the key biological pathway involving KCa3.1 and the standard workflow for validating inhibitor specificity.
References
- 1. KCa3.1 Channel Modulators as Potential Therapeutic Compounds for Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Kca3.1 Channels in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. pnas.org [pnas.org]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. NS6180, a new KCa3.1 channel inhibitor prevents T-cell activation and inflammation in a rat model of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NS6180, a new K(Ca) 3.1 channel inhibitor prevents T-cell activation and inflammation in a rat model of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. TRAM-34, a Putatively Selective Blocker of Intermediate-Conductance, Calcium-Activated Potassium Channels, Inhibits Cytochrome P450 Activity - PMC [pmc.ncbi.nlm.nih.gov]
Senicapoc: A Comparative Analysis of its Effects on Healthy Versus Diseased Cells
For Immediate Release
This guide provides a comprehensive comparative analysis of Senicapoc's effects on healthy versus diseased cells, with a primary focus on red blood cells (RBCs) in the context of sickle cell disease (SCD) and other red blood cell disorders. This document is intended for researchers, scientists, and drug development professionals interested in the mechanism and therapeutic potential of this compound.
Introduction to this compound
This compound, also known as ICA-17043, is a potent and selective inhibitor of the intermediate-conductance calcium-activated potassium channel, commonly known as the Gardos channel (KCNN4).[1][2][3][4] This channel plays a crucial role in regulating potassium efflux and, consequently, cell volume and hydration, particularly in red blood cells.[1][5][6] In pathological conditions such as sickle cell disease, Gardos channel hyperactivity contributes to red blood cell dehydration, increased intracellular hemoglobin S concentration, and subsequent sickling and hemolysis.[1][5][6][7] this compound was developed to counteract these effects by blocking the Gardos channel, thereby preventing potassium and water loss and maintaining RBC hydration.[2][5][8]
Comparative Effects on Cellular Function
Extensive research has been conducted on this compound, primarily focusing on its therapeutic potential in sickle cell disease. However, understanding its effects on healthy cells is crucial for a comprehensive safety and efficacy profile.
Red Blood Cells
Diseased Red Blood Cells (Sickle Cell Disease):
In individuals with sickle cell disease, this compound has demonstrated significant beneficial effects on red blood cell pathophysiology. By inhibiting the Gardos channel, this compound effectively reduces the efflux of potassium and osmotically obliged water, leading to:
-
Improved Hydration: this compound preserves sickle RBC hydration, which is a critical factor in preventing the polymerization of hemoglobin S.[5][8][9]
-
Reduced Cell Density: Treatment with this compound leads to a significant decrease in the percentage of dense red blood cells.[5][9][10]
-
Decreased Hemolysis: By stabilizing RBCs, this compound reduces hemolysis, as evidenced by decreased levels of lactate dehydrogenase (LDH) and indirect bilirubin, and an increase in hemoglobin levels.[1][5][9][10]
-
Increased Hemoglobin Levels: Clinical trials have shown a dose-dependent increase in hemoglobin levels in patients with sickle cell anemia treated with this compound.[5][9][10][11]
Healthy Red Blood Cells:
Data on the effects of this compound on healthy red blood cells is less extensive but points towards a minimal impact on their normal function.
-
Gardos Channel Inhibition: this compound is a potent inhibitor of the wild-type Gardos channel found in healthy RBCs, with a reported IC50 of 11 nM.[5][11]
-
Osmotic Resistance: Studies have shown that incubation with this compound does not alter the osmotic resistance curve of healthy red blood cells, suggesting no adverse effects on their ability to withstand osmotic stress under normal conditions.[1]
-
General Tolerability: this compound has been reported to be well-tolerated by healthy volunteers in clinical studies.[5][11]
Other Cell Types
While the primary focus of this compound research has been on red blood cells, some studies have explored its effects on other cell types. The Gardos channel is expressed in various cells, including immune cells.
Diseased/Activated Cells:
-
Microglia: In primary cultured microglia, which are immune cells of the central nervous system, this compound has been shown to inhibit the release of nitric oxide and IL-1β, suggesting an anti-inflammatory effect.[12]
Healthy Cells:
Specific data on the effects of this compound on a wide range of healthy, non-erythroid cells is limited in the currently available literature. However, the well-tolerated safety profile in healthy volunteers suggests a lack of significant adverse effects on major physiological systems.
Quantitative Data Summary
The following tables summarize the available quantitative data on the effects of this compound on healthy and diseased cells.
Table 1: Inhibitory Activity of this compound on Gardos Channel (KCNN4)
| Cell Type/Condition | IC50 (nM) | Reference |
| Wild-Type (Healthy) Human RBCs | 11 | [5][11] |
| KCNN4 R352H mutant (Hereditary Xerocytosis) | 0.3 | [13] |
| KCNN4 V282M mutant (Hereditary Xerocytosis) | ~10 | [13] |
| KCNN4 V282E mutant (Hereditary Xerocytosis) | >10,000 | [13] |
Table 2: Clinical Efficacy of this compound in Sickle Cell Anemia Patients (12-week, Phase 2 Study)
| Parameter | Placebo Group (Mean Change) | High-Dose this compound (10 mg/day) Group (Mean Change) | P-value | Reference |
| Hemoglobin (g/L) | +0.1 | +6.8 | < .001 | [5][9][11] |
| Percentage of Dense RBCs (%) | -0.08 | -2.41 | < .001 | [5][9][10] |
| Reticulocytes (%) | -0.46 | -4.12 | < .001 | [5][9][10] |
| Lactate Dehydrogenase (U/L) | -15 | -121 | .002 | [5][9][10] |
| Indirect Bilirubin (mg/dL) | +0.12 | -1.18 | < .001 | [5][9][10] |
Experimental Protocols
Measurement of Red Blood Cell Gardos Channel Activity (Patch Clamp Electrophysiology)
This protocol describes the whole-cell patch-clamp technique to measure Gardos channel currents in red blood cells.
Materials:
-
Patch-clamp amplifier and data acquisition system (e.g., EPC 9/10, HEKA)
-
Glass micropipettes (resistance 3-5 MΩ)
-
Microscope with micromanipulators
-
Extracellular (bath) solution: 140 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, pH 7.4
-
Intracellular (pipette) solution: 140 mM KCl, 1 mM MgCl₂, 10 mM HEPES, 1.1 mM CaCl₂, 2 mM EGTA (to buffer free Ca²⁺ to a specific concentration, e.g., 1 µM), pH 7.2
-
This compound stock solution (in DMSO)
Procedure:
-
Prepare a dilute suspension of washed red blood cells in the extracellular solution.
-
Allow the cells to settle on a coverslip in a recording chamber mounted on the microscope stage.
-
Fabricate micropipettes with a final resistance of 3-5 MΩ when filled with the intracellular solution.
-
Under visual guidance, approach a single red blood cell with the micropipette and form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.
-
Rupture the cell membrane patch under the pipette tip to achieve the whole-cell configuration, allowing electrical access to the cell interior.
-
Clamp the membrane potential at a holding potential (e.g., -60 mV).
-
Apply voltage ramps (e.g., from -120 mV to +80 mV over 150 ms) to elicit membrane currents.
-
Record the resulting currents, which will be dominated by the Gardos channel in the presence of intracellular calcium.
-
To test the effect of this compound, perfuse the recording chamber with the extracellular solution containing the desired concentration of the drug.
-
Record currents again after drug application and compare them to the baseline currents to determine the extent of inhibition.
-
Data is filtered and analyzed to generate current-voltage (I-V) curves.
Assessment of Red Blood Cell Deformability (Ektacytometry)
Ektacytometry is a laser diffraction technique used to measure the deformability of a population of red blood cells under shear stress.
Materials:
-
Ektacytometer (e.g., LORCCA MaxSis)
-
Whole blood or washed red blood cell suspension
-
High-viscosity medium (e.g., polyvinylpyrrolidone [PVP] solution)
-
Osmotic gradient solutions
Procedure:
-
A small sample of whole blood or a suspension of washed RBCs is mixed with a high-viscosity PVP solution.
-
The cell suspension is sheared between two concentric cylinders in the ektacytometer.
-
A laser beam is directed through the sheared cell suspension.
-
The diffraction pattern produced by the elongated (deformed) red blood cells is projected onto a screen and captured by a camera.
-
The shape of the diffraction pattern is analyzed to calculate a deformability index (DI). An elliptical pattern indicates deformed cells, while a circular pattern indicates rigid cells.
-
For osmotic gradient ektacytometry, the deformability is measured across a range of osmotic pressures to assess the cells' ability to deform under different hydration states. This provides information on osmotic fragility and cellular hydration.
Visualizations
References
- 1. This compound: a potent candidate for the treatment of a subset of hereditary xerocytosis caused by mutations in the Gardos channel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Clinically Tested Gardos Channel Inhibitor this compound Exhibits Antimalarial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Clinically Tested Gardos Channel Inhibitor this compound Exhibits Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 6. Shaping up how red blood cell deformability is assessed | EurekAlert! [eurekalert.org]
- 7. scidok.sulb.uni-saarland.de [scidok.sulb.uni-saarland.de]
- 8. mdpi.com [mdpi.com]
- 9. Measuring Deformability and Red Cell Heterogeneity in Blood by Ektacytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ashpublications.org [ashpublications.org]
- 12. Inhibition of the potassium channel KCa3.1 by this compound reverses tactile allodynia in rats with peripheral nerve injury [pubmed.ncbi.nlm.nih.gov]
- 13. clinicaltrials.eu [clinicaltrials.eu]
Cross-Validation of Senicapoc's Therapeutic Effects: A Comparative Analysis Across Disease Models
A detailed examination of Senicapoc's performance against alternative therapies in Sickle Cell Disease, Alzheimer's Disease, and Asthma, supported by experimental data and mechanistic insights.
Introduction
This compound (formerly ICA-17043) is a potent and selective inhibitor of the intermediate-conductance calcium-activated potassium channel, KCa3.1 (also known as the Gardos channel in erythrocytes)[1][2]. This channel plays a crucial role in regulating cellular potassium efflux and maintaining cell volume and has been implicated in the pathophysiology of various diseases. Initially developed for sickle cell disease (SCD), where it aimed to prevent red blood cell dehydration, its therapeutic potential is now being explored in other conditions characterized by neuroinflammation and immune dysregulation, such as Alzheimer's disease (AD) and asthma. This guide provides a cross-validation of this compound's therapeutic effects by comparing its performance with alternative treatments across these different disease models, supported by quantitative data from preclinical and clinical studies.
Comparative Efficacy of this compound and Alternatives
Sickle Cell Disease (SCD)
In sickle cell disease, the Gardos channel's hyperactivity contributes to erythrocyte dehydration, which in turn promotes hemoglobin S polymerization and red blood cell sickling. This compound was developed to block this channel, thereby preserving red blood cell hydration and reducing hemolysis.
Table 1: Comparison of this compound and Other Therapies for Sickle Cell Disease
| Therapeutic Agent | Mechanism of Action | Key Efficacy Endpoints | Quantitative Results |
| This compound | Gardos (KCa3.1) channel blocker | Hemoglobin (Hb) increase, reduction in dense red blood cells (RBCs) and markers of hemolysis | Phase 2 Trial (10 mg/day) : - Hb increase: +6.8 g/L vs. +0.1 g/L for placebo (P < 0.001)[3][4][5][6] - Dense RBCs: -2.41% vs. -0.08% for placebo (P < 0.001)[3][4][5] - Reticulocytes: -4.12% vs. -0.46% for placebo (P < 0.001)[3][4][5] - Indirect bilirubin: -1.18 mg/dL vs. +0.12 mg/dL for placebo (P < 0.001)[3][4][5] - Lactate dehydrogenase: -121 U/L vs. -15 U/L for placebo (P = 0.002)[3][4][5] |
| Hydroxyurea | Increases fetal hemoglobin (HbF) production | Reduction in pain crises, hospitalizations, and mortality | Multiple Studies : - Painful crises: 44% lower median number than placebo[7] - Hospital admissions: Declined by 18% to 32%[7] - Overall survival (10 years): 86% vs. 65% for conventionally treated patients[1] |
| Voxelotor | Hemoglobin S (HbS) polymerization inhibitor | Hb increase, reduction in hemolysis markers | HOPE Trial (1500 mg) : - Hb response (>1 g/dL increase at 24 weeks): 51.1% vs. 6.5% for placebo (p<0.0001)[8] - Mean Hb change: +1.14 g/dL vs. -0.08 g/dL for placebo[8] - Indirect bilirubin: -29.08% change vs. -3.16% for placebo[8] - Reticulocyte count: -19.93% change vs. +4.54% for placebo[8] |
| Crizanlizumab | P-selectin inhibitor | Reduction in vaso-occlusive crises (VOCs) | SUSTAIN Trial (5 mg/kg) : - Median annual rate of VOCs: 1.63 vs. 2.98 for placebo (45.3% reduction, P = 0.01)[9][10] - Median annual rate of days hospitalized: 4 vs. 6.87 for placebo (42% reduction)[10] |
Alzheimer's Disease (AD)
In Alzheimer's disease, neuroinflammation mediated by microglia is a key pathological feature. The KCa3.1 channel is upregulated in activated microglia, and its inhibition is thought to mitigate the inflammatory response. This compound is being investigated for its potential to reduce neuroinflammation and its downstream detrimental effects in AD.
Table 2: Comparison of this compound and Other Therapies for Alzheimer's Disease
| Therapeutic Agent | Mechanism of Action | Key Efficacy Endpoints | Quantitative Results |
| This compound | KCa3.1 channel blocker (reduces microglial activation) | Reduction of neuroinflammation, decreased cerebral amyloid load, enhanced hippocampal neuronal plasticity (preclinical) | 5xFAD Mouse Model : - Reduced neuroinflammation[11][12] - Decreased cerebral amyloid load[11][12] - Enhanced hippocampal neuronal plasticity[11][12] |
| Lecanemab | Anti-amyloid-beta (Aβ) protofibril antibody | Slowing of cognitive decline, reduction in amyloid plaques | Clarity AD Trial : - 27% slowing of cognitive decline on CDR-SB vs. placebo at 18 months (P=0.00005)[13] - Mean change in amyloid plaques: -55.5 Centiloids vs. +3.6 for placebo[13] |
| Donanemab | Anti-amyloid-beta (Aβ) plaque antibody | Slowing of cognitive and functional decline, reduction in amyloid plaques | TRAILBLAZER-ALZ 2 Trial : - 35% slowing of cognitive and functional decline vs. placebo over 18 months[14] - 84% reduction in amyloid plaque levels at 18 months vs. 1% for placebo[14] |
| Masitinib | Tyrosine kinase inhibitor (targets mast cells and microglia) | Slowing of cognitive deterioration | Phase 2b/3 Trial (4.5 mg/kg/day) : - ADAS-Cog change from baseline: -1.46 (improvement) vs. +0.69 (deterioration) for placebo (P < 0.001)[13][15] - ADCS-ADL change from baseline: +1.01 (improvement) vs. -0.81 (deterioration) for placebo (P = 0.038)[13] |
| NE3107 | Anti-inflammatory, insulin-sensitizing molecule | Improvement in cognitive and functional scores | Phase 3 Trial (subset analysis) : - 68% improvement in CDR-SB vs. placebo[14] - 26% improvement in ADAS-Cog 12 vs. placebo[14] |
Asthma
In asthma, the KCa3.1 channel is expressed on various immune cells, including T-lymphocytes and mast cells, which are involved in the inflammatory cascade. By inhibiting this channel, this compound may reduce the release of pro-inflammatory mediators and subsequent airway inflammation.
Table 3: Comparison of this compound and Other Therapies for Asthma
| Therapeutic Agent | Mechanism of Action | Key Efficacy Endpoints | Quantitative Results |
| This compound | KCa3.1 channel blocker | Reduction in late asthmatic response (LAR) to allergen challenge | Phase IIa Allergic Asthma Trial : - Improvement in average decline in FEV1: 29% (p=0.06)[16] - Improvement in maximum decline in FEV1: 18% (p=0.15)[16] - Reduction in exhaled nitric oxide: 24% (p=0.10)[16] |
| Montelukast | Leukotriene receptor antagonist | Improvement in FEV1 and peak expiratory flow rate (PEFR) | Randomized Controlled Trial : - FEV1 on day 5: 78.05 ± 7.84 vs. 72.05 ± 12.00 for placebo (P = 0.016)[17] - PEFR on day 5: 322.86 ± 28.95 vs. 290.86 ± 44.21 for placebo (P = 0.003)[17] |
| Fluticasone | Inhaled corticosteroid | Improvement in FEV1 | Multiple Studies : - FF 100-400 µg once daily demonstrated >200-mL increases in predose FEV1 vs. placebo (P < 0.001)[18] |
Experimental Protocols
This compound in Sickle Cell Anemia (Phase 2 Trial)
This was a 12-week, multicenter, randomized, double-blind, dose-finding study. Patients were randomized into three treatment arms: placebo, low-dose (6 mg/day) this compound, and high-dose (10 mg/day) this compound[4][5]. The high-dose arm received a single 150-mg loading dose followed by a 10-mg daily maintenance dose, while the low-dose arm received a 100-mg loading dose followed by a 6-mg daily maintenance dose[4]. The primary efficacy endpoint was the change in hemoglobin level from baseline. Secondary endpoints included the percentage of dense red blood cells, reticulocyte count, lactate dehydrogenase, and indirect bilirubin levels[3][4][5].
This compound in Alzheimer's Disease (5xFAD Mouse Model)
The 5xFAD transgenic mouse model of Alzheimer's disease was utilized in these preclinical studies. These mice overexpress human amyloid precursor protein (APP) and presenilin-1 (PS1) with five familial AD mutations, leading to accelerated amyloid plaque deposition. This compound was administered to these mice, and its effects on neuroinflammation, cerebral amyloid load, and hippocampal long-term potentiation (hLTP) were evaluated[11][12]. The expression and activity of KCa3.1 in microglia were assessed using qPCR, Western blotting, immunohistochemistry, and whole-cell patch-clamp techniques[12].
This compound in Allergic Asthma (Phase IIa Trial)
This was a randomized, double-blind, placebo-controlled, proof-of-mechanism study. Patients with a demonstrated asthmatic response to an inhaled allergen were randomized to receive either this compound or a placebo orally once daily for approximately two weeks following an initial loading dose. An allergen challenge was performed at screening to establish a baseline late asthmatic response (LAR), and again at the end of the treatment period to measure changes in LAR, primarily assessed by the decline in Forced Expiratory Volume in 1 second (FEV1)[16].
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action in Sickle Cell Disease
Caption: this compound inhibits the Gardos channel, preventing RBC dehydration and sickling.
This compound's Mechanism of Action in Alzheimer's Disease
Caption: this compound reduces neuroinflammation by inhibiting microglial KCa3.1 channels.
Experimental Workflow for Preclinical Alzheimer's Disease Study
Caption: Workflow for evaluating this compound in the 5xFAD mouse model of Alzheimer's disease.
Conclusion
The cross-validation of this compound's therapeutic effects across different disease models highlights the potential of targeting the KCa3.1 channel in pathologies driven by distinct cellular dysfunctions. In sickle cell disease, this compound demonstrates a clear benefit in improving hematological parameters by preventing red blood cell dehydration. In Alzheimer's disease, preclinical evidence suggests a promising role in mitigating neuroinflammation by modulating microglial activity. The findings in asthma, although less definitive, also point towards a potential anti-inflammatory effect.
Compared to other therapeutic alternatives, this compound offers a unique mechanism of action. In SCD, while it did not reduce the frequency of vaso-occlusive crises in a Phase 3 trial, its positive impact on hemolysis suggests it could be beneficial in managing other complications of the disease. In AD, its anti-inflammatory approach provides a complementary strategy to the amyloid-beta-targeting therapies that currently dominate the landscape. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound and to identify the patient populations most likely to benefit from this targeted therapy.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 4. ashpublications.org [ashpublications.org]
- 5. researchgate.net [researchgate.net]
- 6. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 7. researchgate.net [researchgate.net]
- 8. Efficacy and safety of the Gardos channel blocker, this compound (ICA-17043), in patients with sickle cell anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Alzheimer’s disease and neuroinflammation: will new drugs in clinical trials pave the way to a multi-target therapy? [frontiersin.org]
- 10. Allergies Asthma Clinical Research Trials | CenterWatch [centerwatch.com]
- 11. Repurposing the KCa3.1 inhibitor this compound for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Repurposing the KCa3.1 inhibitor this compound for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Masitinib for mild-to-moderate Alzheimer's disease: results from a randomized, placebo-controlled, phase 3, clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 15. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 16. researchgate.net [researchgate.net]
- 17. This compound: Repurposing a Drug to Target Microglia KCa3.1 in Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Reproducibility of Senicapoc's Effects on Red Blood Cell Density: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Senicapoc's performance in modulating red blood cell (RBC) density with other Gardos channel inhibitors. The information is supported by experimental data from preclinical and clinical studies, with a focus on the reproducibility of these effects. Detailed methodologies for key experiments are provided to allow for critical evaluation and replication.
Introduction
Red blood cell dehydration is a critical factor in the pathophysiology of sickle cell disease (SCD) and other erythroid disorders. The Gardos channel (KCNN4), a calcium-activated potassium channel, plays a pivotal role in this process by mediating potassium and water efflux, leading to increased RBC density and sickling in SCD. This compound (ICA-17043) is a potent and specific inhibitor of the Gardos channel that has been investigated for its potential to mitigate RBC dehydration. This guide examines the reproducible effects of this compound on RBC density and compares its activity with other known Gardos channel inhibitors, namely Clotrimazole and TRAM-34.
Comparative Efficacy of Gardos Channel Inhibitors
The following tables summarize the quantitative data on the efficacy of this compound and its alternatives in inhibiting the Gardos channel and reducing RBC dehydration.
Table 1: In Vitro Inhibition of Gardos Channel and RBC Dehydration
| Compound | Target | Assay | IC50 (nM) | Source |
| This compound (ICA-17043) | Gardos Channel (KCNN4) | Ca2+-induced rubidium flux from human RBCs | 11 ± 2 | [1] |
| RBC dehydration | 30 ± 20 | [1] | ||
| Clotrimazole | Gardos Channel (KCNN4) | Ca2+-induced rubidium flux from human RBCs | 100 ± 12 | [1] |
| TRAM-34 | Gardos Channel (KCNN4) | Inhibition of K+ loss in a model of hereditary xerocytosis | Not explicitly defined as IC50, but effective at 10 µM | [2] |
Table 2: Clinical Efficacy of this compound in Reducing Dense Red Blood Cells in Sickle Cell Anemia (Phase II Study)
| Treatment Group (12 weeks) | N | Mean Change in Percentage of Dense RBCs from Baseline | p-value (vs. Placebo) | Source |
| Placebo | 30 | -0.08% | - | [3][4] |
| This compound (6 mg/day) | 29 | Not reported with statistical comparison | - | [3][5] |
| This compound (10 mg/day) | 29 | -2.41% | < 0.001 | [3][4][5] |
Signaling Pathway and Mechanism of Action
This compound exerts its effect by directly blocking the Gardos channel (KCNN4) on the red blood cell membrane. In sickle cell disease, increased intracellular calcium levels, often triggered by sickling-induced membrane damage, activate the Gardos channel. This activation leads to an efflux of potassium ions, followed by chloride ions and water, resulting in cell dehydration, increased intracellular hemoglobin S concentration, and further sickling. By inhibiting this channel, this compound prevents potassium and water loss, thereby maintaining RBC hydration and reducing the propensity for sickling.
Caption: this compound's mechanism of action in preventing red blood cell dehydration.
Experimental Protocols
Measurement of Red Blood Cell Density
A common and reproducible method for determining the percentage of dense red blood cells is through density gradient centrifugation. The protocol used in clinical trials of this compound involved a centralized laboratory analysis, with dense RBCs defined as those having a hemoglobin concentration greater than 410 g/L (41 g/dL)[3]. A representative protocol using Percoll is described below.
Protocol: Percoll Density Gradient Centrifugation for Dense RBC Separation
-
Preparation of Percoll Solutions:
-
Prepare a stock isotonic Percoll (SIP) solution by mixing 9 parts of Percoll with 1 part of 1.5 M NaCl.
-
From the SIP, prepare solutions of varying densities (e.g., 1.080, 1.100, 1.120 g/mL) by diluting with an appropriate physiological buffer (e.g., phosphate-buffered saline). The exact densities can be adjusted based on the specific cell population being studied.
-
-
Gradient Formation:
-
In a centrifuge tube, carefully layer the Percoll solutions of decreasing density, starting with the highest density at the bottom.
-
-
Sample Preparation and Loading:
-
Wash freshly collected whole blood (anticoagulated with EDTA) three times in a physiological buffer to remove plasma and buffy coat.
-
Resuspend the packed RBCs to a hematocrit of approximately 50%.
-
Carefully layer a small volume of the washed RBC suspension on top of the Percoll gradient.
-
-
Centrifugation:
-
Centrifuge the tubes at a specified g-force and duration (e.g., 800 x g for 20 minutes) at a controlled temperature (e.g., 4°C) in a swinging-bucket rotor.
-
-
Fraction Collection and Analysis:
-
After centrifugation, distinct layers of RBCs corresponding to different densities will be visible.
-
Carefully aspirate the fractions from the top of the gradient.
-
The fraction at the bottom of the gradient represents the dense red blood cells.
-
The percentage of dense RBCs can be quantified by measuring the hematocrit or cell count of each fraction relative to the total.
-
In Vitro Gardos Channel Inhibition Assay
The potency of Gardos channel inhibitors can be assessed by measuring the inhibition of calcium-induced potassium (or rubidium, a potassium analog) efflux from red blood cells.
Protocol: Ca2+-Induced Rubidium (86Rb+) Efflux Assay
-
RBC Preparation:
-
Isolate RBCs from fresh human blood and wash them in a suitable buffer.
-
Load the RBCs with the radioactive tracer 86Rb+.
-
-
Incubation with Inhibitors:
-
Incubate aliquots of the 86Rb+-loaded RBCs with varying concentrations of the test compound (e.g., this compound, Clotrimazole) for a defined period.
-
-
Induction of Efflux:
-
Induce potassium efflux by increasing intracellular calcium levels using a calcium ionophore (e.g., A23187) in a calcium-containing medium.
-
-
Measurement of Efflux:
-
At specific time points, stop the efflux by centrifuging the RBCs and separating the supernatant.
-
Measure the amount of 86Rb+ released into the supernatant using a gamma counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of 86Rb+ efflux for each concentration of the test compound compared to the control (no inhibitor).
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating the effect of a Gardos channel inhibitor on red blood cell density.
Caption: Workflow for assessing Gardos channel inhibitors on RBC density.
Conclusion
The available data demonstrate that this compound reproducibly reduces the percentage of dense red blood cells in patients with sickle cell disease by inhibiting the Gardos channel. In vitro studies confirm its high potency, which is significantly greater than that of the earlier Gardos channel inhibitor, Clotrimazole. While direct clinical comparisons with other inhibitors like TRAM-34 are limited, in vitro evidence suggests that other compounds also effectively target the Gardos channel to prevent RBC dehydration. The methodologies for assessing red blood cell density, particularly density gradient centrifugation, are well-established and provide a reliable means of quantifying the effects of these inhibitors. Further research involving head-to-head clinical trials would be beneficial for a more definitive comparison of the in vivo efficacy and safety of different Gardos channel blockers.
References
- 1. ICA-17043, a novel Gardos channel blocker, prevents sickled red blood cell dehydration in vitro and in vivo in SAD mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a potent candidate for the treatment of a subset of hereditary xerocytosis caused by mutations in the Gardos channel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 5. Efficacy and safety of the Gardos channel blocker, this compound (ICA-17043), in patients with sickle cell anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Senicapoc for Sickle Cell Disease: A Comparative Analysis of Preclinical and Clinical Trial Outcomes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical data and clinical trial outcomes for Senicapoc (ICA-17043), a selective blocker of the Gardos channel (KCNN4), in the context of sickle cell disease (SCD). The information is presented to aid researchers and professionals in understanding the trajectory of this compound from promising preclinical findings to its clinical results.
Preclinical Efficacy and Mechanism of Action
This compound was developed as a potent and selective inhibitor of the Gardos channel, a calcium-activated potassium channel in red blood cells (RBCs). In sickle cell disease, increased intracellular calcium levels activate the Gardos channel, leading to potassium and water efflux, RBC dehydration, and an increased concentration of sickle hemoglobin (HbS), which in turn promotes HbS polymerization and sickling. By blocking this channel, this compound was hypothesized to prevent RBC dehydration, reduce hemolysis, and consequently ameliorate the pathophysiology of SCD.
In Vitro Studies
Preclinical in vitro studies demonstrated this compound's high potency in inhibiting the Gardos channel. In assays using human red blood cells, this compound blocked calcium-induced potassium efflux (measured via rubidium flux) with a half-maximal inhibitory concentration (IC50) of 11 nM.[1][2] It also inhibited the dehydration of red blood cells with an IC50 of 30 nM.[2]
Animal Model Studies
Studies in the SAD (Sickle, Antilles, D-Punjab) transgenic mouse model of sickle cell disease provided in vivo proof-of-concept for this compound. Oral administration of this compound to these mice resulted in significant improvements in hematologic parameters.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies of this compound in sickle cell disease.
Table 1: Preclinical Data for this compound in Sickle Cell Disease
| Parameter | Assay/Model | Treatment | Outcome | Reference |
| Gardos Channel Inhibition (IC50) | In vitro (Human RBCs) | This compound | 11 nM (for Ca2+-induced 86Rb+ flux) | [1][2] |
| RBC Dehydration Inhibition (IC50) | In vitro (Human RBCs) | This compound | 30 nM | [2] |
| Gardos Channel Activity | SAD Transgenic Mouse | 10 mg/kg this compound (oral, twice daily for 21 days) | ~90% inhibition | [2] |
| RBC K+ Content | SAD Transgenic Mouse | 10 mg/kg this compound (oral, twice daily for 21 days) | Increase from 392 to 479.2 mmol/kg Hb | [2] |
| Hematocrit | SAD Transgenic Mouse | 10 mg/kg this compound (oral, twice daily for 21 days) | Increase from 43.5% to 50.9% | [2] |
| Mean Corpuscular Hemoglobin Concentration (MCHC) | SAD Transgenic Mouse | 10 mg/kg this compound (oral, twice daily for 21 days) | Decrease from 34.0 to 30.0 g/dL | [2] |
Table 2: Clinical Trial Data for this compound in Sickle Cell Anemia (Phase II Study - 12 Weeks)
| Parameter | Placebo Group (Mean Change from Baseline) | This compound High-Dose Group (10 mg/day) (Mean Change from Baseline) | p-value | Reference |
| Hemoglobin | +0.1 g/dL | +0.68 g/dL | <0.001 | [1][3] |
| Percentage of Dense RBCs | -0.08% | -2.41% | <0.001 | [1][3] |
| Reticulocytes (%) | -0.46% | -4.12% | <0.001 | [1][3] |
| Lactate Dehydrogenase (LDH) | -15 U/L | -121 U/L | 0.002 | [1][3] |
| Indirect Bilirubin | +0.12 mg/dL | -1.18 mg/dL | <0.001 | [1][3] |
Clinical Trial Outcomes
Phase II Study
A 12-week, randomized, double-blind, placebo-controlled Phase II dose-finding study (NCT00040677) evaluated the safety and efficacy of this compound in adults with sickle cell anemia.[1][4] The results were promising, showing that the 10 mg/day dose of this compound was well-tolerated and led to statistically significant improvements in hemoglobin levels and markers of hemolysis compared to placebo, as detailed in Table 2.[1][3] These findings suggested that by improving red blood cell hydration, this compound could increase the survival of sickle RBCs. A 48-week open-label extension study suggested these hematologic benefits were maintained.
Phase III (ASSERT) Study
The subsequent Phase III trial, known as the ASSERT study (A Stratified Sickle Event Randomized Trial; NCT00102791), was designed to assess whether the hematological benefits of this compound would translate into a reduction in the primary clinical endpoint: the rate of vaso-occlusive pain crises.[5][6] Despite demonstrating similar improvements in anemia and markers of hemolysis as seen in the Phase II trial, the ASSERT study was terminated early.[5] An unblinded Data Monitoring Committee determined that there was a low probability of the study meeting its primary endpoint, as no significant difference in the rate of painful crises was observed between the this compound and placebo groups.[5]
A re-analysis of the Phase III data highlighted that if the primary endpoint had been an increase in hemoglobin of more than 1 g/dL (an endpoint that has since been used for the approval of other sickle cell therapies), a significant proportion of patients on this compound would have met this criterion.
Experimental Protocols
In Vitro Gardos Channel Inhibition Assay (Rubidium Flux)
The potency of this compound in blocking the Gardos channel was determined by measuring its effect on calcium-activated rubidium (86Rb+) efflux from human red blood cells, a commonly used surrogate for potassium.
-
RBC Preparation: Freshly isolated human red blood cells are washed and suspended in a buffered salt solution.
-
86Rb+ Loading: The RBCs are loaded with the radioactive tracer 86Rb+.
-
Gardos Channel Activation: The Gardos channel is activated by introducing a calcium ionophore (e.g., A23187) in the presence of external calcium, which increases intracellular calcium concentration.
-
This compound Treatment: The 86Rb+-loaded and calcium-stimulated RBCs are incubated with varying concentrations of this compound.
-
Efflux Measurement: The amount of 86Rb+ released from the cells into the supernatant over time is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition of 86Rb+ efflux at each this compound concentration is calculated relative to a vehicle control, and the IC50 value is determined by fitting the data to a dose-response curve.
In Vivo Study in SAD Transgenic Mouse Model
The SAD mouse model expresses human sickle hemoglobin and exhibits some of the hematologic features of human sickle cell disease.
-
Animal Model: SAD transgenic mice are used.
-
Treatment: this compound is administered orally, typically twice daily, at a specified dose (e.g., 10 mg/kg) for a defined period (e.g., 21 days). A control group receives a vehicle.
-
Blood Collection: Blood samples are collected at baseline and at various time points during the treatment period.
-
Hematologic Analysis: The collected blood is analyzed for various parameters, including:
-
Gardos channel activity: Measured using a rubidium flux assay on isolated RBCs.
-
RBC ion content: Intracellular potassium levels are measured.
-
Complete blood count (CBC): Including hematocrit, hemoglobin, and red blood cell count.
-
RBC indices: Including MCHC.
-
RBC density: Analyzed by density gradient centrifugation to determine the proportion of dense cells.
-
Visualizations
References
- 1. Efficacy and safety of the Gardos channel blocker, this compound (ICA-17043), in patients with sickle cell anemia | Blood | American Society of Hematology [ashpublications.org]
- 2. ICA-17043, a novel Gardos channel blocker, prevents sickled red blood cell dehydration in vitro and in vivo in SAD mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy and safety of the Gardos channel blocker, this compound (ICA-17043), in patients with sickle cell anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
A Head-to-Head Comparison of Senicapoc and Clotrimazole on KCa3.1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of Senicapoc and clotrimazole as inhibitors of the intermediate-conductance calcium-activated potassium channel, KCa3.1 (also known as IKCa1 or the Gardos channel). The following sections present quantitative data, experimental methodologies, and visual representations of key pathways and workflows to support your research and development efforts.
Executive Summary
This compound and clotrimazole are both potent inhibitors of the KCa3.1 potassium channel, which plays a crucial role in regulating cellular processes such as T-cell activation, red blood cell hydration, and smooth muscle proliferation. Both compounds act by physically occluding the ion conduction pathway from the intracellular side. However, this compound was developed as a more selective and metabolically stable alternative to clotrimazole, which exhibits significant off-target effects, most notably the inhibition of cytochrome P450 enzymes.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative parameters for this compound and clotrimazole based on available experimental data.
Table 1: Potency against KCa3.1
| Compound | IC50 (nM) | Cell Type/System | Reference |
| This compound | 11 | Human Red Blood Cells | [1][2][3][4] |
| This compound | 7 | Cultured Microglia | [5][6] |
| Clotrimazole | 70 - 250 | Various | [7] |
Table 2: Selectivity and Off-Target Effects
| Compound | Selectivity Profile | Key Off-Target Effects | Reference |
| This compound | Highly selective for KCa3.1. | Minimal inhibition of other neuronal drug targets at 1 µM. | |
| Clotrimazole | Weakly selective for KCa3.1.[7] | Potent inhibitor of cytochrome P450 enzymes, leading to potential liver toxicity.[1][7] | [1][7] |
Mechanism of Action
Both this compound and clotrimazole are classified as inner pore blockers of the KCa3.1 channel.[7] They access their binding site from the intracellular side of the membrane and physically obstruct the channel pore, thereby preventing the efflux of potassium ions. Site-directed mutagenesis studies have suggested that both compounds interact with key residues within the pore-forming region of the channel.[7]
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for KCa3.1 Inhibition Assay
This protocol is a standard method for determining the inhibitory potency (IC50) of compounds on KCa3.1 channels expressed in a suitable cell line (e.g., HEK293 cells stably expressing human KCa3.1).
I. Cell Preparation:
-
Culture HEK293 cells stably expressing human KCa3.1 in appropriate media.
-
Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
-
Immediately before recording, transfer a coverslip to the recording chamber on the microscope stage and perfuse with the external solution.
II. Solutions:
-
External Solution (in mM): 160 NaCl, 4.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm.
-
Internal (Pipette) Solution (in mM): 145 K-aspartate, 2 MgCl2, 10 HEPES, 10 EGTA, and CaCl2 to yield a free Ca2+ concentration of 1 µM. Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm.
III. Electrophysiological Recording:
-
Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
Establish a giga-ohm seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -80 mV.
-
Elicit KCa3.1 currents using a voltage ramp protocol (e.g., a 200 ms ramp from -120 mV to +40 mV) applied at regular intervals (e.g., every 10-20 seconds).
-
Record baseline currents until a stable response is achieved.
IV. Compound Application and Data Analysis:
-
Prepare a stock solution of the test compound (this compound or clotrimazole) in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution in the external solution to the desired final concentrations.
-
Apply the different concentrations of the compound to the cell via the perfusion system, starting with the lowest concentration.
-
Allow the current to reach a steady-state level at each concentration before proceeding to the next.
-
Measure the current amplitude at a specific voltage (e.g., +40 mV) for each concentration.
-
Calculate the percentage of inhibition for each concentration relative to the baseline current.
-
Plot the percentage of inhibition against the compound concentration and fit the data with a Hill equation to determine the IC50 value.
Visualizations
Signaling Pathway
Caption: KCa3.1 Signaling Pathway.
Experimental Workflow
Caption: Whole-Cell Patch-Clamp Workflow.
References
- 1. axolbio.com [axolbio.com]
- 2. Development of a QPatch automated electrophysiology assay for identifying KCa3.1 inhibitors and activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Whole Cell Patch Clamp Protocol [protocols.io]
- 4. This compound: a potent candidate for the treatment of a subset of hereditary xerocytosis caused by mutations in the Gardos channel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IK Channel-Independent Effects of Clotrimazole and this compound on Cancer Cells Viability and Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic potential of KCa3.1 blockers: an overview of recent advances, and promising trends - PMC [pmc.ncbi.nlm.nih.gov]
- 7. docs.axolbio.com [docs.axolbio.com]
Validating the safety profile of Senicapoc in long-term studies
A comprehensive review of long-term clinical trial data for Senicapoc, a Gardos channel inhibitor, demonstrates a generally acceptable safety profile, comparable in many respects to placebo. This analysis, targeted at researchers, scientists, and drug development professionals, provides a detailed comparison of safety outcomes from pivotal studies, alongside the experimental protocols governing safety assessments.
This compound has been investigated primarily for the treatment of sickle cell disease (SCD). While a pivotal Phase III trial was terminated early due to a lack of efficacy in reducing vaso-occlusive crises, the collected safety data from this and other long-term studies offer valuable insights into the tolerability of this compound.
Comparative Safety Data: this compound vs. Placebo
The primary source of long-term safety data for this compound comes from the A Stratified Sickle Event Randomized Trial (ASSERT), a Phase III, randomized, double-blind, placebo-controlled study. In this trial, 145 patients received this compound (10 mg daily) and 144 received a placebo for up to 52 weeks.[1]
The overall incidence of treatment-emergent adverse events (AEs) not related to sickle cell disease was similar between the two groups.[1]
| Adverse Event Category | This compound (N=145) | Placebo (N=144) |
| Any Treatment-Emergent AE (not related to SCD) | 87% | 83% |
| Serious Adverse Events (SAEs) | Similar incidence across both groups | Similar incidence across both groups |
| Nausea | More frequent than placebo | Less frequent than this compound |
| Urinary Tract Infections | More frequent than placebo | Less frequent than this compound |
Table 1: Incidence of Adverse Events in the 52-Week Phase III ASSERT Study.[1]
Data from a 48-week, open-label extension study of a Phase II trial, where all 44 participants received this compound (10 mg daily), identified the following as the most common adverse events (affecting ≥10% of patients): sickle cell pain crisis, arthralgia, back pain, headache, upper respiratory tract infection, limb pain, increased gamma-glutamyl transferase (GGT), pyrexia, and rash. Adverse events considered possibly related to this compound that occurred in two or more patients were GGT elevation, rash, and headache.
Analysis of clinically important changes in laboratory values in the ASSERT trial revealed the following:
| Laboratory Parameter | This compound | Placebo |
| Elevated Creatinine | <1% | 3% |
| Elevated Total Bilirubin | 1% | 3% |
| Elevated Lactate Dehydrogenase (LDH) | 7% | 15% |
Table 2: Incidence of Clinically Important Laboratory Abnormalities in the Phase III ASSERT Study.
Experimental Protocols for Safety Assessment
The safety and tolerability of this compound in long-term studies were rigorously evaluated through a multi-faceted approach.
Study Design: The cornerstone of the long-term safety evaluation was the 52-week, randomized, double-blind, placebo-controlled Phase III ASSERT trial.[1] This design is the gold standard for minimizing bias in assessing drug safety. An earlier 48-week open-label extension study also provided long-term safety data.
Data Collection and Monitoring:
-
Adverse Event Reporting: All adverse events, regardless of their perceived relationship to the study drug, were recorded at each study visit. The severity and relationship to the study drug were assessed by the investigators.
-
Clinical Laboratory Tests: A comprehensive panel of hematology and serum chemistry tests was performed at regular intervals throughout the studies to monitor for any drug-induced organ toxicity.
-
Physical Examinations and Vital Signs: Regular physical examinations and monitoring of vital signs were conducted to detect any clinically significant changes.
-
Electrocardiograms (ECGs): ECGs were performed to monitor for any cardiac effects.
-
Ophthalmologic Examinations: Eye exams were included in the safety assessments.
-
Independent Adjudication: In the ASSERT trial, an independent, blinded Crisis Review Committee was responsible for adjudicating all sickle cell painful crises and related adverse events to ensure consistency and accuracy in reporting.[1]
Signaling Pathways and Experimental Workflow
The mechanism of action of this compound and the workflow for assessing its safety in clinical trials can be visualized as follows:
Caption: Mechanism of this compound and Clinical Trial Safety Workflow.
References
Comparative study of Senicapoc's impact on different KCNN4 gene mutations
For Immediate Release
A deep dive into the differential impact of the KCNN4 channel inhibitor, Senicapoc, on various gain-of-function mutations, providing crucial insights for targeted therapeutic strategies.
[City, State, November 13, 2025] – A comprehensive analysis of existing research highlights the variable efficacy of this compound, a potent inhibitor of the intermediate-conductance calcium-activated potassium channel KCNN4 (Gardos channel), across different mutations within the KCNN4 gene. These findings have significant implications for the development of personalized medicine for channelopathies such as hereditary xerocytosis (HX), a rare genetic disorder characterized by red blood cell dehydration.
This compound, originally developed for sickle cell disease, acts by blocking the KCNN4 channel, thereby preventing potassium and water efflux from red blood cells and mitigating cellular dehydration.[1][2] While its clinical trials in sickle cell disease did not meet their primary endpoints, the drug is being reconsidered for other conditions linked to KCNN4 hyperactivity.[3][4][5][6] Gain-of-function mutations in the KCNN4 gene have been identified as a cause of hereditary xerocytosis, making this compound a promising therapeutic candidate.[3][7][8][9][10][11] However, research demonstrates that the drug's inhibitory effect is not uniform across all mutations.
Differential Inhibition of KCNN4 Mutants
Studies have revealed that the sensitivity of mutated KCNN4 channels to this compound can vary significantly, suggesting that the location and nature of the amino acid substitution are critical determinants of the drug's efficacy.[3][4] This variability underscores the importance of genotyping patients to predict their potential response to this compound treatment.
Below is a summary of the reported IC50 values for this compound against wild-type (WT) and various mutated KCNN4 channels. The IC50 value represents the concentration of the drug required to inhibit 50% of the channel's activity, with lower values indicating higher potency.
| KCNN4 Variant | Mutation Location | Associated Phenotype | This compound IC50 (nM) | Reference |
| Wild-Type (WT) | - | Normal | ~10 - 11 | [3][12] |
| R352H | Calmodulin-binding domain | Hereditary Xerocytosis | Potent inhibition, similar to WT | [3][13] |
| V282M | Pore domain | Hereditary Xerocytosis | Significantly higher than WT | [3][4] |
| V282E | Pore domain | Hereditary Xerocytosis | Higher than WT, but lower than V282M | [3][4] |
The data clearly indicate that while the R352H mutant, located in the calmodulin-binding domain, retains a sensitivity to this compound similar to the wild-type channel, mutations in the pore domain, such as V282M and V282E, exhibit reduced sensitivity.[3] This suggests that alterations in the channel's pore structure, where this compound is thought to bind, can directly impact the drug's inhibitory action.[3]
KCNN4 Signaling Pathway and this compound's Mechanism of Action
The KCNN4 channel plays a crucial role in regulating cellular potassium flux in response to intracellular calcium levels. The following diagram illustrates the signaling pathway leading to KCNN4 activation and the inhibitory action of this compound.
Caption: KCNN4 channel activation by calcium-calmodulin and inhibition by this compound.
Experimental Protocols
The assessment of this compound's impact on different KCNN4 mutations relies on specific and sensitive experimental methodologies. The following sections detail the key protocols used in the cited research.
Heterologous Expression and Electrophysiology
Objective: To precisely measure the ion channel currents of wild-type and mutant KCNN4 channels and determine the inhibitory effect of this compound.
Methodology:
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured and transiently transfected with plasmids encoding either wild-type or mutant KCNN4.[3][4]
-
Whole-Cell Patch-Clamp Recording:
-
Transfected cells are identified, often by co-expression of a fluorescent protein.
-
A glass micropipette forms a high-resistance seal with the cell membrane.
-
The membrane patch is ruptured to allow electrical access to the cell's interior (whole-cell configuration).[14]
-
The intracellular solution contains a known concentration of free Ca²⁺ to activate the KCNN4 channels.[3][4]
-
Voltage protocols are applied, and the resulting potassium currents are recorded.[3][4]
-
-
This compound Application: this compound is applied to the extracellular solution at varying concentrations to determine the dose-dependent inhibition of the KCNN4 current and calculate the IC50 value.[3]
Red Blood Cell (RBC) Assays
Objective: To evaluate the effect of this compound on the physiological function of red blood cells expressing mutant KCNN4, specifically focusing on potassium loss and cell dehydration.
Methodology:
-
RBC K⁺ Loss Measurement:
-
Fresh red blood cells from patients with KCNN4 mutations and healthy controls are used.[3]
-
KCNN4 channels are activated, for example, by using a Ca²⁺ pump inhibitor like vanadate to increase intracellular Ca²⁺.[3]
-
The cells are incubated with and without varying concentrations of this compound.
-
The amount of K⁺ released from the RBCs into the supernatant is measured over time.[3]
-
-
Osmotic Resistance Test:
-
This test assesses the fragility of red blood cells. Dehydrated cells are more fragile.
-
RBCs are exposed to a series of hypotonic saline solutions.
-
The degree of hemolysis (cell lysis) is measured spectrophotometrically.
-
The effect of this compound on improving the osmotic resistance of RBCs from patients is evaluated.[3]
-
Experimental Workflow for Assessing this compound's Impact
The following diagram outlines the typical workflow for a comparative study of this compound on different KCNN4 mutations.
Caption: Workflow for comparing this compound's effect on KCNN4 mutations.
Conclusion
The available data strongly suggest that this compound is a promising therapeutic agent for hereditary xerocytosis caused by certain KCNN4 gain-of-function mutations. However, its efficacy is highly dependent on the specific mutation. While mutations like R352H are highly sensitive, those in the channel's pore region, such as V282M and V282E, show a degree of resistance. These findings emphasize the necessity of a personalized medicine approach, where treatment with this compound is guided by the patient's genotype. Further research into the structural interactions between this compound and the various KCNN4 mutants will be invaluable for the design of next-generation inhibitors with broader efficacy. A clinical trial is currently investigating the use of this compound for dehydrated stomatocytosis caused by V282 mutations in the KCNN4 channel.[15]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Efficacy and safety of the Gardos channel blocker, this compound (ICA-17043), in patients with sickle cell anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: a potent candidate for the treatment of a subset of hereditary xerocytosis caused by mutations in the Gardos channel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: a potent candidate for the treatment of a subset of hereditary xerocytosis caused by mutations in the Gardos channel | Haematologica [haematologica.org]
- 5. Improvements in haemolysis and indicators of erythrocyte survival do not correlate with acute vaso-occlusive crises in patients with sickle cell disease: a phase III randomized, placebo-controlled, double-blind study of the Gardos channel blocker this compound (ICA-17043) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. ashpublications.org [ashpublications.org]
- 8. Mutations in the Gardos channel (KCNN4) are associated with hereditary xerocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Mutations in the Gardos channel (KCNN4) are associated with hereditary xerocytosis. | Semantic Scholar [semanticscholar.org]
- 10. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 11. Mutations in the Gardos channel (KCNN4) are associated with hereditary xerocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- 13. EP3307252A1 - Treatment and diagnosis of hereditary xerocytosis - Google Patents [patents.google.com]
- 14. Expression of intermediate-conductance, Ca2+-activated K+ channel (KCNN4) in H441 human distal airway epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound and Dehydrated Stomatocytosis [ctv.veeva.com]
Safety Operating Guide
Proper Disposal of Senicapoc: A Guide for Laboratory Professionals
For Immediate Implementation: Essential Safety and Disposal Protocols
This document provides detailed procedural guidance for the proper disposal of Senicapoc, a Gardos channel blocker, intended for researchers, scientists, and drug development professionals. Adherence to these protocols is crucial for maintaining laboratory safety and ensuring environmental compliance.
Summary of Disposal Procedures
While the Safety Data Sheet (SDS) for this compound suggests that smaller quantities may be disposed of with household waste, it is imperative that in a laboratory setting, disposal practices align with institutional and local environmental regulations.[1] this compound is classified with a water hazard class of 1, indicating it is slightly hazardous to water, and therefore, large quantities should be prevented from entering groundwater, water courses, or sewage systems.[1]
The following table summarizes the key information regarding the disposal of this compound.
| Parameter | Guideline | Source |
| Waste Classification | Non-hazardous (as per supplier SDS), but institutional policies may vary. | [1] |
| Primary Disposal Route | Designated chemical waste stream for non-hazardous materials. | General Lab Practice |
| Disposal of "Small Quantities" | Consult and adhere to your institution's specific definition and procedures for "small quantity" chemical waste disposal. | General Lab Practice |
| Contaminated Materials | Treat as chemical waste. This includes personal protective equipment (PPE), absorbent materials from spills, and empty, unrinsed containers. | General Lab Practice |
| Empty Containers | Triple rinse with a suitable solvent. The rinsate should be collected and disposed of as chemical waste. Deface the label before disposing of the clean container in regular trash or recycling, in accordance with institutional policy. | General Lab Practice |
Step-by-Step Disposal Protocol
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing appropriate PPE, including:
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
Laboratory coat
2. Waste Identification and Segregation:
-
Pure this compound (unused or expired): This should be treated as chemical waste. Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
Solutions of this compound: Aqueous or solvent-based solutions containing this compound must be disposed of as liquid chemical waste. Do not pour down the drain unless specifically authorized by your institution's environmental health and safety (EHS) department.
-
Contaminated Labware and Debris: Items such as pipette tips, vials, and absorbent pads that have come into contact with this compound should be collected in a designated, clearly labeled solid chemical waste container.
3. Preparing Waste for Collection:
-
Solid Waste: Place solid this compound and contaminated debris in a durable, sealed container. Label the container clearly with "this compound Waste" and any other information required by your institution (e.g., date, principal investigator's name).
-
Liquid Waste: Collect liquid waste in a compatible, leak-proof container. Ensure the container is properly sealed and labeled with the full chemical name and approximate concentration.
-
Empty Containers: Triple rinse the original container with a solvent in which this compound is soluble (e.g., ethanol, DMSO, or dimethylformamide).[2] Collect the rinsate for disposal as liquid chemical waste. After rinsing, deface or remove the original label and dispose of the container as non-hazardous waste, in accordance with your facility's procedures.
4. Storage and Collection:
-
Store waste containers in a designated satellite accumulation area.
-
Ensure containers are closed and in secondary containment to prevent spills.
-
Arrange for waste pickup through your institution's EHS department.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound and related materials in a laboratory setting.
Caption: this compound Disposal Decision Workflow.
This guide is intended to supplement, not replace, your institution's specific waste disposal protocols. Always consult with your Environmental Health and Safety department for clarification on local regulations and procedures. By following these guidelines, you contribute to a safer laboratory environment and ensure responsible chemical handling.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
